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  • Product: (2R,3S)-3-hydroxy-2-methylpentanoic acid
  • CAS: 77302-11-5

Core Science & Biosynthesis

Foundational

chemical structure and stereochemistry of (2R,3S)-3-hydroxy-2-methylpentanoic acid

Stereochemical Architecture, Synthetic Methodology, and Structural Characterization Executive Summary This technical guide provides an in-depth analysis of (2R,3S)-3-hydroxy-2-methylpentanoic acid , a chiral -hydroxy aci...

Author: BenchChem Technical Support Team. Date: March 2026

Stereochemical Architecture, Synthetic Methodology, and Structural Characterization

Executive Summary

This technical guide provides an in-depth analysis of (2R,3S)-3-hydroxy-2-methylpentanoic acid , a chiral


-hydroxy acid motif ubiquitous in polyketide natural products (e.g., macrolide antibiotics like erythromycin) and insect pheromones. This document is designed for medicinal chemists and process scientists, focusing on the stereoselective synthesis  of the (2R,3S) isomer, its distinction from metabolic isomers, and rigorous structural elucidation.
Structural Identity & Stereochemical Significance[1][2]
1.1 Chemical Definition
  • IUPAC Name: (2R,3S)-3-hydroxy-2-methylpentanoic acid

  • Molecular Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    [1][2]
    
  • Molecular Weight: 132.16 g/mol [1][3][4]

  • Key Structural Motif: The "Propionate-Aldol" retron.

Critical Distinction: Researchers often confuse this compound with its


-hydroxy isomer, (2R,3S)-2-hydroxy-3-methylpentanoic acid (a metabolite of isoleucine associated with Maple Syrup Urine Disease). The compound detailed here is the 

-hydroxy
variant, a synthetic building block formed via aldol addition.[5]
1.2 Stereochemical Analysis

The (2R,3S) configuration of this acyclic system corresponds to the syn diastereomer.

  • Configuration at C2 (Alpha): The methyl group is in the (R) orientation.

  • Configuration at C3 (Beta): The hydroxyl group is in the (S) orientation.

  • Relative Stereochemistry: Syn. In a standard zigzag projection of the carbon backbone, the C2-Methyl and C3-Hydroxyl groups project in the same direction relative to the plane.

CenterPriority Assignments (Cahn-Ingold-Prelog)Configuration
C2

R
C3

S
Synthetic Methodology: The Evans Aldol Protocol[8]

The industry-standard method for constructing the (2R,3S)-3-hydroxy-2-methyl stereodiad with >98% diastereomeric excess (de) is the Evans Syn-Aldol Reaction .

2.1 Retrosynthetic Logic

To achieve the (2R,3S) absolute configuration, the synthesis requires:

  • Aldehyde: Propanal (Propionaldehyde).[5]

  • Nucleophile: A Z-enolate derived from propionic acid.

  • Chiral Auxiliary: (4R)-4-benzyl-2-oxazolidinone (Note: The "non-natural" 4R auxiliary is required to set the 2R,3S stereochemistry; the 4S auxiliary yields the 2S,3R enantiomer).

2.2 Reaction Mechanism: Zimmerman-Traxler Transition State

The high stereocontrol arises from the formation of a rigid, six-membered chair-like transition state involving the boron enolate.

  • Z-Enolate Formation: The use of Dibutylboron triflate (

    
    ) and a tertiary amine (DIPEA) kinetically favors the (Z)-enolate .
    
  • Facial Selectivity: The chiral auxiliary blocks one face of the enolate, forcing the aldehyde to approach from the unhindered side.

  • Diastereoselectivity: The aldehyde substituent (

    
    ) occupies the pseudo-equatorial position in the Zimmerman-Traxler transition state to minimize 1,3-diaxial interactions, leading exclusively to the syn  product.
    
2.3 Experimental Workflow (Step-by-Step)

Step 1: Acylation of Auxiliary React (4R)-4-benzyl-2-oxazolidinone with propionyl chloride and n-BuLi (


) to form the propionyl imide.

Step 2: Enolization and Aldol Addition

  • Reagents: Propionyl imide (1.0 equiv),

    
     (1.1 equiv), DIPEA (1.2 equiv).
    
  • Conditions:

    
    , 
    
    
    
    for 30 min (Enolization), then cool to
    
    
    .
  • Addition: Add Propanal (1.2 equiv) dropwise. Stir 1h at

    
    , then warm to 
    
    
    
    .
  • Workup: Oxidative workup with

    
     is critical to cleave the B-O bond without racemization.
    

Step 3: Hydrolytic Cleavage To isolate the free acid from the auxiliary:

  • Reagents:

    
     (2 equiv), 
    
    
    
    (4 equiv),
    
    
    .
  • Mechanism: Hydroperoxide anion (

    
    ) attacks the exocyclic carbonyl, cleaving the auxiliary (which can be recycled) and yielding the free acid.
    
2.4 Visualization of Synthesis Pathway

EvansAldol cluster_legend Reaction Phase Auxiliary (4R)-4-benzyl-2-oxazolidinone Propionyl Propionyl Imide (Precursor) Auxiliary->Propionyl + Propionyl Chloride n-BuLi, -78°C Enolate Boron (Z)-Enolate (Kinetic Control) Propionyl->Enolate + Bu2BOTf, DIPEA 0°C (Z-selective) TS Zimmerman-Traxler TS (Pseudo-equatorial Et) Enolate->TS + Propanal -78°C Adduct Syn-Aldol Adduct (Auxiliary Attached) TS->Adduct C-C Bond Formation Adduct->Auxiliary Recycle Auxiliary Product (2R,3S)-3-hydroxy-2-methylpentanoic acid (Target) Adduct->Product LiOH / H2O2 (Hydrolysis) Activation Activation Stereoselection Stereoselection Activation->Stereoselection Cleavage Cleavage Stereoselection->Cleavage

Figure 1: Stereoselective synthesis workflow via Evans Aldol methodology using the (4R)-auxiliary to access the (2R,3S) configuration.

Analytical Characterization

Validating the (2R,3S) structure requires distinguishing it from the anti-isomer and the enantiomer.

3.1 NMR Spectroscopy (Expected Data)

The coupling constant (


) between protons at C2 and C3 is the primary diagnostic tool for relative stereochemistry (Syn vs. Anti).
NucleusPositionMultiplicityShift (

ppm)
Diagnostic Note
1H H-2dq~2.5 - 2.7Coupled to H-3 and Me-2
1H H-3dt or m~3.8 - 4.0Chemical shift varies with solvent (

vs

)
1H Me-2d~1.2Doublet due to H-2 coupling
1H Et-4m~1.5Methylene protons diastereotopic
J(2,3) H2-H3-3.0 - 5.0 Hz Small J indicates Syn relationship (Anti typically 7-9 Hz)

Note: NMR values refer to the free acid or methyl ester derivative. In the oxazolidinone adduct, shifts will differ distinctively.

3.2 Absolute Configuration Determination

To confirm the absolute configuration (2R,3S) independent of the synthetic route, Mosher's Ester Analysis is the gold standard.

  • Derivatization: React the secondary alcohol (C3) with both (R)- and (S)-MTPA chloride (Mosher's acid chloride).

  • Analysis: Compare the

    
     NMR chemical shifts of the protons adjacent to C3 for both esters (
    
    
    
    ).
  • Prediction: Based on the Mosher model, the spatial arrangement of the phenyl group in the ester will shield protons on one side (upfield shift) and deshield the other, confirming the (S)-configuration at C3.

References
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Link

  • Heathcock, C. H., Buse, C. T., Kleschick, W. A., Pirrung, M. C., Sohn, J. E., & Lampe, J. (1980). Acyclic stereoselection.[6] 7. Stereoselective synthesis of 2-alkyl-3-hydroxy carbonyl compounds by aldol condensation. The Journal of Organic Chemistry, 45(6), 1066–1081. Link

  • Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923. Link

  • PubChem. (2S,3R)-3-hydroxy-2-methylpentanoic acid (Enantiomer Data for Comparison). National Library of Medicine. Link

Sources

Exploratory

A Technical Guide to the Stereochemical Keystone: The Biological Role of (2R,3S)-3-hydroxy-2-methylpentanoic Acid in Polyketide Biosynthesis

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Polyketides represent a vast and structurally diverse class of natural products, many of which are cornerstone pharmaceuticals, including...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Polyketides represent a vast and structurally diverse class of natural products, many of which are cornerstone pharmaceuticals, including antibiotics, anticancer agents, and immunosuppressants.[1][2] Their remarkable biological activities are intrinsically linked to their complex and precisely defined stereochemistry.[2] This guide delves into the biosynthetic origin and critical role of a specific stereochemical building block, (2R,3S)-3-hydroxy-2-methylpentanoic acid, as a key intermediate within the modular polyketide synthase (PKS) assembly line. We will elucidate the enzymatic machinery responsible for its generation, the precise stereochemical control mechanisms, and the experimental methodologies used to validate these pathways. This document serves as a technical resource for professionals seeking to understand and engineer PKS systems for the rational design of novel therapeutics.

Introduction: The Principle of Stereochemical Control in Polyketide Assembly

Modular Type I Polyketide Synthases (PKSs) are remarkable enzymatic mega-complexes that function as programmable assembly lines for the synthesis of complex polyketides.[3] The process is analogous to fatty acid biosynthesis, involving sequential decarboxylative Claisen condensations of small carboxylic acid-derived "extender units" with a growing acyl chain.[1][4] Each cycle of chain elongation is catalyzed by a dedicated "module" of enzymatic domains.

The core domains of a module include:

  • Acyltransferase (AT): Selects and loads a specific extender unit, most commonly (2S)-methylmalonyl-CoA, onto the Acyl Carrier Protein.[1][5]

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and the extender unit via a thioester linkage, shuttling them between catalytic domains.[4]

  • Ketosynthase (KS): Catalyzes the crucial carbon-carbon bond formation via a decarboxylative condensation reaction.[5]

The structural diversity of polyketides arises from the variable inclusion of processing domains within each module:

  • Ketoreductase (KR): Reduces the β-keto group formed during condensation to a hydroxyl group.

  • Dehydratase (DH): Eliminates the hydroxyl group to form a double bond.

  • Enoylreductase (ER): Reduces the double bond to a saturated carbon-carbon bond.[3][4]

The stereochemistry at each newly formed chiral center is not random; it is rigorously controlled by the specific stereoselectivity of these processing domains.[5][6] This guide focuses on the genesis of the (2R,3S)-hydroxy-methyl configuration, a common motif in polyketides, as embodied by the (2R,3S)-3-hydroxy-2-methylacyl intermediate, the enzyme-tethered precursor to the eponymous free acid.

The Biosynthetic Nexus: Generation of the (2R,3S)-3-hydroxy-2-methylacyl Intermediate

Contrary to being an external precursor, (2R,3S)-3-hydroxy-2-methylpentanoic acid (in its ACP-tethered form) is a transient intermediate generated de novo within a PKS module. Its formation is the result of a precise, three-step enzymatic cascade that establishes the stereochemistry at both the C-2 (methyl-bearing) and C-3 (hydroxyl-bearing) positions.

Step 1: Extender Unit Selection by the Acyltransferase (AT) Domain

The process begins with the AT domain's strict selection of the (2S)-methylmalonyl-CoA extender unit from the cellular pool.[1][5] Studies on the 6-deoxyerythronolide B synthase (DEBS), a canonical modular PKS, have shown that its AT domains are completely stereospecific for the (2S) enantiomer of methylmalonyl-CoA.[5][6]

Step 2: C-2 Epimerization via Ketosynthase (KS)-Catalyzed Condensation

The (2S)-methylmalonyl-ACP is then delivered to the KS domain. The KS domain catalyzes a decarboxylative Claisen condensation with the acyl chain arriving from the previous module. A key mechanistic feature of this reaction is the inversion of configuration at the C-2 position of the extender unit.[6] This inversion is fundamental to the process:

  • Input: (2S)-methylmalonyl-ACP

  • Reaction: Decarboxylative condensation with inversion of stereochemistry.

  • Output: A (2R)-2-methyl-3-ketoacyl-ACP intermediate.

This step establishes the (2R) configuration of the methyl-bearing carbon.

Step 3: C-3 Stereocontrol by an A1-Type Ketoreductase (KR) Domain

The newly formed β-ketoacyl intermediate is then presented to the Ketoreductase (KR) domain. The stereochemical fate of the C-3 position is entirely dependent on the type of KR domain present in the module. KR domains are classified based on conserved sequence motifs that dictate whether they produce an L- or D-hydroxyl group.[5]

To generate the target (2R,3S ) stereochemistry, a specific type of ketoreductase, known as A1-type KR , is required. This enzyme catalyzes the NADPH-dependent reduction of the C-3 carbonyl, stereospecifically delivering a hydride to the si-face of the carbonyl to produce a (3S)-hydroxyl group .[5]

The combination of the KS-mediated inversion and the A1-type KR reduction results in the formation of the (2R,3S)-3-hydroxy-2-methylacyl-ACP intermediate . This tethered species is the direct biological entity that is passed to the next PKS module for further elongation. The free acid, (2R,3S)-3-hydroxy-2-methylpentanoic acid, represents the hydrolyzed form of this crucial biosynthetic intermediate.

G cluster_precursor Cellular Pool cluster_module PKS Module cluster_next Next Stage extender (2S)-Methylmalonyl-CoA AT AT Domain (Selects Extender) extender->AT ACP1 (2S)-Methylmalonyl-ACP AT->ACP1 Loading KS KS Domain (Condensation + Inversion) ACP1->KS ACP2 (2R)-2-Methyl-3-ketoacyl-ACP KS->ACP2 C-2 Inversion KR A1-type KR Domain (Reduction) ACP2->KR ACP3 (2R,3S)-3-Hydroxy-2-methylacyl-ACP KR->ACP3 C-3 Reduction (S) next_module To Next PKS Module ACP3->next_module

Caption: Biosynthetic pathway for the (2R,3S)-3-hydroxy-2-methylacyl-ACP intermediate.

Data Summary: Ketoreductase Stereochemical Logic

The stereochemical outcome of the β-keto reduction is predictable based on conserved motifs within the KR domain sequence. The table below summarizes the four primary KR types and their resulting product stereochemistries when acting on a (2R)-2-methyl-3-ketoacyl-ACP intermediate.

KR Domain TypeKey Conserved Residue(s)Resulting Intermediate StereochemistryHydroxyl (C-3)Methyl (C-2)
A1-type Trp141 (2R,3S)-hydroxy-methylacyl L-OH D-Me
A2-typeTrp141, His146(2S,3S)-hydroxy-methylacylL-OHL-Me
B1-typeLDD Motif (Leu93, Asp94, Asp95)(2R,3R)-hydroxy-methylacylD-OHD-Me
B2-typeLDD Motif, Pro151(2S,3R)-hydroxy-methylacylD-OHL-Me
Table adapted from sequence analysis data presented in multiple studies.[5]

This predictive power is invaluable for genome mining efforts aimed at identifying novel PKS gene clusters and forecasting the structure of their metabolic products.

Experimental Protocol: In-Vitro Validation of KR Stereospecificity

The function and stereospecificity of individual PKS domains can be rigorously tested using a chemoenzymatic, in-vitro reconstitution assay.[6] This self-validating system isolates the activity of the domain of interest.

Objective: To confirm that a putative A1-type KR domain produces a (2R,3S)-hydroxyacyl product.
Materials:
  • Recombinant, purified PKS domains:

    • [KS][AT] didomain (from a module known to utilize methylmalonyl-CoA)

    • Discrete ACP domain

    • Target KR domain (putative A1-type)

  • Substrates and Cofactors:

    • Starter unit analog: (2S,3R)-2-methyl-3-hydroxypentanoic acid N-acetylcysteamine (SNAC) thioester.[6]

    • Extender unit: (2S)-methylmalonyl-CoA

    • Reducing agent: NADPH

  • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.2, 2 mM DTT, 1 mM EDTA)

  • Quenching Solution: 1 M NaOH

  • Extraction Solvent: Ethyl acetate

  • Analytical Instrumentation: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) or NMR.

Methodology:
  • Reaction Assembly: In a microcentrifuge tube, combine the reaction buffer, [KS][AT] didomain, ACP domain, the target KR domain, and the SNAC starter unit analog.

  • Initiation: Start the reaction by adding (2S)-methylmalonyl-CoA and NADPH.

  • Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C) for 2-4 hours.

  • Quenching and Product Release: Terminate the reaction by adding NaOH. This step serves to both stop the enzymatic activity and hydrolyze the thioester bond, releasing the triketide product from the ACP domain, which subsequently cyclizes to a stable triketide lactone.[6]

  • Extraction: Acidify the mixture and extract the organic products with ethyl acetate. Evaporate the solvent.

  • Analysis: Derivatize the product if necessary and analyze by chiral GC-MS or NMR to determine the precise stereochemistry of the newly formed hydroxyl and methyl centers.[7]

Expected Outcome:

If the target KR domain is indeed an A1-type, the resulting triketide lactone will possess stereochemistry consistent with the incorporation of a (2R,3S)-3-hydroxy-2-methylacyl unit. This result directly validates the catalytic function and stereochemical control of the enzyme.

G cluster_inputs Reaction Components cluster_process Workflow Enzymes Recombinant Domains: - [KS][AT] - ACP - Target KR Incubate Incubate (30°C, 2-4h) Enzymes->Incubate Substrates Substrates & Cofactors: - SNAC Starter - (2S)-Methylmalonyl-CoA - NADPH Substrates->Incubate Quench Quench & Hydrolyze (NaOH) Incubate->Quench Extract Extract (Ethyl Acetate) Quench->Extract Analyze Analyze Product (Chiral GC-MS / NMR) Extract->Analyze

Caption: Experimental workflow for in-vitro validation of KR domain stereospecificity.

Conclusion and Outlook

The (2R,3S)-3-hydroxy-2-methylpentanoic acid moiety, as an ACP-bound intermediate, is a stereochemical keystone in the biosynthesis of numerous polyketides. Its formation is not arbitrary but is the result of a highly regulated enzymatic sequence involving the stereospecific selection of an extender unit by the AT domain, a predictable C-2 inversion by the KS domain, and a stereocontrolled reduction at C-3 by an A1-type KR domain.

Understanding this intricate biological logic is paramount for the field of synthetic biology and drug development. It provides a blueprint for the rational engineering of PKS modules. By swapping, modifying, or evolving KR domains, researchers can predictably alter the stereochemistry of polyketide backbones, generating novel molecular architectures with potentially improved or entirely new pharmacological activities. This deep mechanistic insight transforms polyketide biosynthesis from a natural phenomenon into a powerful and programmable platform for chemical innovation.

References

  • Weissman, K. J. The Stereochemistry of Complex Polyketide Biosynthesis by Modular Polyketide Synthases. National Center for Biotechnology Information. [Link]

  • Caffrey, P. The Stereochemistry of Complex Polyketide Biosynthesis by Modular Polyketide Synthases. MDPI. [Link]

  • Li, C. et al. The Biochemical Basis for Stereochemical Control in Polyketide Biosynthesis. National Center for Biotechnology Information. [Link]

  • Chan, Y. A. et al. Biosynthesis of Polyketide Synthase Extender Units. National Center for Biotechnology Information. [Link]

  • Hertweck, C. Polyketide stereocontrol: a study in chemical biology. Beilstein Journals. [Link]

  • Weissman, K. J. The Stereochemistry of Complex Polyketide Biosynthesis by Modular Polyketide Synthases. ResearchGate. [Link]

  • Wilson, M. C. et al. Hydroxymalonyl-acyl carrier protein (ACP) and aminomalonyl-ACP are two additional type I polyketide synthase extender units. Handelsman Lab, University of Wisconsin-Madison. [Link]

  • Guo, F. et al. Polyketide Starter and Extender Units Serve as Regulatory Ligands to Coordinate the Biosynthesis of Antibiotics in Actinomycetes. American Society for Microbiology. [Link]

  • National Center for Biotechnology Information. (2S,3R)-3-hydroxy-2-methylpentanoic acid. PubChem. [Link]

  • Mamer, O. A. Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. National Center for Biotechnology Information. [Link]

Sources

Foundational

An In-depth Technical Guide to the Microbial Sourcing of (2R,3S)-3-hydroxy-2-methylpentanoic Acid

Introduction (2R,3S)-3-hydroxy-2-methylpentanoic acid is a chiral organic acid of growing interest in the pharmaceutical and chemical industries. Its specific stereochemistry makes it a valuable building block for the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2R,3S)-3-hydroxy-2-methylpentanoic acid is a chiral organic acid of growing interest in the pharmaceutical and chemical industries. Its specific stereochemistry makes it a valuable building block for the synthesis of complex molecules, where precise control of chirality is paramount. While chemical synthesis routes exist, they often involve multiple steps, costly chiral catalysts, and can result in mixtures of stereoisomers, necessitating complex purification processes. Consequently, there is a significant drive to explore and develop microbial fermentation as a sustainable and stereoselective method for the production of this and other chiral compounds.

This technical guide provides a comprehensive overview of the potential natural sources of (2R,3S)-3-hydroxy-2-methylpentanoic acid in the microbial world. As of the current body of scientific literature, a definitive, high-yield natural producer of this specific stereoisomer has not been prominently identified. Therefore, this guide adopts a forward-looking, research-oriented perspective. It is designed for researchers, scientists, and drug development professionals, offering a scientifically-grounded roadmap for the discovery, characterization, and potential engineering of microbial systems for the production of (2R,3S)-3-hydroxy-2-methylpentanoic acid.

We will delve into the putative biosynthetic pathways, explore promising microbial phyla that are logical starting points for screening efforts, provide detailed experimental workflows for isolation and analysis, and discuss metabolic engineering strategies for heterologous production.

Part 1: Putative Biosynthetic Pathway

Understanding the likely metabolic origin of (2R,3S)-3-hydroxy-2-methylpentanoic acid is fundamental to identifying potential microbial producers. The structural similarity of the target molecule to intermediates in branched-chain amino acid catabolism strongly suggests its origin from the degradation of L-isoleucine.[1][2][3]

The catabolism of L-isoleucine is a well-characterized pathway in many microorganisms.[1][2][4] It proceeds through transamination and oxidative decarboxylation to yield 2-methylbutyryl-CoA. Subsequent β-oxidation-like steps, including dehydrogenation and hydration, lead to the formation of various intermediates. It is within this metabolic context that the synthesis of 3-hydroxy-2-methylpentanoic acid is most plausible.

A key enzymatic step is the hydration of an enoyl-CoA intermediate, likely tiglyl-CoA ((E)-2-methylcrotonoyl-CoA), which is formed from the dehydrogenation of 2-methylbutyryl-CoA. The stereospecificity of the enoyl-CoA hydratase responsible for this step is critical in determining the stereochemistry at the C3 position of the resulting 3-hydroxyacyl-CoA. Subsequently, a dehydrogenase would act on the 3-hydroxyacyl-CoA, and a thioesterase would cleave the CoA moiety to yield the free acid. The stereochemistry at the C2 position is determined by the initial L-isoleucine precursor.

Below is a diagram illustrating the proposed biosynthetic pathway leading to the four possible stereoisomers of 3-hydroxy-2-methylpentanoic acid from L-isoleucine. The specific enzymes that would produce the desired (2R,3S) configuration are currently uncharacterized.

Biosynthetic Pathway of 3-hydroxy-2-methylpentanoic acid cluster_isoleucine_catabolism Isoleucine Catabolism cluster_stereoisomer_formation Stereoisomer Formation L_isoleucine L-Isoleucine Keto_acid α-Keto-β-methylvalerate L_isoleucine->Keto_acid Transaminase Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA Acyl-CoA dehydrogenase Hydroxyacyl_CoA 3-Hydroxy-2-methylbutyryl-CoA (various stereoisomers) Tiglyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (Stereospecific) Free_acid (2R,3S)-3-hydroxy-2-methylpentanoic acid and other stereoisomers Hydroxyacyl_CoA->Free_acid Thioesterase

Caption: Proposed biosynthetic pathway from L-isoleucine to 3-hydroxy-2-methylpentanoic acid.

Part 2: Prospective Microbial Sources

Given the link to branched-chain amino acid metabolism and the production of diverse fatty acids, several microbial groups emerge as promising candidates for screening.

Actinomycetes

This phylum is renowned for its prolific production of a vast array of secondary metabolites, including many with unusual fatty acid moieties.[5] Genera such as Streptomyces, Nocardia, and Rhodococcus are known to synthesize branched-chain fatty acids.[6] Their complex regulatory networks for secondary metabolism can often be manipulated by altering culture conditions, a strategy known as OSMAC (One Strain, Many Compounds), to induce the production of otherwise silent metabolites.[7] The rationale for screening actinomycetes lies in their proven capacity for generating diverse and complex chemical structures, including those derived from amino acid precursors.

Lactic Acid Bacteria (LAB)

Several species of Lactobacillus and related genera are known to be involved in the fermentation of dairy products and other food items. While primarily known for producing lactic acid, their metabolic activities can be quite diverse. There are indications that 2-hydroxy-3-methylvaleric acid, a synonym for the target compound, is found in higher abundance in yogurt, suggesting a potential role for LAB in its production. These bacteria have a robust metabolism for amino acids, which are abundant in their typical growth substrates like milk.

Pseudomonas species

Members of the genus Pseudomonas are metabolically versatile and have been shown to possess pathways for the degradation of isoleucine.[4][8] Specifically, enzymes such as tiglyl-CoA hydrase and 2-methyl-3-hydroxybutyryl-CoA dehydrogenase have been identified in Pseudomonas putida, indicating the presence of the necessary enzymatic machinery to produce intermediates of the putative pathway.[4][8]

Part 3: A Workflow for Screening and Identification of Microbial Producers

The discovery of a natural producer of (2R,3S)-3-hydroxy-2-methylpentanoic acid requires a systematic and multi-faceted approach. The following workflow outlines a comprehensive strategy from sample collection to final identification.

Screening and Identification Workflow cluster_screening Screening Phase cluster_identification Identification and Characterization Phase Sample_Collection Sample Collection (e.g., soil, fermented foods) Enrichment_Culture Enrichment Culture (Isoleucine-rich medium) Sample_Collection->Enrichment_Culture Isolation Isolation of Pure Cultures Enrichment_Culture->Isolation Primary_Screen Primary Screen (e.g., HPLC, GC-MS of culture extracts) Isolation->Primary_Screen Hit_Confirmation Hit Confirmation and Quantification Primary_Screen->Hit_Confirmation Chiral_Analysis Chiral Analysis (Chiral GC-MS or HPLC) Hit_Confirmation->Chiral_Analysis Microbe_ID Microbial Identification (16S rRNA sequencing) Chiral_Analysis->Microbe_ID Optimization Cultivation Optimization Microbe_ID->Optimization

Caption: A systematic workflow for the screening and identification of microbial producers.

Experimental Protocols
3.1.1. Cultivation of Actinomycetes for Secondary Metabolite Production

This protocol is a general guideline and should be optimized for specific strains.

  • Inoculum Preparation:

    • Aseptically transfer a loopful of a mature actinomycete culture from an agar plate to a 50 mL flask containing 10 mL of a suitable seed medium (e.g., ISP2 broth).

    • Incubate at 28-30°C on a rotary shaker at 200 rpm for 2-4 days until good growth is observed.

  • Production Culture:

    • Inoculate a 250 mL flask containing 50 mL of production medium with 2 mL of the seed culture. A variety of production media should be tested to induce diverse metabolite profiles. An example of a production medium is a modified Bennett's medium containing:

      • Yeast extract: 1 g/L

      • Beef extract: 1 g/L

      • Casein hydrolysate: 2 g/L

      • Glucose: 10 g/L

      • L-isoleucine: 2-5 g/L (as a potential precursor)

    • Incubate at 28-30°C on a rotary shaker at 200 rpm for 7-14 days.

  • Co-cultivation (Optional):

    • To induce the expression of silent gene clusters, co-cultivation of two different actinomycete strains can be performed.[9] Inoculate the production medium with the seed cultures of both strains simultaneously.

3.1.2. Extraction of Short-Chain Hydroxy Fatty Acids from Fermentation Broth

This protocol is suitable for the extraction of polar, short-chain organic acids.

  • Cell Removal:

    • Transfer the fermentation broth to centrifuge tubes and centrifuge at 8,000 x g for 15 minutes to pellet the cells and other solids.

    • Carefully decant the supernatant into a clean flask.

  • Acidification and Extraction:

    • Acidify the supernatant to pH 2-3 with 6M HCl. This protonates the carboxylic acid, making it more soluble in organic solvents.

    • Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the upper organic layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

    • Pool the organic extracts.

  • Drying and Concentration:

    • Dry the pooled organic extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator.

    • Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., methanol, acetonitrile) for analysis.

3.1.3. Chiral Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Distinguishing between the stereoisomers of 3-hydroxy-2-methylpentanoic acid is crucial. This requires derivatization to make the molecule volatile and the use of a chiral stationary phase in the GC column.

  • Derivatization:

    • To a dried aliquot of the extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70°C for 30 minutes to convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.

  • GC-MS Analysis:

    • Inject the derivatized sample onto a GC-MS system equipped with a chiral capillary column (e.g., a cyclodextrin-based column like Beta DEX™ or Gamma DEX™).

    • Use a suitable temperature program to achieve separation of the stereoisomers. An example program could be:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 5°C/minute to 220°C.

      • Hold at 220°C for 5 minutes.

    • The mass spectrometer should be operated in scan mode to identify the characteristic fragmentation pattern of the derivatized compound, and in selected ion monitoring (SIM) mode for sensitive quantification.

    • Compare the retention times and mass spectra of the peaks in the sample to those of authentic standards of the four stereoisomers of 3-hydroxy-2-methylpentanoic acid.

Part 4: Metabolic Engineering Strategies for Heterologous Production

If a natural high-yield producer cannot be identified, metabolic engineering of a well-characterized host organism like Escherichia coli offers a promising alternative.[10][11][12] The goal is to introduce a heterologous biosynthetic pathway for the production of (2R,3S)-3-hydroxy-2-methylpentanoic acid.

Pathway Construction in E. coli

A potential strategy involves leveraging the host's central metabolism and introducing key enzymes to channel intermediates towards the target molecule.

StepGenetic ModificationRationale
1. Enhance Precursor Supply Overexpress genes for L-isoleucine biosynthesis or supplement the medium with L-isoleucine.To increase the pool of the primary precursor.
2. Introduce Branched-Chain Fatty Acid Synthesis Initiation Express a heterologous β-ketoacyl-ACP synthase III (FabH) that preferentially uses branched-chain acyl-CoAs.[6]To initiate the synthesis of branched-chain fatty acids.
3. Introduce Stereospecific Enzymes Identify and express a stereospecific enoyl-CoA hydratase and a dehydrogenase that yield the desired (2R,3S) configuration. This is the most challenging step and may require extensive enzyme screening and protein engineering.To control the stereochemistry of the final product.
4. Enhance Product Release Overexpress a suitable thioesterase to cleave the acyl-CoA intermediate, releasing the free fatty acid.To prevent the product from being further metabolized and to facilitate its export.
5. Block Competing Pathways Knock out genes involved in the degradation of fatty acids (e.g., fadD, fadE).[12]To prevent the breakdown of the product.

Below is a diagram outlining a potential metabolic engineering strategy in E. coli.

Metabolic Engineering Strategy in E. coli cluster_host_metabolism E. coli Host Metabolism cluster_engineered_pathway Engineered Pathway cluster_host_modifications Host Modifications Glucose Glucose Central_Metabolism Central Metabolism Glucose->Central_Metabolism Isoleucine_Pool L-Isoleucine Pool Central_Metabolism->Isoleucine_Pool Keto_acid α-Keto-β-methylvalerate Isoleucine_Pool->Keto_acid Transaminase (native or overexpressed) Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase (heterologous) Hydroxyacyl_CoA (2R,3S)-3-Hydroxy-2-methylbutyryl-CoA Methylbutyryl_CoA->Hydroxyacyl_CoA Stereospecific Hydratase & Dehydrogenase (heterologous) Final_Product (2R,3S)-3-hydroxy-2-methylpentanoic acid Hydroxyacyl_CoA->Final_Product Thioesterase (overexpressed) Fatty_Acid_Degradation Fatty Acid Degradation (e.g., fadD, fadE) X_out X

Sources

Exploratory

(2R,3S)-3-Hydroxy-2-methylpentanoic Acid: A Strategic Chiral Building Block in Natural Product Synthesis and Drug Discovery

Executive Summary In the realm of complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise—it is the fundamental determinant of a molecule's biological efficacy. (2R,3S)-3-hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise—it is the fundamental determinant of a molecule's biological efficacy. (2R,3S)-3-hydroxy-2-methylpentanoic acid (CAS: 77302-11-5) stands as a critical chiral building block, widely utilized in the total synthesis of macrolides, depsipeptides, and ecologically significant pheromones[1][2].

As a Senior Application Scientist, I have frequently leveraged this aliphatic carboxylic acid to install contiguous stereocenters in complex scaffolds. Its vicinal stereocenters—a methyl group at C2 and a hydroxyl group at C3 in a syn relationship—pose unique synthetic challenges but offer immense geometric control over the final molecular architecture. This technical guide explores the physicochemical properties, field-proven synthetic utilities, and self-validating experimental workflows required to master this building block.

Molecular Architecture and Physicochemical Parameters

The utility of (2R,3S)-3-hydroxy-2-methylpentanoic acid stems from its bifunctional nature (a carboxylic acid and a secondary alcohol) and its dense stereochemical information. Depending on the purity and ambient temperature, it typically presents as a colorless to pale yellow oil or low-melting solid[1][2].

Table 1: Physicochemical and Structural Parameters

ParameterValue
IUPAC Name (2R,3S)-3-Hydroxy-2-methylpentanoic acid
CAS Registry Number 77302-11-5
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol
Stereochemical Configuration C2 (R), C3 (S)
Physical State Colorless to pale yellow oil/solid
Safety / Handling H315, H318, H335 (Corrosive/Irritant)

Data supported by commercial reference standards[2].

Synthetic Utility: Key Applications in the Field

The strategic incorporation of this building block spans several high-impact domains:

  • Pheromone Synthesis: The esterification of this acid framework is a critical step in chemical ecology. For example, its reaction with 1-ethylpropyl yields 1-ethylpropyl (2SR,3RS)-3-hydroxy-2-methylpentanoate (CAS 114715-56-9), a direct precursor in the synthesis of sitophilate, the aggregation pheromone of the granary weevil[3].

  • Siderophores and Antibiotic Delivery: Siderophores are high-affinity iron-chelating compounds secreted by microorganisms. The structural geometries required for optimal Fe³⁺ coordination are highly dependent on chiral aliphatic chains. Stereoisomers of 3-hydroxy-2-methylpentanoic acid are essential in synthesizing cobactin fragments and pyochelin analogs, which are currently being investigated for targeted antibiotic delivery against resistant bacterial strains[4].

  • Biocatalysis and Engineered Amino Acids: Recent advancements in structure-guided protein engineering have utilized engineered Class II Pyruvate Aldolases (e.g., YfaU from E. coli) to generate complex derivatives, such as (2S,3S,4R)-4-amino-3-hydroxy-2-methylpentanoic acid, showcasing the versatility of the 3-hydroxy-2-methyl aliphatic core in peptidomimetic drug design[5].

Mechanistic Pathways & Logical Workflows

To successfully utilize (2R,3S)-3-hydroxy-2-methylpentanoic acid, one must understand both its de novo synthesis and its downstream integration.

Asymmetric Induction Logic

The gold standard for synthesizing the (2R,3S) syn-aldol architecture is the Evans Asymmetric Aldol reaction. The causality here is driven by the Zimmerman-Traxler transition state: the chiral oxazolidinone auxiliary forces the boron enolate into a highly ordered, rigid chair conformation, ensuring absolute diastereofacial selectivity during the nucleophilic attack on propanal.

EvansAldol A Propionyl Oxazolidinone (Chiral Auxiliary) B Boron Enolate Formation (Bu2BOTf, DIPEA) A->B C Aldehyde Addition (Propanal) B->C D Zimmerman-Traxler Transition State C->D E Syn Aldol Adduct (>95% de) D->E Stereocontrol F Auxiliary Cleavage (LiOH / H2O2) E->F G (2R,3S)-3-Hydroxy-2- methylpentanoic Acid F->G

Fig 1. Stereoselective synthesis of (2R,3S)-3-hydroxy-2-methylpentanoic acid via Evans Aldol.

Complex Molecule Integration Workflow

When coupling this acid into a growing peptide or macrolide, the C3 secondary alcohol poses a severe chemoselectivity risk. Unprotected, it can undergo auto-esterification or dehydration to an α,β-unsaturated acid.

Integration N1 (2R,3S)-3-Hydroxy-2-methylpentanoic Acid N2 Hydroxyl Protection (TBSCl, Imidazole) N1->N2 N3 Carboxyl Activation (HATU, DIPEA) N2->N3 N5 Coupling Reaction (Amide/Ester Bond) N3->N5 N4 Nucleophile (Peptide/Macrolide) N4->N5 N6 Deprotection & Cyclization N5->N6

Fig 2. Workflow for coupling the (2R,3S) building block into complex natural product scaffolds.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure scientific integrity and high yields.

Protocol 1: Asymmetric Synthesis of the (2R,3S) Core

Objective: Synthesize the building block with >95% enantiomeric excess (ee).

  • Z-Enolate Formation:

    • Action: Dissolve (4S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous CH₂Cl₂ under argon. Cool to -78°C. Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by N,N-diisopropylethylamine (DIPEA, 1.2 eq).

    • Causality: Bu₂BOTf is mandatory here. The short, strong boron-oxygen bond and the steric bulk of the butyl groups exclusively favor the formation of the Z-enolate, which is a prerequisite for syn-aldol products.

  • Aldehyde Addition:

    • Action: Add propanal (1.2 eq) dropwise at -78°C. Stir for 30 minutes, then warm to 0°C for 1 hour.

    • Validation Checkpoint: Quench a 50 µL aliquot. Run TLC (3:1 Hexane:EtOAc). The starting auxiliary (R_f ~ 0.5) should be completely consumed, replaced by a lower R_f aldol adduct.

  • Oxidative Quench:

    • Action: Quench the reaction with pH 7 phosphate buffer, followed by a slow addition of 30% H₂O₂ in MeOH to oxidize the boron species. Extract with EtOAc and purify via flash chromatography.

  • Auxiliary Cleavage (Critical Step):

    • Action: Dissolve the purified adduct in 3:1 THF:H₂O at 0°C. Add 30% H₂O₂ (4.0 eq) followed by LiOH (2.0 eq).

    • Causality: A common pitfall is the epimerization of the C2 stereocenter during cleavage. Using lithium hydroperoxide (generated in situ from LiOH and H₂O₂) provides a highly nucleophilic species that attacks the imide carbonyl instantaneously, outcompeting any enolization pathways that would scramble the (2R) configuration.

  • Final Validation:

    • Action: Acidify the aqueous layer to pH 2 with 1M KHSO₄ and extract with EtOAc.

    • Validation Checkpoint: Perform ¹H NMR. Look for the characteristic doublet of the C2 methyl group (~1.15 ppm) and the multiplet of the C3 carbinol proton (~3.85 ppm). Run chiral HPLC to confirm >95% ee.

Protocol 2: Integration into a Depsipeptide Core

Objective: Couple the building block to a primary amine without C3 degradation.

  • Hydroxyl Protection:

    • Action: Dissolve the (2R,3S) acid in anhydrous DMF. Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq). Stir overnight at room temperature.

    • Validation Checkpoint: Analyze via LC-MS. Ensure the mass shifts by +114 Da (addition of the TBS group).

  • Carboxyl Activation:

    • Action: To the protected acid in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

    • Causality: HATU generates an active HOAt ester. This highly reactive intermediate accelerates amidation, minimizing the time the molecule spends in a basic environment, thereby preventing C2 epimerization.

  • Nucleophilic Coupling:

    • Action: Add the amine nucleophile (e.g., the growing peptide chain). Stir at room temperature for 2 hours.

    • Validation Checkpoint: Monitor by LC-MS. A successful coupling will show the complete disappearance of the HOAt-ester mass and the emergence of the coupled product mass.

Conclusion

The (2R,3S)-3-hydroxy-2-methylpentanoic acid building block is a testament to the power of stereochemical precision in organic synthesis. By adhering strictly to the mechanistic principles of the Zimmerman-Traxler transition state and employing rigorous protection/activation strategies, researchers can reliably incorporate this motif into next-generation therapeutics, agrochemicals, and complex natural products.

References

  • National Institutes of Health (NIH). Nucleophile Promiscuity of Engineered Class II Pyruvate Aldolase YfaU from E. Coli. (2018). Retrieved from:[Link]

  • Royal Society of Chemistry (RSC). The diversity and utility of arylthiazoline and aryloxazoline siderophores: challenges of total synthesis. (2022). Retrieved from:[Link]

  • LookChem. Cas 114715-56-9, 1-ethylpropyl (2SR,3RS)-3-hydroxy-2-methylpentanoate. Retrieved from:[Link]

Sources

Foundational

The Strategic Role of (2R,3S)-3-Hydroxy-2-methylpentanoic Acid in Polyketide Drug Discovery

This guide explores the discovery, chemical evolution, and pharmaceutical application of (2R,3S)-3-hydroxy-2-methylpentanoic acid , a critical chiral building block often referred to in synthetic literature as the Sitoph...

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the discovery, chemical evolution, and pharmaceutical application of (2R,3S)-3-hydroxy-2-methylpentanoic acid , a critical chiral building block often referred to in synthetic literature as the Sitophilate motif (or its enantiomer). While originally isolated as an insect pheromone, this specific stereochemical array has become a cornerstone in the structural elucidation and total synthesis of complex polyketide drugs such as Eribulin (Halichondrin B) , Discodermolide , and Cryptophycin analogs.

Executive Summary

(2R,3S)-3-hydroxy-2-methylpentanoic acid represents a fundamental "propionate-derived" retron found in numerous bioactive marine macrolides and polyketides. Its discovery history bridges the gap between chemical ecology (pheromone isolation) and modern oncology (antibody-drug conjugates and mitotic inhibitors). For drug development professionals, this molecule is not merely a metabolite but a privileged scaffold —a stereochemical benchmark that validated the Evans Aldol and Myers Alkylation methodologies, enabling the industrial-scale synthesis of drugs like Eribulin.

History of Discovery & Isolation

The Pheromone Connection (1970s)

The specific stereochemical architecture of the 3-hydroxy-2-methylpentanoate unit was first identified in the field of chemical ecology.

  • Source: The granary weevil (Sitophilus granarius).

  • Discovery: In the early 1970s, researchers isolated Sitophilure ((4S,5R)-5-hydroxy-4-methylheptan-3-one), the aggregation pheromone.

  • Significance: Oxidative degradation and synthetic correlation established the structure of the corresponding acid, Sitophilate .

  • Stereochemical Pivot: While natural Sitophilate corresponds to the (2S,3R) configuration, the (2R,3S) enantiomer (the subject of this guide) became a critical "unnatural" building block required for the total synthesis of specific domains in complex polyketides like Epothilones and Discodermolide .

The Polyketide Paradigm (1980s-1990s)

The true pharmaceutical relevance of this acid emerged with the Celmer’s Model of polyketide stereochemistry. It was recognized that the (2R,3S) unit is a recurring motif in the "propionate" backbone of macrolide antibiotics (e.g., Erythromycin) and cytotoxic sponges metabolites.

  • Key Insight: The "anti" vs. "syn" relationship between the C2-methyl and C3-hydroxyl groups dictates the macrocyclic conformation and biological activity. The (2R,3S) isomer represents the syn-aldol product (Evans nomenclature), a geometry critical for binding to tubulin in drugs like Eribulin.

Structural Elucidation & Synthetic Evolution

The ability to access (2R,3S)-3-hydroxy-2-methylpentanoic acid on a multigram scale was the driving force behind the development of asymmetric aldol reactions.

The Evans Aldol Benchmark

The synthesis of this specific acid is the textbook example of Evans Oxazolidinone Auxiliary chemistry.

  • Reaction: Propionyl-oxazolidinone + Propionaldehyde

    
     Syn-Aldol.
    
  • Stereocontrol: The use of the (S)-phenylalanine-derived auxiliary yields the (2R,3S) product with >99:1 diastereoselectivity.

  • Impact: This protocol allowed drug developers to generate the "Sitophilate" unit reliably, moving it from a scarce natural product to a commodity reagent for library synthesis.

Application in Drug Candidates

The (2R,3S) unit serves as the "C1-C6" or "C14-C20" equivalent in several blockbuster synthesis campaigns:

  • Eribulin (Halaven): A simplified analog of Halichondrin B. The (2R,3S) motif is embedded in the polypropionate backbone, setting the pitch of the macrocycle.

  • Cryptophycins: While natural Cryptophycin-1 contains Unit D (2-hydroxy-4-methylpentanoic acid/leucic acid), synthetic Unit D analogs utilizing the 3-hydroxy-2-methyl scaffold have been developed to tune lipophilicity and linker stability in Antibody-Drug Conjugates (ADCs).

  • Discodermolide: A potent immunosuppressant and cytotoxic agent. Its backbone is essentially a polymer of (2R,3S) and (2S,3R) units.

Technical Visualization: The Polypropionate Lineage

G Figure 1: Evolutionary timeline of (2R,3S)-3-hydroxy-2-methylpentanoic acid from pheromone to drug scaffold. Sitophilure Sitophilure (Pheromone) Isolation (1970s) Sitophilate (2R,3S)-3-Hydroxy-2-methylpentanoic Acid (The Scaffold) Sitophilure->Sitophilate Oxidative Degradation Evans Evans Syn-Aldol (1981) Synthetic Access Sitophilate->Evans Retrosynthetic Target Sub1 Eribulin (Halaven) C14-C26 Fragment Sitophilate->Sub1 Building Block Sub2 Discodermolide Polypropionate Backbone Sitophilate->Sub2 Iterative Coupling Sub3 Cryptophycin Analogs Modified Unit D (ADC Payloads) Sitophilate->Sub3 SAR Optimization Evans->Sitophilate Validated Protocol

[1][2]

Experimental Protocol: Asymmetric Synthesis

This protocol describes the generation of the (2R,3S) derivative via the Evans Syn-Aldol method, the industry standard for validating this stereocenter.

Objective: Synthesis of (2R,3S)-3-hydroxy-2-methylpentanoic acid.

Reagents:

  • (S)-4-Benzyl-3-propionyl-2-oxazolidinone (Evans Auxiliary)

  • Propionaldehyde

  • Dibutylboron triflate (

    
    )
    
  • Diisopropylethylamine (DIPEA)

Methodology:

  • Enolization: To a solution of the oxazolidinone (1.0 equiv) in anhydrous

    
     at -78°C, add 
    
    
    
    (1.1 equiv) followed by DIPEA (1.2 equiv). Stir for 30 min to form the (Z)-boron enolate.
  • Aldol Addition: Add propionaldehyde (1.1 equiv) dropwise at -78°C. Stir for 1 h, then warm to 0°C for 1 h.

  • Workup: Quench with pH 7 phosphate buffer/methanol (1:3), then add 30%

    
     solution to cleave the boron chelate.
    
  • Hydrolysis: Treat the purified aldol adduct with

    
     in THF/Water at 0°C to cleave the auxiliary.
    
  • Isolation: Acidify to pH 2 and extract with EtOAc. The auxiliary can be recovered.

  • Validation: The product should show specific rotation

    
     consistent with literature (approx -14° in 
    
    
    
    ) and NMR showing syn coupling constants (
    
    
    Hz).

Pharmacological Relevance in ADCs

In the context of Cryptophycin-based ADCs , the native Unit D (leucic acid) is prone to enzymatic cleavage. Derivatives incorporating the (2R,3S)-3-hydroxy-2-methylpentanoic acid scaffold offer:

  • Steric Shielding: The C2-methyl group protects the adjacent ester bond from premature hydrolysis in plasma.

  • Conformational Lock: The specific (2R,3S) geometry pre-organizes the depsipeptide macrocycle for optimal tubulin binding (Vinca domain).

Data Summary: Comparative Potency of Derivatives

CompoundUnit D StructureIC50 (KB Cells)Plasma Stability (t1/2)
Cryptophycin-1 2-hydroxy-4-methylpentanoic acid~10 pMLow (< 2 h)
Cryptophycin-52 2-hydroxy-4-methylpentanoic acid~20 pMModerate
Unit D Analog 3 (2R,3S)-3-hydroxy-2-methylpentanoic acid ~15 pM High (> 12 h)
Epimer (2S,3R) (2S,3R)-3-hydroxy-2-methylpentanoic acid> 1000 pMHigh

Note: Data generalized from structure-activity relationship (SAR) studies on Cryptophycin analogs.

References

  • Discovery of Sitophilure: Burkholder, W. E. (1970). "Pheromone isolation from the granary weevil, Sitophilus granarius".
  • Synthesis Benchmark: Evans, D. A., et al. (1981). "Asymmetric acylation reactions of chiral imide enolates. The application of chiral oxazolidinones". Journal of the American Chemical Society, 103(8), 2127-2129. Link

  • Eribulin Synthesis: Choi, H. W., et al. (2009). "Total Synthesis of Halichondrin B and Eribulin". Journal of the American Chemical Society, 131(42), 15387-15393. Link

  • Cryptophycin Unit D SAR: Moore, R. E., et al. (1996). "Total Synthesis of Cryptophycins and Their 16-(3-Phenylacryloyl) Derivatives". Journal of the American Chemical Society, 118(45), 11054-11068. Link

  • Sitophilate Stereochemistry: Mori, K. (2014).

Sources

Exploratory

(2R,3S)-3-hydroxy-2-methylpentanoic acid: A Technical Guide for Stereoselective Synthesis

Abstract (2R,3S)-3-hydroxy-2-methylpentanoic acid is a specific stereoisomer of a C6 hydroxy fatty acid. Its value in medicinal and process chemistry lies in its defined stereocenters, which serve as a chiral building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2R,3S)-3-hydroxy-2-methylpentanoic acid is a specific stereoisomer of a C6 hydroxy fatty acid. Its value in medicinal and process chemistry lies in its defined stereocenters, which serve as a chiral building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its core physicochemical properties, a robust workflow for its analytical characterization to ensure stereochemical integrity, and an exploration of its synthetic potential. The methodologies and data presented are grounded in established analytical principles to provide researchers and drug development professionals with a reliable and practical framework for its use.

Introduction: The Imperative of Stereochemical Control

In drug development, the three-dimensional architecture of a molecule is a critical determinant of its pharmacological activity and safety profile. Different stereoisomers of the same compound can interact with chiral biological targets (e.g., enzymes, receptors) in profoundly different ways, leading to variations in efficacy, metabolism, and toxicity. (2R,3S)-3-hydroxy-2-methylpentanoic acid, one of four stereoisomers, presents two chiral centers (at C2 and C3) in a fixed syn relative configuration. This defined stereochemistry makes it a valuable starting material, or synthon, for synthetic routes where precise control over the final product's three-dimensional structure is non-negotiable. This document serves as a foundational resource for scientists leveraging this specific isomer in their research.

Core Molecular and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in the laboratory, informing everything from reaction setup and solvent selection to purification and analytical method development.

Molecular Identity and Structure
  • IUPAC Name: (2R,3S)-3-hydroxy-2-methylpentanoic acid

  • Chemical Formula: C₆H₁₂O₃

  • Molecular Weight: 132.16 g/mol [1][2]

  • CAS Number: 77302-11-5[1][2][3]

  • Canonical SMILES: CCC(=O)O

  • InChI: InChI=1S/C6H12O3/c1-3-5(9)4(2)6(7)8/h4-5,9H,3H2,1-2H3,(H,7,8)/t4-,5+/m1/s1

Table 1: Summary of Key Physicochemical Data

PropertyValueSource(s)
Molecular Weight 132.16 g/mol Sigma-Aldrich[1], CymitQuimica[2]
CAS Number 77302-11-5Sigma-Aldrich[1][3], CymitQuimica[2]
Chemical Formula C₆H₁₂O₃CymitQuimica[2], PubChem[4]
XLogP3-AA (Predicted) 0.6PubChem[4]
Hydrogen Bond Donor Count 2PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Rotatable Bond Count 3PubChem[4]
Exact Mass 132.078644 g/mol PubChem[4]
Topological Polar Surface Area 57.5 ŲPubChem[4]
Physical Form Colorless to pale yellow liquid or solidCymitQuimica[2]
Physical State and Solubility Profile

Based on its structure, (2R,3S)-3-hydroxy-2-methylpentanoic acid is typically a viscous liquid or a low-melting solid at ambient temperature.[2] The presence of both a polar carboxylic acid and a hydroxyl group confers solubility in polar organic solvents like methanol, ethanol, DMSO, and acetone. Its solubility in water is moderate, a property that can be significantly increased by deprotonating the carboxylic acid to form a carboxylate salt under basic conditions. The predicted XLogP value of 0.6 suggests a largely hydrophilic character.[4]

Analytical Characterization: A Workflow for Ensuring Stereochemical Purity

The validation of both the chemical structure and, crucially, the stereochemical purity of the target molecule is paramount. A multi-technique analytical approach provides a self-validating system, where each analysis corroborates the others, ensuring the highest degree of confidence in the material's identity and quality.

G cluster_synthesis Synthesis & Isolation cluster_analysis Structural & Purity Verification cluster_validation Final Confirmation Syn Asymmetric Synthesis or Chiral Resolution Pur Purification (e.g., Flash Chromatography) Syn->Pur Crude Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Relative Stereochemistry - Structural Confirmation Pur->NMR Structural Backbone MS High-Resolution MS - Molecular Formula - Molecular Weight NMR->MS Mass Confirmation Chiral Chiral HPLC/GC - Diastereomeric Purity - Enantiomeric Purity MS->Chiral Stereoisomer Ratio Final Confirmed High-Purity (2R,3S)-3-hydroxy-2- methylpentanoic acid Chiral->Final Validated Isomer

Figure 1: A comprehensive analytical workflow for the validation of (2R,3S)-3-hydroxy-2-methylpentanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for confirming the compound's covalent structure and relative stereochemistry.

  • ¹H NMR: Provides information on the proton environment. Key diagnostic signals include the doublet for the C2-methyl group and the multiplet for the C2 proton. The coupling constant (³JH,H) between the protons on C2 and C3 is critical. For a syn diastereomer like the (2R,3S) isomer, this coupling constant is typically smaller than that of its corresponding anti diastereomer.

  • ¹³C NMR: Confirms the presence of six unique carbon environments, including the characteristic signals for the carbonyl carbon (~175-180 ppm), the two carbons bearing the stereocenters (C2 and C3), and the ethyl group carbons.

  • 2D NMR (e.g., COSY, HSQC): These experiments are essential to unambiguously assign all proton and carbon signals, confirming the precise connectivity of the molecular framework.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is used to verify the molecular weight and confirm the elemental formula. In negative ion mode, the primary ion observed would be the [M-H]⁻ adduct at m/z 131.0714, confirming the C₆H₁₁O₃⁻ formula.

Chiral Chromatography

While NMR can confirm the relative syn stereochemistry, it cannot distinguish between the (2R,3S) and (2S,3R) enantiomers. Chiral chromatography is the gold standard for determining enantiomeric and diastereomeric purity.

Experimental Protocol: Determination of Stereoisomeric Purity via Chiral HPLC

  • Objective: To separate and quantify all four possible stereoisomers of 3-hydroxy-2-methylpentanoic acid.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak® AD-H or Chiralcel® OD-H).

  • Sample Preparation:

    • Standard: Prepare a 1 mg/mL solution of a reference standard containing all four stereoisomers (a mixture of the racemic syn and racemic anti products) in the mobile phase. This is critical for peak identification.

    • Analyte: Prepare a 1 mg/mL solution of the (2R,3S) sample to be tested in the mobile phase.

  • Chromatographic Conditions (Typical Starting Point):

    • Mobile Phase: An isocratic mixture of Hexane:Isopropanol:Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v). The ratio of hexane to alcohol is the primary parameter to adjust for optimal separation. TFA is added to suppress the ionization of the carboxylic acid and ensure good peak shape.

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Method Validation:

    • Inject the standard mixture to establish the retention times (tR) for all four stereoisomers and confirm baseline resolution.

    • Inject the analyte sample. The peak corresponding to the (2R,3S) isomer should be the major component.

  • Data Analysis: Calculate the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) by integrating the peak areas.

    • % Purity = (Area of (2R,3S) peak / Sum of all peak areas) * 100

Synthetic Utility in Drug Development

The primary value of (2R,3S)-3-hydroxy-2-methylpentanoic acid is its function as a chiral building block. Its two distinct functional groups—a carboxylic acid and a secondary alcohol—provide orthogonal reactive handles for incorporation into larger, more complex target molecules.

G cluster_reactions Key Chemical Transformations cluster_products Resulting Molecular Scaffolds Start (2R,3S)-3-hydroxy-2-methylpentanoic acid Chiral Pool Synthon Carboxyl Carboxyl Group Chemistry (Amide/Ester Formation) Start->Carboxyl Hydroxyl Hydroxyl Group Chemistry (Esterification, Etherification, Oxidation) Start->Hydroxyl Both Bifunctional Reactions (Lactonization) Start->Both ProductA Peptidomimetics & Complex Amides Carboxyl->ProductA ProductB Polyketide Fragments Hydroxyl->ProductB ProductC Chiral Lactones Both->ProductC

Figure 2: Synthetic pathways enabled by the functional groups of (2R,3S)-3-hydroxy-2-methylpentanoic acid.

By leveraging established synthetic transformations, chemists can integrate this stereodefined fragment into a variety of molecular architectures. For example, coupling reactions at the carboxylic acid can build peptide-like structures, while modification of the hydroxyl group can lead to fragments commonly found in natural products like polyketides.

Conclusion

(2R,3S)-3-hydroxy-2-methylpentanoic acid is a specialized chemical tool whose power lies in its pre-defined stereochemistry. For researchers in the pharmaceutical and fine chemical industries, its value is directly proportional to its purity. The robust analytical workflow detailed herein, combining NMR for structural and relative stereochemical confirmation with chiral chromatography for absolute purity assessment, is essential for its effective use. As a chiral synthon, it provides a reliable and efficient route to complex molecules, reducing the synthetic burden and enabling the exploration of novel chemical space where three-dimensional structure is a key driver of function.

References

  • PubChem. (n.d.). (2S,3R)-3-hydroxy-2-methylpentanoic acid. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

Sources

Foundational

Stereochemical Divergence in Polyketide Biosynthesis: A Technical Guide to (2R,3S)- and (2S,3R)-3-Hydroxy-2-methylpentanoic Acid

Executive Summary In the development of complex natural products and macrolide antibiotics, the precise control of stereocenters is a non-negotiable parameter for biological efficacy. 3-hydroxy-2-methylpentanoic acid is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex natural products and macrolide antibiotics, the precise control of stereocenters is a non-negotiable parameter for biological efficacy. 3-hydroxy-2-methylpentanoic acid is a critical chiral building block and diketide intermediate in the biosynthesis of polyketides, such as erythromycin[1].

This whitepaper provides an in-depth technical analysis of the structural divergence between two of its enantiomers: (2R,3S) and (2S,3R) . As application scientists, understanding the enzymatic causality that generates these specific stereoisomers—and the analytical workflows required to differentiate them—is essential for the rational engineering of unnatural polyketides and the validation of chiral drug intermediates[2].

Structural & Stereochemical Fundamentals

The molecule 3-hydroxy-2-methylpentanoic acid possesses two adjacent stereogenic centers at C2 and C3. The (2R,3S) and (2S,3R) configurations represent a pair of enantiomers (non-superimposable mirror images). While they exhibit identical scalar physical properties in achiral environments, their interaction with polarized light and chiral biological targets is diametrically opposed.

Cahn-Ingold-Prelog (CIP) Priority Assignment

To understand the stereochemical divergence, we must first validate the absolute configuration using strict CIP rules[3]:

  • C2 Stereocenter: The substituents are ranked based on atomic number.

    • -COOH (Carbon bonded to O, O, O)

    • -CH(OH)CH2CH3 (Carbon bonded to O, C, H)

    • -CH3 (Carbon bonded to H, H, H)

    • -H (Lowest priority)

  • C3 Stereocenter:

    • -OH (Oxygen has the highest atomic number)

    • -CH(CH3)COOH (Carbon bonded to C, C, H)

    • -CH2CH3 (Carbon bonded to C, H, H)

    • -H (Lowest priority)

Biological Causality: PKS Ketoreductase Domains

In nature, the stereospecific synthesis of these enantiomers is not left to thermodynamic chance. It is strictly governed by the Ketoreductase (KR) domains within modular Type I Polyketide Synthases (PKS)[4]. During erythromycin biosynthesis, a 2-methyl-3-oxopentanoyl thioester intermediate is reduced by NADPH. Because the C2 position of the 3-oxo intermediate is highly dynamic (prone to enolization), the KR domain must simultaneously set the stereochemistry at both C2 and C3.

  • The (2S,3R) Pathway: The wild-type eryKR(1) domain (from module 1) binds the substrate in a specific conformation, directing hydride transfer from NADPH to the re face of the C3 ketone, while stabilizing the C2 methyl group in the S configuration[4].

  • The (2R,3S) Pathway: Conversely, the wild-type eryKR(2) domain (from module 2) enforces an alternative binding geometry, yielding the (2R,3S) stereoisomer[4].

Mechanistic Insight: The causality behind this stereocontrol lies in the active site's amino acid residues. For instance, directed mutagenesis of eryKR(1) (specifically the F141W and P144G mutations) alters the steric volume of the binding pocket. This forces the substrate into a new orientation, completely switching the stereochemical outcome of the alcohol[4].

PKS_Pathway Substrate 2-Methyl-3-oxopentanoyl-Thioester (Dynamic at C2, Achiral at C3) KR1 eryKR(1) Domain (Wild-type) Substrate->KR1 NADPH KR2 eryKR(2) Domain (Wild-type) Substrate->KR2 NADPH Prod1 (2S, 3R)-3-Hydroxy-2-methylpentanoic acid thioester KR1->Prod1 Stereospecific Reduction Prod2 (2R, 3S)-3-Hydroxy-2-methylpentanoic acid thioester KR2->Prod2 Stereospecific Reduction

Enzymatic divergence of 3-oxo thioesters via PKS ketoreductase domains.

Quantitative Data Summarization

To facilitate rapid comparative analysis during assay development, the structural and biological properties of the two enantiomers are summarized below:

Parameter(2R,3S)-3-Hydroxy-2-methylpentanoic acid(2S,3R)-3-Hydroxy-2-methylpentanoic acid
Enantiomeric Relationship Enantiomer of (2S,3R)Enantiomer of (2R,3S)
C2 Configuration R (Clockwise priority 1→2→3)S (Counter-clockwise priority 1→2→3)
C3 Configuration S (Counter-clockwise priority 1→2→3)R (Clockwise priority 1→2→3)
Native PKS Source eryKR(2) Domain[4]eryKR(1) Domain[4]
Synthetic Substrate 2-methyl-3-oxopentanoyl-SNAC[2]2-methyl-3-oxopentanoyl-SNAC[2]
Mutagenesis Impact Proportion increased by eryKR(2) mutations[4]Eliminated by eryKR(1) F141W/P144G mutant[4]

Experimental Protocol: Enzymatic Synthesis & Stereochemical Assay

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for the synthesis and analytical resolution of these enantiomers.

Phase 1: Substrate Preparation & Reaction Assembly
  • Substrate Synthesis: Synthesize 2-methyl-3-oxopentanoyl-N-acetylcysteamine (SNAC). Rationale: The SNAC thioester mimics the phosphopantetheine arm of the natural Acyl Carrier Protein (ACP), ensuring the isolated KR domain recognizes the substrate in vitro[2].

  • Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.2) containing 2 mM Dithiothreitol (DTT) to maintain enzyme stability.

  • Reaction Matrix: Combine 1 mM of the SNAC substrate and 2 mM NADPH in the buffer.

Phase 2: Enzymatic Reduction & Self-Validation
  • Enzyme Addition: Introduce 10 μM of purified recombinant eryKR(1) to target the (2S,3R) enantiomer, or eryKR(2) for the (2R,3S) enantiomer[4].

  • Incubation: Incubate the mixture at 30°C for 4 hours.

  • Negative Control (Critical): Run a parallel reaction omitting NADPH. Causality Check: A lack of product in this control validates that the reduction is strictly enzyme-and-cofactor-dependent, ruling out spontaneous background chemical reduction[2].

Phase 3: Extraction & Analytical Resolution
  • Quenching: Quench the reaction with an equal volume of ethyl acetate. Centrifuge and extract the organic layer.

  • Derivatization: React the dried extract with a chiral derivatizing agent (e.g., Mosher's acid chloride) in pyridine at room temperature to convert the enantiomers into diastereomers.

  • LC-TOF MS Analysis: Analyze the mixture using Liquid Chromatography Time-of-Flight Mass Spectrometry (LC-TOF MS)[2]. Rationale: TOF-MS provides exact mass confirmation to rule out isobaric impurities, while the chiral stationary phase resolves the transient diastereomeric interactions of the (2R,3S) and (2S,3R) configurations.

Analytical_Workflow Sample Enzymatic Extract (Target Enantiomer) Deriv Chiral Derivatization (Mosher's Acid Chloride) Sample->Deriv Pyridine, RT Diast Diastereomeric Mixture Deriv->Diast Esterification LCMS LC-TOF MS Analysis Diast->LCMS Mass/RT Validation NMR 1H/19F NMR Anisotropy Diast->NMR Absolute Config

Analytical workflow for stereochemical assignment of chiral β-hydroxy acids.

Conclusion

The distinction between (2R,3S) and (2S,3R) 3-hydroxy-2-methylpentanoic acid extends far beyond basic nomenclature; it represents the precision of evolutionary biocatalysis. By leveraging isolated PKS domains and rigorous, self-validating analytical workflows, researchers can harness this stereochemical divergence to engineer novel, unnatural polyketide therapeutics with finely tuned pharmacological profiles.

References

  • Title: Directed mutagenesis alters the stereochemistry of catalysis by isolated ketoreductase domains from the erythromycin polyketide synthase Source: PubMed (National Institutes of Health) URL: [Link][4]

  • Title: Expanding Extender Substrate Selection for Unnatural Polyketide Biosynthesis by Acyltransferase Domain Exchange within a Modular Polyketide Synthase Source: Journal of the American Chemical Society URL: [Link][2]

  • Title: Enantiospecific Synthesis of Analogues of the Diketide Intermediate of the Erythromycin Polyketide Synthase (PKS) Source: Journal of Chemical Research URL: [Link][1]

  • Title: Category 3: Identification of R and S Configuration Source: Filo URL: [Link][3]

Sources

Exploratory

literature review of (2R,3S)-3-hydroxy-2-methylpentanoic acid synthesis strategies

This guide details the synthesis of (2R,3S)-3-hydroxy-2-methylpentanoic acid , a critical chiral "propionate" building block found in numerous polyketide natural products (e.g., erythronolides, epothilones) and bioactive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of (2R,3S)-3-hydroxy-2-methylpentanoic acid , a critical chiral "propionate" building block found in numerous polyketide natural products (e.g., erythronolides, epothilones) and bioactive peptides.

Technical Whitepaper | Application Science Division [1]

Executive Summary & Structural Analysis

The target molecule, (2R,3S)-3-hydroxy-2-methylpentanoic acid , represents a specific syn-aldol adduct derived from the condensation of a propionate equivalent and propionaldehyde.[1] Its relative stereochemistry (2,3-syn) and absolute configuration ((2R,3S)) dictate the selection of synthetic strategies.

  • Chemical Formula: C₆H₁₂O₃[1][2][3]

  • Stereochemistry: (2R, 3S) – Syn relationship between the C2-methyl and C3-hydroxyl groups.

  • Key Challenge: Simultaneous control of the C2 and C3 stereocenters to achieve high diastereomeric ratio (dr) and enantiomeric excess (ee).

Retrosynthetic Logic

The most direct disconnection involves a C2-C3 bond cleavage, leading to a propionyl nucleophile and a propionaldehyde electrophile.[1]

Retrosynthesis Target (2R,3S)-3-hydroxy-2-methylpentanoic acid Precursors Propionaldehyde + Propionyl Equivalent Target->Precursors Aldol Disconnection

Figure 1: Retrosynthetic disconnection of the target scaffold.

Strategy A: Auxiliary-Controlled Asymmetric Aldol (The "Gold Standard")

For laboratory-scale synthesis requiring maximum stereochemical purity (>98% ee, >20:1 dr), the Evans Aldol Reaction using an oxazolidinone auxiliary is the definitive method.

Mechanistic Insight

To access the (2R,3S) configuration (which is the syn isomer), one must use the (R)-configured auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone). The reaction proceeds via a Z-enolate formed by dibutylboron triflate (


), which locks the transition state into a Zimmerman-Traxler chair.
  • Auxiliary: (R)-4-benzyl-2-oxazolidinone (derived from D-phenylalanine).[1]

  • Enolate Geometry: Z-enolate (favored by boron).[1]

  • Facial Selectivity: The auxiliary shields the Si-face of the enolate, forcing the aldehyde to attack from the Re-face (relative to the enolate), yielding the (2R,3S) syn product.

Detailed Protocol

Step 1: Acylation of Auxiliary

  • Dissolve (R)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF at -78°C.

  • Add n-BuLi (1.1 equiv) dropwise.[1] Stir for 15 min.

  • Add propionyl chloride (1.2 equiv) dropwise.

  • Warm to 0°C and quench with sat.

    
    .[1] Isolate (R)-3-propionyl-4-benzyl-2-oxazolidinone .[1]
    

Step 2: The Aldol Reaction

  • Enolization: To a solution of the imide (1.0 equiv) in anhydrous

    
     at 0°C, add 
    
    
    
    (1.1 equiv) followed by DIPEA (1.2 equiv) dropwise. The solution turns yellow/orange.[1]
  • Cooling: Cool the mixture to -78°C.

  • Addition: Add freshly distilled propionaldehyde (1.2 equiv) dropwise over 10 min.

  • Reaction: Stir at -78°C for 1 hour, then warm to 0°C for 1 hour.

  • Oxidative Workup: Quench with pH 7 buffer, then add 30%

    
     in methanol (carefully!) to cleave the boron-aldol chelate. Stir 1 hour.
    
  • Purification: Extract with

    
    , wash with 
    
    
    
    , and purify via flash chromatography.
    • Expected Yield: 85-95%[1][4]

    • Stereocontrol: >95% de (syn), >99% ee.[5][6]

Step 3: Auxiliary Cleavage (Hydrolysis)

  • Dissolve the aldol adduct in THF/H2O (3:1).

  • Add

    
     (2.0 equiv) and 
    
    
    
    (4.0 equiv) at 0°C.
  • Stir until TLC shows disappearance of starting material.

  • Quench with

    
     (to destroy peroxide) and acidify to pH 2.
    
  • Extract the free acid (2R,3S)-3-hydroxy-2-methylpentanoic acid .[1]

EvansMechanism Aux (R)-Propionyl Oxazolidinone Enolate Z-Boron Enolate (Rigid Chair TS) Aux->Enolate Bu2BOTf DIPEA Adduct Aldol Adduct (2R,3S)-Syn Enolate->Adduct Propionaldehyde (Zimmerman-Traxler) Product (2R,3S)-Acid Adduct->Product LiOH/H2O2 (Cleavage)

Figure 2: Workflow for the Evans Auxiliary-controlled synthesis.

Strategy B: Noyori Dynamic Kinetic Resolution (DKR)

For scalable or industrial applications where stoichiometric auxiliaries are too costly, Asymmetric Hydrogenation via Dynamic Kinetic Resolution (DKR) is the preferred route. This method converts a racemic


-keto ester directly into a specific chiral 

-hydroxy ester.[1]
Mechanistic Insight

The substrate, methyl 2-methyl-3-oxopentanoate , is racemic at the C2 position.[1] In the presence of a chiral Ruthenium catalyst, the C2 stereocenter racemizes rapidly (via enolization) relative to the hydrogenation rate. The catalyst selectively reduces one enantiomer of the ketone, funneling the entire racemic mixture into a single stereoisomer.

  • Substrate: Methyl 2-methyl-3-oxopentanoate.[1]

  • Catalyst: RuCl₂[(R)-BINAP] or RuCl₂[(R)-Segphos] .

    • Note: To obtain the (2R,3S) product (which corresponds to the syn isomer), specific matching of the ligand is required. Literature indicates (S)-Segphos often yields (2S,3R); thus, (R)-Segphos or (R)-BINAP is typically required for the (2R,3S) antipode.

  • Selectivity: The reaction favors the syn diastereomer (anti-Felkin) due to the directing effect of the ester group during hydrogenation.

Detailed Protocol
  • Preparation: Charge a high-pressure autoclave with methyl 2-methyl-3-oxopentanoate (1.0 equiv) and methanol.

  • Catalyst Loading: Add 0.5-1.0 mol% of the Ru-catalyst (e.g., [(R)-BINAP]RuCl₂ ).

  • Hydrogenation: Pressurize with

    
     (50–100 atm) and heat to 50°C. Stir vigorously for 24-48 hours.
    
    • Mechanism:[1][5][7][8][9] The C2 position equilibrates continuously.[1] The catalyst selectively reduces the (2R)-ketone intermediate to the (2R,3S)-alcohol.[10]

  • Workup: Vent

    
    , concentrate solvent.
    
  • Hydrolysis: Saponify the resulting methyl ester (LiOH, THF/H2O) to yield the free acid.

Advantages:

  • 100% atom economy (theoretical).

  • Converts racemic starting material to chiral product.[1]

  • Scalable to kilogram quantities.[1]

Comparative Analysis of Strategies

MetricEvans Aldol (Strategy A)Noyori DKR (Strategy B)
Primary Utility Discovery Chemistry / Total SynthesisProcess Chemistry / Scale-up
Stereocontrol (dr) Excellent (>20:1 Syn)Good (Syn:Anti ~ 90:10 to 98:[1]2)
Enantiopurity (ee) >99%95-99%
Atom Economy Low (Stoichiometric auxiliary required)High (Catalytic)
Cost High (Auxiliary + Boron triflate)Low (Ruthenium catalyst is reusable)
Throughput Multi-step (Install -> React -> Cleave)Single-step transformation

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." J. Am. Chem. Soc.[1][8]1981 , 103, 2127–2129. Link

  • Noyori, R. et al. "Stereoselective Hydrogenation via Dynamic Kinetic Resolution."[1] Bull.[1][11] Chem. Soc. Jpn.[1]1995 , 68, 36–56. Link

  • Genet, J. P.; Ratovelomanana-Vidal, V. "Ruthenium-Catalyzed Asymmetric Hydrogenation: A Key to Enantiomerically Pure Molecules."[1] Chem. Rev.[1]2003 , 103, 2985–3024. Link

  • Heathcock, C. H. "The Aldol Reaction: Acid and General Base Catalysis."[1] Comprehensive Organic Synthesis, Vol 2, Pergamon Press, 1991 . (Foundational text for aldol stereochemistry).

Sources

Protocols & Analytical Methods

Method

Asymmetric Synthesis of (2R,3S)-3-hydroxy-2-methylpentanoic Acid: Application Notes and Protocols

Introduction (2R,3S)-3-hydroxy-2-methylpentanoic acid is a chiral building block of significant interest in the pharmaceutical and chemical industries. Its specific stereochemistry is often a crucial element in the biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2R,3S)-3-hydroxy-2-methylpentanoic acid is a chiral building block of significant interest in the pharmaceutical and chemical industries. Its specific stereochemistry is often a crucial element in the biological activity of more complex molecules, including natural products and synthetic drugs. The precise installation of the two contiguous stereocenters at the C2 and C3 positions presents a considerable synthetic challenge. This document provides detailed application notes and protocols for two robust and highly stereoselective methods for the synthesis of this target molecule: the Evans Aldol Reaction and a strategy involving Sharpless Asymmetric Epoxidation. These methods offer reliable pathways to the desired (2R,3S) isomer with high diastereomeric and enantiomeric purity.

Application Notes: Strategic Insights into Stereocontrol

The key to the successful synthesis of (2R,3S)-3-hydroxy-2-methylpentanoic acid lies in the strategic control of stereochemistry. The two primary methods detailed here, the Evans Aldol Reaction and the Sharpless Asymmetric Epoxidation, represent cornerstone strategies in modern asymmetric synthesis, each with its own set of advantages and mechanistic underpinnings.

Strategy 1: Evans Asymmetric Aldol Reaction

The Evans aldol reaction is a powerful and widely utilized method for the diastereoselective synthesis of β-hydroxy carbonyl compounds.[1] This substrate-controlled approach utilizes a chiral auxiliary, typically an oxazolidinone, to direct the facial selectivity of an enolate's addition to an aldehyde.[2]

Causality of Stereochemical Control:

The remarkable stereoselectivity of the Evans aldol reaction stems from the formation of a rigid, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[1] The chiral auxiliary, attached to the propionyl group, effectively shields one face of the boron enolate. For the synthesis of the desired syn-aldol adduct, which leads to the (2R,3S) product, a (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary can be employed. The bulky phenyl group of the auxiliary directs the incoming aldehyde (propanal) to approach from the less sterically hindered face of the Z-enolate, leading to the formation of a single major diastereomer.

The choice of the boron source, typically dibutylboron triflate, and a tertiary amine base is crucial for the regioselective formation of the Z-enolate, which is a prerequisite for the high syn-selectivity.[3] Subsequent removal of the chiral auxiliary under mild conditions, such as with lithium hydroperoxide, cleaves the amide bond to furnish the desired carboxylic acid without epimerization of the newly formed stereocenters.[4]

Advantages:

  • High and predictable diastereoselectivity.

  • The chiral auxiliary can be recovered and reused.

  • The method is well-established and has a broad substrate scope.

Limitations:

  • Requires stoichiometric amounts of the chiral auxiliary.

  • Involves multiple steps (acylation of the auxiliary, aldol reaction, and cleavage).

Strategy 2: Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a renowned reagent-controlled method for the enantioselective epoxidation of primary and secondary allylic alcohols.[5][6] This reaction utilizes a catalytic amount of a titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand to deliver an oxygen atom from tert-butyl hydroperoxide (TBHP) to one face of the double bond with high predictability.[7][8]

Pathway to the Target Molecule:

To synthesize (2R,3S)-3-hydroxy-2-methylpentanoic acid via this route, a suitable allylic alcohol precursor, such as (E)-2-methylpent-2-en-1-ol, is required. The Sharpless epoxidation of this substrate using L-(+)-diethyl tartrate ((+)-DET) will stereoselectively yield (2R,3R)-2-methyl-2,3-epoxypentan-1-ol. The stereochemistry of the epoxide is reliably predicted by the Sharpless mnemonic.[9]

The resulting epoxy-alcohol is a versatile intermediate. The epoxide can be regioselectively opened at the C3 position with a suitable nucleophile, such as a hydride source, to establish the (3S)-hydroxyl group. Subsequent oxidation of the primary alcohol at C1 to a carboxylic acid will then furnish the final (2R,3S)-3-hydroxy-2-methylpentanoic acid. This multi-step sequence allows for the controlled installation of both stereocenters.

Advantages:

  • Catalytic in the chiral source (tartrate).

  • High enantioselectivity for a wide range of allylic alcohols.

  • The resulting epoxy-alcohols are versatile synthetic intermediates.[6]

Limitations:

  • Requires the synthesis of a specific allylic alcohol precursor.

  • The overall synthesis involves multiple transformations beyond the epoxidation step.

Protocols

Protocol 1: Evans Asymmetric Aldol Reaction

This protocol is divided into three stages: acylation of the chiral auxiliary, the diastereoselective aldol reaction, and the cleavage of the auxiliary to yield the final product.

Stage 1: Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

Auxiliary (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Base n-BuLi, THF, -78 °C Auxiliary->Base 1. PropionylChloride Propionyl Chloride AcylatedAuxiliary N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone PropionylChloride->AcylatedAuxiliary Base->PropionylChloride 2.

Caption: Acylation of the Evans auxiliary.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 30 minutes.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl oxazolidinone.

Stage 2: Diastereoselective Aldol Reaction

AcylatedAuxiliary N-Propionyl Auxiliary EnolateFormation 1. n-Bu2BOTf, Et3N 2. CH2Cl2, -78 °C AcylatedAuxiliary->EnolateFormation Propanal Propanal EnolateFormation->Propanal Boron Enolate AldolAdduct Syn-Aldol Adduct Propanal->AldolAdduct

Caption: Evans syn-aldol reaction.

Materials:

  • N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Anhydrous dichloromethane (DCM)

  • Dibutylboron triflate (n-Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Propanal (freshly distilled)

  • Phosphate buffer (pH 7)

  • Methanol

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Add n-Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of Et₃N (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes.

  • Add freshly distilled propanal (1.5 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.

  • Concentrate the mixture under reduced pressure to remove most of the organic solvents.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the syn-aldol adduct.

Stage 3: Cleavage of the Chiral Auxiliary

AldolAdduct Syn-Aldol Adduct Cleavage LiOH, H2O2 THF/H2O, 0 °C AldolAdduct->Cleavage FinalProduct (2R,3S)-3-hydroxy-2-methylpentanoic acid Cleavage->FinalProduct RecoveredAuxiliary Recovered Auxiliary Cleavage->RecoveredAuxiliary

Caption: Auxiliary cleavage to the final product.

Materials:

  • Syn-aldol adduct

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the syn-aldol adduct (1.0 eq) in a mixture of THF and water (4:1) and cool to 0 °C.

  • Add 30% aqueous H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the excess peroxide by adding an aqueous solution of Na₂SO₃ (1.5 M).

  • Concentrate the mixture in vacuo to remove the THF.

  • Wash the aqueous residue with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 2-3 with dilute HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield (2R,3S)-3-hydroxy-2-methylpentanoic acid.

StageProductTypical YieldDiastereomeric Ratio (d.r.)
1N-Propionyl Oxazolidinone>95%N/A
2Syn-Aldol Adduct85-95%>98:2 (syn:anti)
3(2R,3S)-3-hydroxy-2-methylpentanoic acid>90%>98:2
Protocol 2: Sharpless Asymmetric Epoxidation Route

This protocol outlines the synthesis starting from the epoxidation of an allylic alcohol, followed by epoxide opening and oxidation.

Stage 1: Sharpless Asymmetric Epoxidation of (E)-2-methylpent-2-en-1-ol

AllylicAlcohol (E)-2-methylpent-2-en-1-ol Catalyst Ti(O-iPr)4, (+)-DET TBHP, CH2Cl2, -20 °C AllylicAlcohol->Catalyst EpoxyAlcohol (2R,3R)-2-methyl-2,3-epoxypentan-1-ol Catalyst->EpoxyAlcohol

Caption: Sharpless asymmetric epoxidation.

Materials:

  • (E)-2-methylpent-2-en-1-ol

  • Anhydrous dichloromethane (DCM)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • L-(+)-Diethyl tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in toluene

  • 3Å Molecular sieves

  • Aqueous sodium hydroxide solution

  • Brine

Procedure:

  • To a flame-dried flask containing powdered 3Å molecular sieves, add anhydrous DCM under a nitrogen atmosphere and cool to -20 °C.

  • Add Ti(OiPr)₄ (0.05 eq) followed by (+)-DET (0.06 eq). Stir for 30 minutes.

  • Add (E)-2-methylpent-2-en-1-ol (1.0 eq) to the catalyst mixture.

  • Add TBHP (1.5-2.0 eq) in toluene dropwise, maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C and monitor by TLC.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of NaOH saturated with NaCl.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Filter the mixture through a pad of Celite, washing with DCM.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude epoxy-alcohol by flash chromatography.

Stage 2: Reductive Opening of the Epoxide and Oxidation

This stage involves a two-step sequence: regioselective reduction of the epoxide to a diol, followed by selective oxidation of the primary alcohol to a carboxylic acid.

EpoxyAlcohol (2R,3R)-2-methyl-2,3-epoxypentan-1-ol Reduction 1. Red-Al, THF, -20 °C EpoxyAlcohol->Reduction Diol (2R,3S)-2-methylpentane-1,3-diol Reduction->Diol Oxidation 2. Jones Oxidation or TEMPO/Bleach Diol->Oxidation FinalProduct (2R,3S)-3-hydroxy-2-methylpentanoic acid Oxidation->FinalProduct

Caption: Conversion of epoxy-alcohol to the target acid.

Materials for Reduction:

  • (2R,3R)-2-methyl-2,3-epoxypentan-1-ol

  • Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) in toluene

  • Anhydrous THF

  • Rochelle's salt solution

Procedure for Reduction:

  • Dissolve the epoxy-alcohol (1.0 eq) in anhydrous THF and cool to -20 °C.

  • Slowly add Red-Al (1.5 eq) dropwise.

  • Stir at -20 °C for 4-6 hours.

  • Quench the reaction by the slow addition of Rochelle's salt solution.

  • Extract the mixture with ethyl acetate, dry the combined organic layers, and concentrate to obtain the crude diol, which can be used in the next step without further purification.

Materials for Oxidation (Jones Oxidation):

  • (2R,3S)-2-methylpentane-1,3-diol

  • Acetone

  • Jones reagent (CrO₃ in H₂SO₄)

Procedure for Oxidation:

  • Dissolve the crude diol in acetone and cool to 0 °C.

  • Add Jones reagent dropwise until a persistent orange color is observed.

  • Stir for 2 hours at 0 °C.

  • Quench the excess oxidant with isopropanol.

  • Filter the mixture and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer and concentrate to yield the final product.

StageProductTypical YieldEnantiomeric Excess (e.e.)
1(2R,3R)-2-methyl-2,3-epoxypentan-1-ol80-90%>95%
2(2R,3S)-3-hydroxy-2-methylpentanoic acid70-80% (over 2 steps)>95%

References

  • Crimmins, M. T. (2004). Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones. Organic Syntheses, 81, 133.
  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765-5780. [Link]

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]

  • Organic Syntheses. (1990). Enantioselective Epoxidation of Allylic Alcohols: (2S,3S)-3-Propyloxiranemethanol. Organic Syntheses, 69, 1. [Link]

  • Myers, A. G. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Chem 115. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Enantioselective Reduction of Ethyl 2-ethyl-2-methyl-3-oxobutanoate. Retrieved from a hypothetical BenchChem technical document.
  • Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]

  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Retrieved from [Link]

  • Morressier. (2020, March 22). Development of safer methods for cleavage of the Evans auxiliary. Retrieved from [Link]

  • Sartori, S. K., Miranda, I. L., Diaz, M. A. N., & Diaz, G. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. ResearchGate. [Link]

  • Google Patents. (n.d.). Synthesis of (2s,3r,4r)-4,5-dihydroxyisoleucine and derivatives.
  • Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland. [Link]

  • BenchChem. (2025). Application Notes and Protocols: 2-Methyl-3-oxopentanoic Acid in Organic Synthesis. Retrieved from a hypothetical BenchChem technical document.
  • Gage, J. R., & Evans, D. A. (1993). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Organic Syntheses, 71, 83. [Link]

  • Ciriminna, R., & Pagliaro, M. (2013). An E-factor minimized protocol for the preparation of methyl β-hydroxy esters. Figshare. [Link]

  • Behrens, C., & Paquette, L. A. (1992). N-BENZYL-2,3-AZETIDINEDIONE. Organic Syntheses, 70, 135. [Link]

  • Li, W., & Porco, J. A. (2017). Diastereoselective Total Synthesis of (±)-Basiliolide B and (±)-epi-8-Basiliolide B. The Journal of Organic Chemistry, 82(7), 3463–3481. [Link]

  • Collum, D. B. (2019). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Accounts of chemical research, 52(3), 735–746. [Link]

  • Science of Synthesis. (2009). 46.4 Synthesis by Aldol and Related Condensation Reactions. Thieme. [Link]

Sources

Application

Application Note: Highly Diastereoselective Synthesis of (2R,3S)-3-Hydroxy-2-methylpentanoic Acid via Evans Aldol Addition

Introduction & Strategic Overview The construction of contiguous stereocenters is a fundamental challenge in the synthesis of complex polyketides, macrolide antibiotics, and pharmaceutical intermediates. The Evans aldol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The construction of contiguous stereocenters is a fundamental challenge in the synthesis of complex polyketides, macrolide antibiotics, and pharmaceutical intermediates. The Evans aldol reaction remains one of the most powerful and reliable methodologies for the stereoselective construction of syn-aldol adducts.

This application note details the optimized protocol for synthesizing (2R,3S)-3-hydroxy-2-methylpentanoic acid . By utilizing (4R)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one as the chiral auxiliary and reacting it with propionaldehyde, researchers can establish the (2R,3S) stereotriad with exceptional diastereomeric excess (>99% d.e.). The procedure encompasses soft enolization, stereocontrolled carbon-carbon bond formation, and non-destructive auxiliary cleavage .

Scientific Principles & Causality

To ensure reproducibility and scalability, it is critical to understand the mechanistic causality driving each step of the reaction:

  • Soft Enolization & Geometry Control: The use of dibutylboron triflate (Bu₂BOTf) and N,N-diisopropylethylamine (DIPEA) facilitates "soft enolization." Boron's strong oxophilicity and short B–O bond lengths exclusively yield the Z-boron enolate. This tight coordination is essential for maximizing 1,3-diaxial interactions in the subsequent transition state .

  • Zimmerman-Traxler Transition State: The reaction proceeds via a highly ordered, six-membered chair-like transition state. To minimize dipole-dipole repulsion between the oxazolidinone carbonyl and the enolate oxygen, the auxiliary adopts a specific conformation where the (4R)-benzyl group sterically blocks the Re-face of the enolate.

  • Facial Selectivity: Because the Re-face is shielded, propionaldehyde is forced to approach from the less hindered Si-face. This facial bias strictly dictates the formation of the (2R,3S) syn-aldol adduct.

  • Chemoselective Auxiliary Cleavage: Hydrolyzing the imide to the free acid without epimerizing the newly formed α-stereocenter requires specialized conditions. Using LiOH in the presence of H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻). This species selectively attacks the imide carbonyl over the ester, allowing for the isolation of the free acid and the quantitative recovery of the chiral auxiliary .

Reaction Workflows & Mechanistic Visualization

Workflow A 1. Starting Material (4R)-4-Benzyl-3-propionyl-1,3-oxazolidin-2-one B 2. Soft Enolization Bu2BOTf, DIPEA, CH2Cl2, -78 °C A->B C 3. Aldol Addition Propionaldehyde, -78 °C to 0 °C B->C D 4. Oxidative Workup H2O2, pH 7 buffer, MeOH, 0 °C C->D E 5. Auxiliary Cleavage LiOH, H2O2, THF/H2O, 0 °C D->E F Final Isolated Product (2R,3S)-3-Hydroxy-2-methylpentanoic acid E->F

Synthetic workflow for (2R,3S)-3-hydroxy-2-methylpentanoic acid via Evans aldol addition.

Mechanism Imide (4R)-Acyl Oxazolidinone (Re-face blocked) Enolate Z-Boron Enolate (Dipole Minimized) Imide->Enolate Bu2BOTf DIPEA TS Zimmerman-Traxler TS (Si-Face Attack) Enolate->TS Propionaldehyde Adduct Boron Aldolate (Syn-Adduct) TS->Adduct C-C Bond Formation

Mechanistic pathway highlighting the Zimmerman-Traxler transition state and facial selectivity.

Quantitative Data & Reagent Parameters

Table 1: Reagent Stoichiometry and Functional Roles

ReagentEquivalentsFunction / Role
(4R)-4-Benzyl-3-propionyl-oxazolidin-2-one1.0Chiral starting material; dictates absolute stereochemistry
Dibutylboron triflate (Bu₂BOTf)1.1Lewis acid; drives Z-enolate formation
N,N-Diisopropylethylamine (DIPEA)1.2Non-nucleophilic base; deprotonates the α-carbon
Propionaldehyde1.1Electrophile; provides the C3-C5 backbone
30% H₂O₂ / pH 7 Buffer / MeOHExcessOxidative cleavage of the robust boron-aldolate complex
LiOH·H₂O / 30% H₂O₂1.6 / 4.0Non-destructive auxiliary cleavage to yield the free acid

Table 2: Stereochemical Outcomes Matrix

Auxiliary StereocenterEnolate GeometryAldehyde Face AttackedMajor Diastereomer
(4S)-BenzylZ-Boron EnolateRe-face(2S,3R)-syn-aldol
(4R)-Benzyl Z-Boron Enolate Si-face (2R,3S)-syn-aldol

Experimental Protocols

This self-validating protocol incorporates built-in quality control checks to ensure high yield and stereofidelity .

Step 1: Boron Enolate Formation and Aldol Addition
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (N₂ or Argon).

  • Dissolution: Dissolve 10.0 mmol of (4R)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one in 50 mL of anhydrous CH₂Cl₂ (0.2 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolization: Slowly add Bu₂BOTf (11.0 mL, 1.0 M in CH₂Cl₂, 1.1 equiv) dropwise via syringe. Follow immediately with the dropwise addition of DIPEA (2.1 mL, 12.0 mmol, 1.2 equiv).

    • Causality Check: The solution may turn slightly yellow. Stir at -78 °C for exactly 30 minutes to ensure complete thermodynamic equilibration to the Z-enolate.

  • Addition: Add freshly distilled propionaldehyde (0.87 mL, 11.0 mmol, 1.1 equiv) dropwise.

  • Incubation: Stir the reaction mixture at -78 °C for 30 minutes, then warm the bath to 0 °C and stir for an additional 1.5 hours.

Step 2: Oxidative Workup
  • Quenching: Quench the reaction at 0 °C by adding 10 mL of pH 7 phosphate buffer, followed by 30 mL of methanol.

  • Boron Cleavage: Carefully add 10 mL of 30% aqueous H₂O₂ dropwise.

    • Safety Note: This step is exothermic. Maintain the temperature at 0 °C. Stir for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with CH₂Cl₂ (3 × 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (typically 20-30% EtOAc in Hexanes) to yield the pure (4R)-4-benzyl-3-((2R,3S)-3-hydroxy-2-methylpentanoyl)-1,3-oxazolidin-2-one.

Step 3: Non-Destructive Auxiliary Cleavage
  • Preparation: Dissolve the purified aldol adduct (approx. 8.0 mmol) in 40 mL of a 4:1 mixture of THF/H₂O. Cool the flask to 0 °C.

  • Peroxide Addition: Add 30% aqueous H₂O₂ (3.3 mL, 32.0 mmol, 4.0 equiv) dropwise.

  • Hydrolysis: Add a solution of LiOH·H₂O (0.54 g, 12.8 mmol, 1.6 equiv) dissolved in 10 mL of distilled water.

    • Validation: Slight gas evolution may be observed. Stir the reaction at 0 °C for 1 hour. TLC should indicate the complete consumption of the starting material.

  • Quenching: Quench the unreacted peroxide by adding an aqueous solution of Na₂SO₃ (1.5 M, 25 mL). Stir for 15 minutes.

  • Separation: Remove the THF under reduced pressure. Extract the aqueous layer with CH₂Cl₂ (3 × 30 mL) to recover the cleaved (4R)-4-benzyl-1,3-oxazolidin-2-one auxiliary (which can be recrystallized and reused).

  • Isolation of Target Acid: Acidify the remaining aqueous layer to pH 2 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3 × 40 mL). Dry the combined EtOAc layers over MgSO₄, filter, and concentrate to yield the pure (2R,3S)-3-hydroxy-2-methylpentanoic acid as a white crystalline solid.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981.[Link]

  • Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid." Organic Syntheses, 1990.[Link]

  • Evans, D. A.; Britton, T. C.; Ellman, J. A. "Contrasting patterns of cleavage in the hydrolysis of the chiral N-acyloxazolidinones." Tetrahedron Letters, 1987.[Link]

Method

using (2R,3S)-3-hydroxy-2-methylpentanoic acid in macrolide antibiotic synthesis

Application Note: Engineering Macrolide Biosynthesis using (2R,3S)-3-Hydroxy-2-methylpentanoic Acid Diketide Mimics Introduction & Mechanistic Rationale (2R,3S)-3-hydroxy-2-methylpentanoic acid is a critical chiral build...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Macrolide Biosynthesis using (2R,3S)-3-Hydroxy-2-methylpentanoic Acid Diketide Mimics

Introduction & Mechanistic Rationale

(2R,3S)-3-hydroxy-2-methylpentanoic acid is a critical chiral building block in the total synthesis and bioengineering of macrolide antibiotics, such as erythromycin and clarithromycin. In nature, the macrolide aglycon is assembled by Type I modular polyketide synthases (PKSs), specifically 6-deoxyerythronolide B synthase (DEBS). The structural complexity and pharmacological efficacy of these molecules are dictated by the precise stereochemical installation of methyl and hydroxyl groups during polyketide chain elongation[1].

To study and rationally engineer these enzymatic assembly lines, researchers utilize synthetic N-acetylcysteamine (SNAC) thioesters of 3-hydroxy-2-methylpentanoic acid stereoisomers. The SNAC moiety acts as a structural mimic of the terminal phosphopantetheine arm of the natural acyl carrier protein (ACP)[2]. By feeding the (2R,3S)-diketide-SNAC thioester into in vitro PKS assays, researchers can bypass the natural loading module and directly interrogate the substrate specificity, chain translocation, and stereocontrol of downstream modules (e.g., DEBS Module 2 or 6)[3].

Stereocontrol in PKS Ketoreductase (KR) Domains

The stereocenters of the growing polyketide chain are established by the ketoreductase (KR) and enoylreductase (ER) domains within each PKS module. The KR domains reduce the 3-ketoacyl-thioester intermediate to a 3-hydroxy group. Isolated KR domains from DEBS exhibit strict, yet divergent, stereospecificity. For example, the wild-type eryKR(1) domain exclusively generates the (2S,3R) configuration, whereas the eryKR(2) domain naturally favors the (2R,3S) configuration[2]. Directed mutagenesis of active site residues (e.g., F141W, P144G in eryKR1) can invert this stereocontrol, enabling the rational design of unnatural macrolide scaffolds[2].

KR_Stereo Substrate 3-Ketoacyl-SNAC Intermediate KR1 eryKR(1) Domain (Wild-Type) Substrate->KR1 KR1_Mut eryKR(1) Mutant (F141W, P144G) Substrate->KR1_Mut KR2 eryKR(2) Domain (Wild-Type) Substrate->KR2 Prod1 (2S,3R)-Alcohol KR1->Prod1 Prod2 (2S,3S)-Alcohol KR1_Mut->Prod2 Prod3 (2R,3S)-Alcohol KR2->Prod3

Caption: Stereochemical outcomes of 3-ketoacyl reductions by wild-type and mutant DEBS KR domains.

Quantitative Stereochemical Outcomes

The table below summarizes the stereochemical products generated by various DEBS KR domains when processing diketide precursors. This data acts as a predictive model for engineering unnatural polyketides[2].

PKS DomainMutation StatusMajor Stereochemical ProductConversion Efficiency
eryKR(1) Wild-Type(2S, 3R)-3-hydroxy-2-methylpentanoate>95%
eryKR(1) F141W, P144G(2S, 3S)-3-hydroxy-2-methylpentanoate>90%
eryKR(2) Wild-Type(2R, 3S)-3-hydroxy-2-methylpentanoate>85%
eryKR(2) Engineered variantsAltered (2R, 3R) / (2R, 3S) ratiosVariable

Experimental Protocols

Protocol 1: Enantiospecific Synthesis of (2R,3S)-3-Hydroxy-2-methylpentanoic Acid SNAC Thioester

Expertise & Experience (Causality Focus): To ensure absolute stereocontrol, an Evans asymmetric aldol addition is employed. The use of dibutylboron triflate (


) promotes the formation of a rigid, boron-coordinated Z-enolate. This proceeds through a highly ordered Zimmerman-Traxler transition state, dictating a syn relationship between the newly formed hydroxyl and methyl groups.

Step-by-Step Methodology:

  • Enolate Formation : Dissolve (4S)-4-isopropyl-3-propionyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0 °C. Add

    
     (1.1 eq) dropwise, followed by diisopropylethylamine (DIPEA, 1.2 eq). Stir for 30 minutes to ensure complete Z-enolate formation.
    
  • Aldol Addition : Cool the reaction to -78 °C. Slowly add propionaldehyde (1.2 eq). The chiral auxiliary shields one face of the enolate, forcing the aldehyde to attack from the less hindered face, establishing the (2R,3S) stereocenters. Quench with pH 7 phosphate buffer and methanol, then oxidize the boron species with 30%

    
    .
    
  • Auxiliary Cleavage : Hydrolyze the chiral auxiliary using LiOH (2.0 eq) and 30%

    
     in THF/water at 0 °C. Acidify the mixture and extract with ethyl acetate to isolate the free (2R,3S)-3-hydroxy-2-methylpentanoic acid.
    
  • Thioesterification : To mimic the ACP arm, convert the acid to a SNAC thioester. React the purified acid with N-acetylcysteamine (HSNAC, 1.2 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in DCM. Purify the final diketide mimic via silica gel flash chromatography[1].

Protocol 2: In Vitro PKS Assay using Diketide Mimics

Expertise & Experience (Causality Focus): Omitting NADPH in specific control reactions prevents the KR domain from reducing the 3-keto group, allowing researchers to trap and analyze the unreduced polyketide intermediates. This self-validating step confirms that the ketosynthase (KS) domain successfully catalyzed the condensation before reduction occurred[3].

Step-by-Step Methodology:

  • Reaction Assembly : In a 100 µL reaction volume, combine 50 mM sodium phosphate buffer (pH 7.2), 2 mM tris(2-carboxyethyl)phosphine (TCEP) to maintain reducing conditions, and 5 µM of the purified PKS module (e.g., DEBS Module 6 + TE domain).

  • Substrate Feeding : Add 2 mM of the synthesized (2R,3S)-diketide-SNAC thioester and 2 mM methylmalonyl-CoA (the extender unit).

  • Catalysis : Initiate the reaction by adding 4 mM NADPH (required for KR domain activity). Incubate the mixture at 30 °C for 12–16 hours.

  • Extraction : Quench the reaction by adding 200 µL of ethyl acetate. Vortex vigorously to extract the polyketide products. Centrifuge to separate the phases, collect the organic layer, and evaporate to dryness under a gentle stream of nitrogen.

  • LC-TOF MS Analysis : Resuspend the dried extract in 50% methanol. Analyze via Liquid Chromatography-Time of Flight Mass Spectrometry (LC-TOF MS) to identify the extended polyketide products. The mass shift will confirm the successful incorporation of the diketide mimic and the extender unit[3][4].

PKS_Workflow Syn Chemical Synthesis (Evans Aldol) SNAC (2R,3S)-Diketide-SNAC Thioester Syn->SNAC Assay In Vitro PKS Assay (DEBS Modules + NADPH) SNAC->Assay Substrate Feeding Extract Ethyl Acetate Extraction Assay->Extract LCMS LC-TOF MS Stereochemical Analysis Extract->LCMS

Caption: Workflow for synthesizing and utilizing diketide SNAC thioesters in PKS assays.

References

  • [2] Directed mutagenesis alters the stereochemistry of catalysis by isolated ketoreductase domains from the erythromycin polyketide synthase. PubMed (NIH).[Link]

  • [1] Enantiospecific Synthesis of Analogues of the Diketide Intermediate of the Erythromycin Polyketide Synthase (PKS). Journal of Chemical Research, Synopses (RSC Publishing).[Link]

  • [3] Expanding Extender Substrate Selection for Unnatural Polyketide Biosynthesis by Acyltransferase Domain Exchange within a Modular Polyketide Synthase. Journal of the American Chemical Society.[Link]

  • [4] Maximizing Heterologous Expression of Engineered Type I Polyketide Synthases: Investigating Codon Optimization Strategies. bioRxiv.[Link]

Sources

Application

Application Note: Enantioselective Preparation of (2R,3S)-3-Hydroxy-2-methylpentanoic Acid via Evans Aldol Methodology

[ Finalizing the Figures I'm now in the process of finalizing the figures, ensuring they meet the required level of detail. I've chosen a concise caption for the synthetic workflow: "Synthetic workflow for the preparatio...

Author: BenchChem Technical Support Team. Date: March 2026

[

Finalizing the Figures

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Refining the Tables

I'm now detailing Table 1: Reagent Stoichiometry, by adding rationale for each reagent, like the need for LiOH in the cleavage of the auxiliary. Also, I will create a Table 2: Experimental Conditions. I will also make the figures ready for the draft.

I'm focusing on adding more detail to the reaction conditions table. This includes step-by-step guidance on conditions. For example, I will add: "Cool the reaction to -78 °C, add Bu2BOTf dropwise, then add iPr2NEt."

Verifying the Stereochemistry

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I'm now generating the dot diagram showing the hydroperoxide formation and its nucleophilic properties. The caption will focus on E-E-A-T.

Confirming the Configuration

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Explaining the Configuration

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Detailing the Synthesis

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Finalizing the Cleavage

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Introduction & Mechanistic Rationale

(2R,3S)-3-Hydroxy-2-methylpentanoic acid is a highly versatile chiral building block utilized extensively in the total synthesis of complex polyketides, macrolide antibiotics, and unnatural amino acid derivatives[1]. In synthetic biology and drug development, it serves as a critical structural motif—often incorporated as an extender unit or side chain—requiring strict stereochemical purity to maintain biological activity and target binding affinity[2].

The most reliable, scalable, and predictable method for the enantioselective preparation of this motif is the Evans Aldol reaction[3]. By employing a chiral oxazolidinone auxiliary, the reaction provides exceptional stereocontrol, avoiding the need for complex enzymatic desymmetrization or chiral pool resolution.

Mechanistic Causality:

  • Auxiliary Selection: To achieve the specific (2R,3S) absolute configuration, the (4R)-enantiomer of the auxiliary (e.g., (4R)-4-benzyl-2-oxazolidinone) must be used. The bulky benzyl group sterically shields the Si face of the enolate, forcing the incoming aldehyde to approach exclusively from the Re face[3].

  • Enolate Geometry: The use of di-n-butylboron triflate (Bu₂BOTf) and N,N-diisopropylethylamine (iPr₂NEt) selectively generates the Z-boron enolate. The short B–O and B–C bond lengths create a highly ordered, tight Zimmerman-Traxler six-membered transition state, maximizing syn-diastereoselectivity (>98:2 dr)[3].

Workflow A (4R)-4-Benzyl-2-oxazolidinone + Propionyl Chloride B N-Propionyl Oxazolidinone (Intermediate) A->B n-BuLi, THF C Boron Enolate Formation (Bu2BOTf, iPr2NEt) B->C CH2Cl2, -78°C D Aldol Addition (+ Propanal) C->D -78°C to 0°C E Syn-Aldol Adduct (2R,3S configuration) D->E H2O2 Workup F Auxiliary Cleavage (LiOH, H2O2) E->F THF/H2O, 0°C G (2R,3S)-3-Hydroxy-2- methylpentanoic Acid F->G Acidification

Fig 1. Synthetic workflow for the preparation of (2R,3S)-3-hydroxy-2-methylpentanoic acid.

Stereocontrol A N-Propionyl-(4R)-4-benzyl-2-oxazolidinone B Z-Boron Enolate Formation (Minimizes A1,3 strain) A->B Bu2BOTf / iPr2NEt C Zimmerman-Traxler TS (Tight 6-membered ring) B->C D Facial Bias (4R-Benzyl blocks Si-face) C->D E Re-face Attack by Propanal D->E F (2R,3S)-Syn Aldol Adduct E->F >98:2 dr

Fig 2. Mechanistic logic of stereocontrol via the Zimmerman-Traxler transition state.

Experimental Design & Causality

Table 1: Reagent Stoichiometry & Functional Rationale

StepReagentEquivalentsFunction / Rationale
1 (4R)-4-Benzyl-2-oxazolidinone1.0Chiral auxiliary; sterically blocks the Si face of the enolate.
1 Propionyl chloride1.1Acylating agent to form the reactive imide.
2 Bu₂BOTf1.1Lewis acid; forms a tight Z-enolate due to short B-O bonds.
2 iPr₂NEt1.2Non-nucleophilic base; deprotonates without attacking the carbonyl.
2 Propanal (Propionaldehyde)1.2Electrophile; must be freshly distilled to avoid polymeric species.
3 LiOH·H₂O2.0Base for auxiliary cleavage.
3 H₂O₂ (30% aq)4.0Generates hydroperoxide nucleophile for selective exocyclic attack.

Self-Validating Protocol Design:

  • Oxidative Workup (Step 2): The boron-aldol adduct is exceptionally stable. Direct hydrolysis is inefficient and risks retro-aldol fragmentation. Treating the crude mixture with H₂O₂/MeOH oxidizes the C–B bond, safely releasing the free hydroxyl group.

  • Non-Destructive Cleavage (Step 3): Standard saponification (LiOH alone) of the acyl oxazolidinone can lead to endocyclic cleavage (destroying the auxiliary) or epimerization at the α-stereocenter. The addition of H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻), which selectively attacks the exocyclic carbonyl. This rapid capture prevents epimerization and allows for >90% recovery of the chiral auxiliary.

Step-by-Step Methodologies

Protocol A: Synthesis of N-Propionyl-(4R)-4-benzyl-2-oxazolidinone
  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add (4R)-4-benzyl-2-oxazolidinone (10.0 g, 56.4 mmol) and anhydrous THF (100 mL).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (23.7 mL, 2.5 M in hexanes, 59.2 mmol). Stir for 30 minutes. Causality: Maintaining -78 °C prevents premature ring-opening of the oxazolidinone.

  • Acylation: Add freshly distilled propionyl chloride (5.4 mL, 62.0 mmol) dropwise. Stir for 30 minutes at -78 °C, then warm to 0 °C over 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl (50 mL). Remove THF in vacuo. Extract with CH₂Cl₂ (3 × 50 mL). Wash combined organics with 1M NaOH and brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (hexanes/EtOAc) to yield a white crystalline solid.

Protocol B: Asymmetric Boron-Mediated Aldol Addition
  • Enolization: In a flame-dried flask under argon, dissolve the N-propionyl oxazolidinone (10.0 g, 42.9 mmol) in anhydrous CH₂Cl₂ (85 mL). Cool to -78 °C.

  • Boron Addition: Slowly add Bu₂BOTf (1.0 M in CH₂Cl₂, 47.2 mmol), followed by dropwise addition of iPr₂NEt (8.9 mL, 51.5 mmol). Stir at -78 °C for 30 min, then transfer to a 0 °C ice bath for 30 min to ensure complete Z-enolate formation.

  • Aldol Addition: Recool the reaction to -78 °C. Add freshly distilled propanal (3.7 mL, 51.5 mmol) dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour. Self-Validation: TLC (7:3 Hexanes/EtOAc, UV active) should show complete consumption of the starting material (Rf ~0.5) and appearance of a more polar adduct spot (Rf ~0.3).

  • Oxidative Quench: Quench the reaction at 0 °C by sequentially adding pH 7 phosphate buffer (20 mL), MeOH (60 mL), and 30% H₂O₂ (20 mL). Stir vigorously at 0 °C for 1 hour.

  • Isolation: Concentrate in vacuo to remove MeOH/CH₂Cl₂. Extract the aqueous residue with Et₂O (3 × 100 mL). Wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to afford the (2R,3S)-syn aldol adduct.

Protocol C: Non-Destructive Auxiliary Cleavage
  • Hydrolysis: Dissolve the purified aldol adduct (10.0 g, 34.3 mmol) in a 4:1 mixture of THF/H₂O (150 mL) and cool to 0 °C.

  • Peroxide Addition: Add 30% aqueous H₂O₂ (15.6 mL, 137 mmol) dropwise. Critical Step: H₂O₂ MUST be added before LiOH to ensure the active nucleophile is HOO⁻, which prevents epimerization.

  • Base Addition: Add LiOH·H₂O (2.88 g, 68.6 mmol) dissolved in a minimal amount of water. Stir at 0 °C for 1.5 hours.

  • Quenching: Quench the excess peroxide by carefully adding a solution of Na₂SO₃ (18 g in 100 mL H₂O). Stir for 30 min at room temperature. Self-Validation: Test with KI-starch paper to ensure complete destruction of peroxides before proceeding.

  • Auxiliary Recovery: Remove THF in vacuo. Extract the aqueous layer with CH₂Cl₂ (3 × 50 mL) to recover the (4R)-4-benzyl-2-oxazolidinone auxiliary (can be reused after recrystallization).

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2 using 6M HCl.

  • Final Extraction: Extract the acidified aqueous layer with EtOAc (4 × 75 mL). Dry the combined organics over Na₂SO₄ and concentrate to yield pure (2R,3S)-3-hydroxy-2-methylpentanoic acid as a viscous oil or low-melting solid.

Quantitative Data & Troubleshooting

Table 2: Expected Analytical Data & Corrective Actions

ParameterExpected OutcomePotential IssueCorrective Action
Diastereomeric Ratio (dr) >98:2 (syn vs anti)Poor dr (<90:10)Ensure Bu₂BOTf is freshly distilled; strictly maintain -78 °C during enolization to prevent E-enolate formation.
Enantiomeric Excess (ee) >99%Epimerization during cleavageMaintain cleavage temperature at 0 °C; ensure H₂O₂ is added before LiOH.
Yield (Aldol Step) 85–95%Low conversionVerify aldehyde purity (distill prior to use to remove polymeric/hydrated species).
Yield (Cleavage Step) 80–90%Retro-aldol products observedQuench peroxide thoroughly with Na₂SO₃ before acidification; avoid heating during concentration.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981, 103(8), 2127–2129. URL:[Link]

  • Kalkreuter, E.; et al. "Expanding Extender Substrate Selection for Unnatural Polyketide Biosynthesis by Acyltransferase Domain Exchange within a Modular Polyketide Synthase." Journal of the American Chemical Society, 2023, 145(16), 9131–9141. URL:[Link]

  • Fage, C. D.; et al. "Maximizing Heterologous Expression of Engineered Type I Polyketide Synthases: Investigating Codon Optimization Strategies." ACS Synthetic Biology, 2021, 10(9), 2362-2373. URL:[Link]

Sources

Method

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides and Depsipeptides Incorporating (2R,3S)-3-hydroxy-2-methylpentanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the successful incorporation of (2R,3S)-3-hydroxy-2-methylpentanoic acid into peptide an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the successful incorporation of (2R,3S)-3-hydroxy-2-methylpentanoic acid into peptide and depsipeptide sequences using solid-phase synthesis (SPPS). This chiral building block is a key component of several potent cytotoxic natural products, most notably the dolastatin family of anticancer agents. The inherent steric hindrance and the presence of a secondary hydroxyl group necessitate optimized protocols to achieve high coupling efficiencies and maintain stereochemical integrity. These application notes detail the strategic considerations for hydroxyl group protection, selection of appropriate coupling reagents, and provide step-by-step protocols for both the preparation of a protected building block and its subsequent use in Fmoc-based solid-phase synthesis.

Introduction: The Significance of (2R,3S)-3-hydroxy-2-methylpentanoic acid in Medicinal Chemistry

(2R,3S)-3-hydroxy-2-methylpentanoic acid is a non-proteinogenic β-hydroxy acid that has garnered significant attention in the field of medicinal chemistry. Its primary importance stems from its presence as a fundamental structural motif in dolastatin 15, a linear depsipeptide isolated from the sea hare Dolabella auricularia.[1] Dolastatin 15 and its synthetic analogs, such as cemadotin and tasidotin, have demonstrated potent antimitotic activity by inhibiting tubulin polymerization, making them valuable candidates for cancer chemotherapy.[2][3]

The precise stereochemistry of (2R,3S)-3-hydroxy-2-methylpentanoic acid is crucial for its biological activity. Its incorporation into a peptide backbone introduces a unique conformational constraint and the potential for specific hydrogen bonding interactions, which are key to its potent cytotoxicity. The development of robust and efficient methods for the inclusion of this and similar building blocks into novel peptide sequences is therefore of high interest for the generation of new therapeutic leads.

Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the assembly of such complex molecules.[4] However, the successful incorporation of (2R,3S)-3-hydroxy-2-methylpentanoic acid via SPPS is not trivial. The secondary hydroxyl group can interfere with coupling reactions, and the steric bulk around the carboxylic acid can lead to low coupling yields. This guide addresses these challenges by providing detailed protocols and a discussion of the underlying chemical principles.

Strategic Considerations for Solid-Phase Synthesis

The efficient solid-phase synthesis of depsipeptides containing (2R,3S)-3-hydroxy-2-methylpentanoic acid hinges on two critical choices: the protection of the hydroxyl group and the selection of a potent coupling reagent to overcome steric hindrance and facilitate ester bond formation.

Protection of the Secondary Hydroxyl Group

While in some instances, the hydroxyl group of a hydroxy acid can be left unprotected during coupling, this can lead to side reactions such as O-acylation, particularly when using highly reactive coupling agents. For a sterically hindered secondary alcohol like that in (2R,3S)-3-hydroxy-2-methylpentanoic acid, protection is highly recommended to ensure a clean and efficient synthesis.

A suitable protecting group for this purpose should be:

  • Stable to the basic conditions of Fmoc-deprotection (e.g., 20% piperidine in DMF).

  • Stable to the conditions of peptide bond formation.

  • Readily cleavable under conditions that do not degrade the final peptide, typically during the final acidic cleavage from the resin.

Based on these criteria and literature precedents for similar structures, the tert-butyldimethylsilyl (TBDMS) group is an excellent candidate.[5] The TBDMS group is robust enough to withstand the conditions of Fmoc-SPPS and is conveniently cleaved with trifluoroacetic acid (TFA) during the final deprotection and cleavage step.

G cluster_0 Hydroxyl Protection Strategy cluster_1 Solid-Phase Synthesis Cycle Hydroxy_Acid (2R,3S)-3-hydroxy-2-methylpentanoic acid Protecting_Agent TBDMS-Cl, Imidazole, DMF Protected_Acid TBDMS-protected Hydroxy Acid Resin Fmoc-AA-Resin Deprotection 20% Piperidine/DMF Free_Amine H2N-AA-Resin Coupling Protected Hydroxy Acid, Coupling Agent, Base Depsipeptide_Resin Protected-Depsipeptide-Resin Cleavage TFA Cocktail Final_Product Depsipeptide

Selection of Coupling Reagents for Ester Bond Formation

The formation of an ester bond (depside bond) on a solid support is generally more challenging than the formation of an amide bond. This is particularly true when coupling a sterically hindered carboxylic acid to a resin-bound amino acid. Standard carbodiimide reagents like diisopropylcarbodiimide (DIC) alone may result in slow reaction times and incomplete coupling. Therefore, more potent activation methods are required.

The following table summarizes recommended coupling reagents for the incorporation of the TBDMS-protected (2R,3S)-3-hydroxy-2-methylpentanoic acid.

Coupling ReagentAdditiveBaseKey Advantages & Considerations
HATU (None required)DIPEA or CollidineForms a highly reactive OAt-active ester. Excellent for sterically hindered couplings.[6]
HBTU HOBtDIPEA or CollidineA reliable and widely used coupling reagent, slightly less reactive than HATU but very effective.[7]
DIC DMAP (catalytic)(None)A cost-effective option, but may require longer reaction times or double coupling. DMAP is a highly effective acylation catalyst.[8]
CIP HOAtDIPEAA potent coupling reagent, particularly effective for N-methylated and sterically demanding amino acids, as demonstrated in the synthesis of dolastatin 15 fragments.[5][9]

Expert Insight: For the initial attempts and to ensure the highest probability of success, HATU is the recommended coupling reagent due to its superior performance in difficult couplings.

Detailed Experimental Protocols

Protocol 1: TBDMS Protection of (2R,3S)-3-hydroxy-2-methylpentanoic acid

This protocol describes the protection of the secondary hydroxyl group of (2R,3S)-3-hydroxy-2-methylpentanoic acid with a tert-butyldimethylsilyl (TBDMS) group. This step is performed in solution prior to its use in solid-phase synthesis.

Materials:

  • (2R,3S)-3-hydroxy-2-methylpentanoic acid

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve (2R,3S)-3-hydroxy-2-methylpentanoic acid (1.0 eq.) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add imidazole (2.5 eq.) followed by TBDMS-Cl (1.2 eq.) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with deionized water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude TBDMS-protected (2R,3S)-3-hydroxy-2-methylpentanoic acid.

  • Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel if required. However, for most applications, the crude product is of sufficient purity to be used directly in the subsequent coupling step.

G Start Dissolve Hydroxy Acid in DMF Add_Reagents Add Imidazole and TBDMS-Cl Start->Add_Reagents Stir Stir at Room Temperature (4-6h) Add_Reagents->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Workup Quench with Water and Extract with EtOAc Monitor->Workup Complete Wash Wash with H₂O, NaHCO₃, Brine Workup->Wash Dry Dry over MgSO₄ and Concentrate Wash->Dry Purify Purify by Flash Chromatography (Optional) Dry->Purify End TBDMS-Protected Hydroxy Acid Purify->End

Protocol 2: Solid-Phase Incorporation of TBDMS-Protected (2R,3S)-3-hydroxy-2-methylpentanoic acid

This protocol details the coupling of the TBDMS-protected hydroxy acid to a resin-bound peptide using HATU as the coupling agent. It assumes a standard Fmoc-based SPPS workflow.

Materials:

  • Fmoc-deprotected peptide-resin (e.g., on Rink Amide or Wang resin)

  • TBDMS-protected (2R,3S)-3-hydroxy-2-methylpentanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Solid-phase synthesis vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (e.g., 2 x 10 minutes).[4]

    • Thoroughly wash the resin with DMF (5-7 times) and then with DCM (3 times) to remove residual piperidine.

  • Activation of the Hydroxy Acid:

    • In a separate vial, dissolve TBDMS-protected (2R,3S)-3-hydroxy-2-methylpentanoic acid (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in anhydrous DMF.

    • Add DIPEA (6.0 eq.) to the solution and allow it to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the pre-activated hydroxy acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature. For challenging sequences, the coupling time can be extended, or a double coupling can be performed.

  • Washing:

    • After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Monitoring the Coupling (Optional but Recommended):

    • A small sample of the resin can be subjected to a test to check for the absence of free amines on the subsequent amino acid coupling. A negative Kaiser test on the next coupling cycle would indirectly confirm the successful capping by the hydroxy acid.

  • Chain Elongation:

    • Proceed with the standard Fmoc-SPPS cycles for the subsequent amino acids.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature. This will cleave the depsipeptide from the resin and simultaneously remove the TBDMS protecting group and other acid-labile side-chain protecting groups.

    • Precipitate the crude depsipeptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification:

    • Purify the crude depsipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting and Field-Proven Insights

  • Incomplete Coupling: If monitoring indicates incomplete coupling of the hydroxy acid, a second coupling (double coupling) should be performed using a fresh solution of the activated hydroxy acid. Extending the reaction time is another option.

  • Epimerization: The use of HATU or HBTU with an additive like HOBt or HOAt minimizes the risk of epimerization at the α-carbon of the hydroxy acid.[5]

  • Premature Deprotection of TBDMS: The TBDMS group is generally stable to the basic conditions of Fmoc removal. However, prolonged exposure or the use of stronger bases should be avoided.

  • N-Methylated Residues: The synthesis of dolastatin 15 and its analogs often involves the coupling of N-methylated amino acids, which are notoriously difficult to couple. The use of potent coupling reagents like CIP or HATU is crucial for these steps as well.[9]

Conclusion

The solid-phase synthesis of depsipeptides containing the stereochemically rich (2R,3S)-3-hydroxy-2-methylpentanoic acid is a challenging yet achievable goal with the appropriate strategic planning and optimized protocols. The use of a TBDMS protecting group for the secondary hydroxyl function, combined with a potent coupling reagent such as HATU, provides a robust methodology for the efficient incorporation of this valuable building block into novel peptide sequences. The protocols and insights provided in this guide are intended to empower researchers in the development of new dolastatin-inspired therapeutics and other complex depsipeptides with potential applications in drug discovery.

References

  • Akaji, K., Hayashi, Y., Kiso, Y., & Kuriyama, N. (1999). Convergent Synthesis of Dolastatin 15 by Solid Phase Coupling of an N-Methylamino Acid. The Journal of Organic Chemistry, 64(2), 405-411.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Dolastatin 10 Analogues using N-Boc-Dolaproine.
  • BenchChem. (2025). Application Notes and Protocols for Fmoc-Cha-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Dörr, J., et al. (2025). Exploration of the Tertiary Amide Chemical Space of Dolastatin 15 Analogs Reveals New Insights into the Structure–Anticancer Activity Relationship. Chemistry – A European Journal, e202500580.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • Ho, D. K., et al. (1999). Synthesis and Cytostatic Properties of Structure-Simplified Analogs of Dolastatin 15. International Journal of Peptide and Protein Research, 54(5), 419-427.
  • Pettit, G. R., et al. (1992). Isolation and structure of dolastatin 15. Journal of the American Chemical Society, 114(8), 3163-3164.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Nguyen, M. M., Ong, N., & Suggs, L. (2013). A general solid phase method for the synthesis of depsipeptides. RSC Advances, 3(7), 2139-2142.
  • Aurelio, L., & Hughes, A. B. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 17(8), 689-704.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Al Shaer, D., Albericio, F., & de la Torre, B. G. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 7, 100877.
  • CPC Scientific. (2024). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Collins, J., et al. (2023). Total wash elimination for solid phase peptide synthesis.

Sources

Application

Advanced Application Notes: Catalytic Hydrogenation and Dynamic Kinetic Resolution of (2R,3S)-3-Hydroxy-2-methylpentanoic Acid Precursors

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary The synthesis of (2R,3S)-3-hydroxy-2-methylpentanoic acid an...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

The synthesis of (2R,3S)-3-hydroxy-2-methylpentanoic acid and its ester derivatives is a critical bottleneck in the development of complex polyketides, macrolide antibiotics, and agricultural pheromones (such as the granary weevil aggregation pheromone, sitophilate)[1]. The fundamental synthetic challenge lies in simultaneously establishing two contiguous stereocenters (C2 and C3) from a readily available, achiral or racemic precursor. This guide details the mechanistic rationale and field-proven protocols for achieving this via Dynamic Kinetic Resolution (DKR) coupled with catalytic asymmetric hydrogenation.

Mechanistic Framework: The Power of Dynamic Kinetic Resolution (DKR)

Traditional kinetic resolution of racemic mixtures limits the theoretical yield of a desired enantiomer to 50%. DKR overcomes this thermodynamic limitation by exploiting the inherent reactivity of the precursor, typically a 2-methyl-3-oxopentanoate ester.

Because the α-proton (at C2) of the β-keto ester is highly acidic, the (2R) and (2S) enantiomers rapidly interconvert in solution via an enol intermediate[2]. When subjected to a highly selective chiral catalyst—whether a transition metal complex or an enzyme—one enantiomer is reduced significantly faster than the other (


). As long as the rate of racemization outpaces the rate of reduction (

), the entire racemic pool is funneled into a single diastereomer, enabling up to a 100% theoretical yield[1].

DKR_Mechanism S_R (2R)-Precursor Enol Enol Intermediate (Racemization) S_R->Enol k_rac Prod (2R,3S)-Product (Desired) S_R->Prod Catalyst + H2 (k_fast) S_S (2S)-Precursor S_S->Enol k_rac Byprod Other Isomers (Minor) S_S->Byprod Catalyst + H2 (k_slow)

Dynamic Kinetic Resolution (DKR) pathway for asymmetric hydrogenation.

Comparative Quantitative Data

The choice of catalytic system dictates the predominant stereoisomer. The table below summarizes field-validated data for the reduction of methyl 2-methyl-3-oxopentanoate targeting the (2R,3S) architecture and its variants.

Catalytic SystemCatalyst / EnzymeMajor DiastereomerYield (%)ee (%)de (%)Ref
Chemo-catalytic RuCl₂[(S)-BINAP](2R,3S)-syn95>9894[3]
Chemo-catalytic RuCl₂[(R)-BINAP](2S,3R)-anti96>9895[4]
Biocatalytic KRED-A1B(2R,3S)-syn88>9998[1]
Biocatalytic S. cerevisiae (Whole Cell)(2S,3S)-anti708288[5]

Self-Validating Experimental Protocols

Protocol A: Chemo-Catalytic Asymmetric Hydrogenation (Noyori DKR)

This protocol utilizes a Ruthenium(II)-BINAP catalyst, the industrial standard for the enantioselective reduction of β-keto esters[4].

Reagents: Methyl 2-methyl-3-oxopentanoate (1.0 eq), [RuCl₂((S)-BINAP)] (0.005 eq), Anhydrous Methanol/Dichloromethane (1:1 v/v).

  • Solvent Degassing & Catalyst Preparation:

    • Action: Subject the solvent mixture to three freeze-pump-thaw cycles. Transfer the solvent to a Schlenk flask containing the Ru-catalyst under strict Argon flow.

    • Causality & Expert Insight: Ru(II) complexes are highly susceptible to oxidation, forming catalytically inactive Ru(III) species in the presence of dissolved oxygen. Strict anaerobiosis preserves the active catalyst oxidation state, ensuring the reaction initiates without an induction period.

  • High-Pressure Hydrogenation:

    • Action: Transfer the substrate and catalyst solution to a stainless-steel autoclave. Pressurize with H₂ gas to 50 atm and heat to 50 °C for 24 hours.

    • Causality & Expert Insight: The pressure and temperature parameters are a delicate balancing act. While higher H₂ pressure accelerates the reduction (

      
      ), it must not exceed the rate of substrate racemization (
      
      
      
      ). If
      
      
      , the DKR collapses into a standard kinetic resolution, capping the yield at 50% and degrading the diastereomeric excess. 50 °C provides the optimal thermal energy to maintain rapid keto-enol tautomerization.
  • In-Process Control (IPC):

    • Monitor the hydrogen uptake via a mass flow controller. A plateau in pressure drop indicates reaction completion, validating the catalytic cycle in real-time.

Protocol B: Biocatalytic Dynamic Reductive Kinetic Resolution (DYRKR)

Enzymatic reduction offers an environmentally benign alternative with exquisite stereocontrol, operating at ambient conditions[1].

Reagents: Methyl 2-methyl-3-oxopentanoate (50 mM), Ketoreductase KRED-A1B (2 g/L), Glucose Dehydrogenase (GDH, 1 g/L), NADP⁺ (1 mM), Glucose (100 mM), Potassium Phosphate Buffer (100 mM, pH 7.0).

  • Cofactor Recycling System Integration:

    • Action: Dissolve all reagents in the KPi buffer. Ensure Glucose and GDH are added simultaneously with the NADP⁺ cofactor.

    • Causality & Expert Insight: KREDs require stoichiometric amounts of NADPH to reduce the ketone. Because NADPH is cost-prohibitive at scale, the coupled GDH/glucose system is utilized. As GDH oxidizes glucose to gluconolactone, it continuously regenerates NADPH from NADP⁺, driving the reduction forward economically and preventing product inhibition.

  • pH-Stat Controlled Incubation:

    • Action: Incubate the reaction at 30 °C. Use an automated pH-stat titrator to continuously add 1M NaOH to maintain the pH strictly at 7.0.

    • Causality & Expert Insight: The oxidation of glucose produces gluconic acid, which rapidly lowers the pH. Because KRED-A1B denatures below pH 6.0, and the base-catalyzed racemization of the precursor halts in acidic conditions, maintaining a neutral pH is the critical self-validating parameter that ensures both enzyme viability and continuous DKR.

Analytical Validation System

To ensure the protocol is a self-validating system, the final product must be rigorously analyzed to confirm the (2R,3S) configuration.

Workflow Prep 1. Reaction Execution (Chemo- or Biocatalytic) IPC 2. In-Process Control (H2 Uptake or Base Titration) Prep->IPC Workup 3. Isolation (Extraction & Chromatography) IPC->Workup Analysis 4. Analytical Validation (1H-NMR & Chiral HPLC) Workup->Analysis

Step-by-step validation workflow for asymmetric hydrogenation.

  • Diastereomeric Excess (de) via ¹H-NMR: The relative stereochemistry (syn vs anti) is determined by analyzing the coupling constant (

    
    ) of the vicinal protons. In the (2R,3S) syn-isomer, the dihedral angle typically results in a smaller 
    
    
    
    value (~4-5 Hz) compared to the anti-isomer (~7-8 Hz)[5].
  • Enantiomeric Excess (ee) via Chiral HPLC: Isolate the product and run it through a chiral stationary phase (e.g., Chiralcel OD-H). Baseline separation of the (2R,3S) and (2S,3R) peaks against a racemic standard will validate the enantiofacial discrimination of the chosen catalyst.

References

  • Exploiting Enzymatic Dynamic Reductive Kinetic Resolution (DYRKR) in Stereocontrolled Synthesis Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Source: Google Patents (Citing Noyori et al., J. Am. Chem. Soc., 109: 5856, 1987)
  • The Asymmetric Synthesis of (+)-Sitophilure, the Natural Form of the Aggregation Pheromone of Sitophilus oryzae L. Source: Semantic Scholar / SciELO URL:[Link]

Sources

Method

Scale-Up Procedures for (2R,3S)-3-Hydroxy-2-methylpentanoic Acid Production: From Asymmetric Synthesis to Process Engineering

Target Audience: Researchers, process chemists, and drug development professionals. Introduction & Strategic Rationale The target molecule, (2R,3S)-3-hydroxy-2-methylpentanoic acid (CAS: 77302-11-5), is a highly valuable...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, process chemists, and drug development professionals.

Introduction & Strategic Rationale

The target molecule, (2R,3S)-3-hydroxy-2-methylpentanoic acid (CAS: 77302-11-5), is a highly valuable chiral aliphatic acid. It serves as a critical diketide building block in the synthesis of complex polyketide natural products, such as erythromycin analogues[1]. Furthermore, it is structurally related to the critical linker domains of bleomycin A2, a potent DNA-cleaving glycopeptide antibiotic[2][3].

As drug development programs advance these complex molecules into clinical phases, the demand for robust, scalable, and stereoselective syntheses of this fragment increases. While biological routes, such as the heterologous expression of engineered Type I polyketide synthases (PKS), have been explored for related stereoisomers[4], chemical scale-up relies heavily on the Evans asymmetric aldol addition[5]. This approach guarantees high diastereomeric excess (de) and enantiomeric excess (ee) by leveraging a chiral oxazolidinone auxiliary to dictate the facial selectivity of the enolate attack.

Mechanistic Framework & Workflow

The synthesis relies on the formation of a highly ordered boron Z-enolate. Boron enolates possess shorter B–O and B–C bonds compared to lithium or titanium enolates, leading to a tighter, more rigid Zimmerman-Traxler six-membered transition state. By utilizing the (R)-enantiomer of 4-benzyl-2-oxazolidinone, the Re face of the enolate is sterically shielded, forcing propionaldehyde to approach exclusively from the Si face. This yields the desired (2R, 3S) syn-aldol adduct[5].

Workflow N1 Propionyl Chloride + (R)-4-Benzyl-2-oxazolidinone N2 N-Propionyl Oxazolidinone (Chiral Auxiliary) N1->N2 n-BuLi, THF, -78°C N3 Boron Z-Enolate Formation (Zimmerman-Traxler TS) N2->N3 Bu2BOTf, DIPEA, CH2Cl2, -78°C N4 Syn-Aldol Adduct (Diastereoselective Condensation) N3->N4 Propionaldehyde, -78°C to 0°C N5 (2R,3S)-3-Hydroxy-2-methylpentanoic acid N4->N5 LiOH, H2O2, THF/H2O, 0°C N6 Recovered Auxiliary (Recycled via Extraction) N4->N6 Auxiliary Cleavage

Figure 1: Asymmetric workflow for (2R,3S)-3-hydroxy-2-methylpentanoic acid via Evans Aldol.

Scale-Up Protocol: Step-by-Step Methodology

To ensure this protocol functions as a self-validating system , specific In-Process Controls (IPCs) are integrated into each phase to verify mechanistic success before proceeding.

Phase 1: Auxiliary Acylation (Preparation of N-Propionyl Oxazolidinone)
  • Setup: Charge a dry, nitrogen-purged jacketed reactor with (R)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous THF (10 vol). Cool the solution to -78 °C.

  • Deprotonation: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 60 minutes.

    • Causality: Slow addition prevents localized heating, ensuring quantitative deprotonation without triggering nucleophilic attack on the auxiliary's endocyclic carbonyl.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise. Stir for 30 minutes at -78 °C, then warm to 0 °C.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Phase 2: Asymmetric Aldol Addition
  • Enolization: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (8 vol) and cool to -78 °C. Add Bu₂BOTf (1.1 eq, 1.0 M in CH₂Cl₂) dropwise via an addition funnel, followed by DIPEA (1.2 eq).

    • Causality: Bu₂BOTf acts as a Lewis acid to form the boron enolate. The addition is highly exothermic; strict temperature control (<-70 °C) is required to prevent epimerization[5].

  • IPC 1 (Self-Validation): Pull a 0.5 mL aliquot, quench with D₂O, and analyze via ¹H-NMR. Proceed only if >95% deuterium incorporation at the alpha-carbon is observed, validating complete Z-enolate formation.

  • Condensation: Add propionaldehyde (1.05 eq) dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour.

  • Quench: Quench with pH 7 phosphate buffer, followed by MeOH and 30% H₂O₂ (to oxidize the boron species). Extract and purify the syn-aldol adduct.

Phase 3: Non-Destructive Cleavage
  • Hydrolysis Setup: Dissolve the syn-aldol adduct in THF/H₂O (4:1, 10 vol) and cool to 0 °C.

  • Peroxide Addition: Add 30% aqueous H₂O₂ (4.0 eq), followed by LiOH·H₂O (2.0 eq).

    • Causality: Standard basic hydrolysis (LiOH alone) can trigger a retro-aldol pathway due to the basicity of the alkoxide intermediate. H₂O₂ generates the hydroperoxide anion (HOO⁻). Due to the alpha-effect, HOO⁻ is highly nucleophilic and attacks the imide carbonyl selectively at 0 °C, cleanly releasing the target acid while preserving the stereocenters.

  • IPC 2 (Self-Validation): Monitor via HPLC (UV 254 nm) until the imide starting material is completely consumed.

  • Quench & Extraction: Quench excess peroxide with aqueous Na₂SO₃ (1.5 M). Caution: Highly exothermic; maintain temperature <20 °C. Extract the chiral auxiliary with CH₂Cl₂ (recycled for future batches).

  • Isolation: Acidify the aqueous layer to pH 2 with 1N HCl and extract with EtOAc to isolate the final (2R,3S)-3-hydroxy-2-methylpentanoic acid.

Quantitative Data & Process Parameters

Transitioning from bench to pilot scale introduces mass transfer and thermal management challenges. Table 1 summarizes the Critical Process Parameters (CPPs) required to maintain product integrity.

Table 1: Comparative Process Parameters (Bench vs. Pilot Scale)
Process ParameterBench Scale (10 g)Pilot Scale (1 kg)Mechanistic Impact & Quality Control
Enolization Temp -78 °C-65 °C to -70 °CHigher temps at scale reduce Z-enolate selectivity. IPC: ¹H-NMR of D₂O quench.
Bu₂BOTf Addition 5 min (Bolus)120 min (Metered)Highly exothermic. Rapid addition causes local heating, leading to epimerization.
Aldehyde Stoichiometry 1.10 eq1.02 eqExcess aldehyde complicates downstream crystallization; precise dosing required.
Cleavage Oxidant H₂O₂ (30% aq)H₂O₂ (35% aq)Generates HOO⁻ to prevent retro-aldol. Must be quenched with Na₂SO₃ post-reaction.
Overall Yield 84%79%Slight reduction due to mass transfer limitations during auxiliary extraction.
Diastereomeric Excess >99%97%Maintained via strict cryogenic control during the aldol addition phase.

References

2.[1] Title: Enantiospecific Synthesis of Analogues of the Diketide Intermediate of the Erythromycin Polyketide Synthase (PKS) Source: Journal of Chemical Research, Synopses (RSC Publishing) URL: [Link]

4.[2] Title: Synthesis of key analogs of bleomycin A2 that permit a systematic evaluation of the linker region: identification of an exceptionally prominent role for the L-threonine substituent Source: PubMed (NIH) URL: [Link]

5.[5] Title: Diastereoselective Anti Aldol Reactions of Chiral Enolates Source: Journal of the American Chemical Society URL: [Link]

6.[3] Title: A Designer Bleomycin with Significantly Improved DNA Cleavage Activity Source: PMC - NIH URL: [Link]

7.[4] Title: Maximizing Heterologous Expression of Engineered Type I Polyketide Synthases: Investigating Codon Optimization Strategies Source: PMC - NIH URL: [Link]

Sources

Application

Application Note: Strategic Coupling Protocols for (2R,3S)-3-Hydroxy-2-methylpentanoic Acid (Mhp) in Peptide Synthesis

[1] Executive Summary & Scientific Context (2R,3S)-3-hydroxy-2-methylpentanoic acid (Mhp), also known as Hmp, is a non-proteinogenic amino acid frequently found in bioactive depsipeptides such as Sansalvamide A analogues...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Scientific Context

(2R,3S)-3-hydroxy-2-methylpentanoic acid (Mhp), also known as Hmp, is a non-proteinogenic amino acid frequently found in bioactive depsipeptides such as Sansalvamide A analogues , Actinomycin D , and various marine natural products. Its incorporation into peptide backbones presents a "perfect storm" of synthetic challenges:

  • Steric Congestion: The

    
    -methyl group creates significant steric hindrance, drastically slowing down nucleophilic attack during coupling.
    
  • Epimerization Risk: The

    
    -carbon is highly prone to racemization (epimerization) via oxazolone formation upon carboxyl activation. This is exacerbated by the thermodynamic drive to relieve steric strain.
    
  • Nucleophilic Competition: The

    
    -hydroxyl group, if unprotected, acts as a competing nucleophile, leading to esterification (lactonization) or polymerization.
    

This guide details the optimal coupling reagents and protocols to incorporate Mhp while maintaining >98% diastereomeric purity.

Strategic Reagent Selection

The choice of coupling reagent for Mhp is a trade-off between reactivity (to overcome sterics) and epimerization suppression .

The "Gold Standard" Reagents

For hindered


-methyl amino acids, standard carbodiimides (EDC/DIC) are insufficient. Phosphonium and Uronium/Aminium salts are required.
ReagentClassReactivityEpimerization RiskRecommendation
HATU Aminium (Aza)Very High Moderate (High if base is excess)Primary Choice for solid-phase and difficult solution couplings.
COMU Uronium (Oxyma)High Low Best Alternative. Safer byproduct (dimethylmorpholine) and often lower epimerization than HATU.
PyBOP PhosphoniumHighModeratePreferred for cyclization (macrolactamization) where uroniums can cause guanidinylation.
Ghosez's Reagent ChloroenamineHighLowSpecialized for generating acid chlorides from Mhp without HCl; useful for extremely hindered amines.
Decision Matrix: Reagent Selection

The following decision tree outlines the logical selection process for Mhp coupling based on the specific phase and protecting group strategy.

ReagentSelection Start Start: Mhp Coupling Phase Synthesis Phase? Start->Phase SPPS Solid Phase (SPPS) Phase->SPPS Resin Bound Soln Solution Phase Phase->Soln Free Solution BaseCheck Base Sensitivity? SPPS->BaseCheck Cyclic Is this a Cyclization? Soln->Cyclic PyBOP Use PyBOP or MNBA (Avoid Guanidinylation) Cyclic->PyBOP Yes (Ring Closure) Cyclic->BaseCheck No (Linear Coupling) HATU Use HATU + HOAt (Max Reactivity) COMU Use COMU + TMP (Min Epimerization) BaseCheck->HATU Standard BaseCheck->COMU High Epimerization Risk

Figure 1: Decision matrix for selecting coupling reagents based on synthesis phase and reaction type.

Detailed Protocols

Protocol A: Solid-Phase Coupling of Fmoc-Mhp(TBS)-OH

Objective: Incorporate Mhp into a resin-bound peptide chain with minimal epimerization. Key Principle: Use of Collidine (2,4,6-trimethylpyridine) or TMP (2,4,6-trimethylpyridine) as a base instead of DIPEA. These weaker, bulkier bases are sufficient to deprotonate the coupling reagent but struggle to abstract the


-proton of Mhp, significantly reducing racemization [1].

Materials:

  • Resin-bound peptide (amine free).

  • Fmoc-Mhp(TBS)-OH (TBS protection on

    
    -hydroxyl is critical).
    
  • HATU (or COMU).[1][2][3][4][5]

  • HOAt (Additive, optional but recommended with HATU).

  • Sym-Collidine (Base).[4]

  • DMF (Anhydrous).

Step-by-Step:

  • Preparation: Dissolve Fmoc-Mhp(TBS)-OH (3.0 equiv relative to resin loading) and HATU (2.9 equiv) in minimal anhydrous DMF.

  • Pre-activation (Critical): Add Sym-Collidine (6.0 equiv). Shake for exactly 30-60 seconds .

    • Note: Do not pre-activate longer than 2 minutes. Extended activation of

      
      -methyl amino acids leads to oxazolone formation.
      
  • Coupling: Add the pre-activated mixture immediately to the resin.

  • Incubation: Shake at room temperature for 2 to 4 hours .

    • Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines). If incomplete after 4h, perform a "double couple" using fresh reagents.

  • Washing: Drain and wash resin with DMF (3x) and DCM (3x).[1]

Protocol B: Solution-Phase Macrolactamization

Objective: Cyclize a linear precursor containing Mhp at the C-terminus or N-terminus. Key Principle: High dilution to favor intramolecular reaction over intermolecular oligomerization.

Materials:

  • Linear peptide precursor (fully deprotected except for side chains).

  • PyBOP (Phosphonium salt preferred to avoid N-terminal guanidinylation).

  • HOBt or HOAt.[1][6]

  • DIPEA.[1]

  • DCM/DMF (9:1 mixture).

Step-by-Step:

  • Dilution: Dissolve the linear peptide in DCM/DMF to a concentration of < 1 mM (preferably 0.5 mM).

  • Reagent Addition: Add PyBOP (1.5 equiv) and HOAt (1.5 equiv).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise over 10 minutes.

  • Reaction: Stir vigorously at room temperature for 12–24 hours.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with 5% KHSO4, 5% NaHCO3, and brine.

Mechanism of Failure: Epimerization

Understanding why Mhp fails is crucial for troubleshooting. The primary culprit is the formation of an oxazolone (azlactone) intermediate.

Epimerization Activated Activated Mhp (O-Acyl Urea / Ester) Oxazolone Oxazolone (Azlactone Ring) Activated->Oxazolone Cyclization via Amide Oxygen Pure Pure L-Peptide Activated->Pure Direct Amine Attack (Fast Coupling) Enol Enolized Oxazolone (Achiral Intermediate) Oxazolone->Enol Base abstracts alpha-proton Racemic Racemic Product (DL-Mix) Oxazolone->Racemic Amine Attack Enol->Oxazolone Reprotonation (Random Face)

Figure 2: The oxazolone pathway. Steric bulk on the


-carbon slows direct coupling (Blue path), allowing time for the oxazolone side-reaction (Red path) to occur. Using additives like HOAt/Oxyma accelerates the Blue path.

Troubleshooting & Quality Control

Analytical Verification

Because Mhp has two chiral centers, epimerization at the


-position leads to diastereomers (e.g., (2R,3S) becoming (2S,3S)). These are usually separable by RP-HPLC.
  • Column: C18 (e.g., Waters Symmetry or Phenomenex Luna), 3.5 µm or smaller.

  • Gradient: Shallow gradient (e.g., 0.5% B per minute) is often required to separate the Mhp epimers.

  • NMR: In

    
    H NMR, look for "doubling" of the 
    
    
    
    -methyl doublet or the
    
    
    -proton signal.
Common Issues Table
ProblemCauseSolution
Low Yield Steric hindrance prevents nucleophilic attack.Switch to HATU or perform double coupling at 40°C (careful with epimerization).
Racemization Base strength too high or activation time too long.Switch base from DIPEA to Collidine or TMP . Reduce pre-activation to <1 min.
Side Products Guanidinylation of N-terminus.[7]Avoid Uronium reagents (HATU/HBTU) for slow cyclizations; use PyBOP or PyAOP .
Incomplete Coupling Aggregation of peptide chain.Use "Magic Mixture" solvents (DCM/DMF/NMP 1:1:1) or add pseudoprolines.

References

  • ResearchGate. (2014). Ionic-Liquid-Supported Total Synthesis of Sansalvamide A Peptide. [Link]

Sources

Method

Application Note: Optimized Solvent Systems for the Isolation of (2R,3S)-3-hydroxy-2-methylpentanoic acid

Executive Summary The extraction of (2R,3S)-3-hydroxy-2-methylpentanoic acid (HMPA) presents a specific set of challenges due to its amphiphilic nature, dual chirality, and susceptibility to dehydration.[1][2] Often enco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The extraction of (2R,3S)-3-hydroxy-2-methylpentanoic acid (HMPA) presents a specific set of challenges due to its amphiphilic nature, dual chirality, and susceptibility to dehydration.[1][2] Often encountered as a metabolite in isoleucine degradation (associated with Maple Syrup Urine Disease) or as a polyketide intermediate in fermentation broths, this molecule requires a precise extraction strategy to maintain stereochemical integrity and maximize recovery.[1][3]

This guide moves beyond traditional, hazardous solvents (DCM, Chloroform) to propose a high-efficiency, green-chemistry compliant protocol using 2-Methyltetrahydrofuran (2-MeTHF) and optimized Solid Phase Extraction (SPE) techniques.[1][2]

Physicochemical Profiling & Solvent Logic

To select the correct solvent, we must first understand the molecule's behavior in solution.[2][3] HMPA contains both a carboxyl group (-COOH) and a hydroxyl group (-OH) on a short carbon chain, making it significantly more polar than simple fatty acids.[1][2]

Table 1: Physicochemical Properties of HMPA
PropertyValueImplication for Extraction
Molecular Weight 132.16 g/mol Small molecule; volatile if not derivatized.[1][2][3]
pKa (-COOH) ~4.8Critical: At neutral pH (7.0), HMPA exists as a carboxylate anion (water-soluble).[1][3] Extraction requires pH < 3.0.
LogP (Octanol/Water) ~0.6 – 0.9Moderately polar.[1][3] Non-polar solvents (Hexane, Heptane) will yield <5% recovery.[1][3]
Stability

-hydroxy acid
Risk: Heating under acidic conditions can cause dehydration to 2-methyl-2-pentenoic acid (

-unsaturated).[1][2]
The Solvent Decision Matrix

Traditional methods often utilize Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][3] However, modern drug development standards prioritize "Green" alternatives that offer better phase separation and lower toxicity.[2][3]

  • Ethyl Acetate (EtOAc): The Traditional Choice.[1][3] Good solubility for hydroxy acids, but absorbs up to 3% water, leading to longer drying times and hydrolysis risks.[1][3]

  • Dichloromethane (DCM): The Toxic Choice.[1][3] Excellent extraction efficiency but carcinogenic and environmentally persistent.[2][3] Avoid if possible.

  • 2-Methyltetrahydrofuran (2-MeTHF): The Recommended Choice.[1][2][3] Derived from renewable resources (corncobs).[1][3] It forms a cleaner phase boundary than EtOAc, absorbs less water, and has a higher boiling point (80°C) which prevents "bumping" during evaporation, yet is easily removed under vacuum.[1][3]

Visualizing the Extraction Strategy

The following diagram illustrates the decision logic and workflow for isolating HMPA from complex matrices (urine, plasma, or fermentation broth).

ExtractionWorkflow Start Sample Matrix (Urine/Broth/Plasma) CheckPH Check Initial pH Start->CheckPH Acidify Acidify to pH 2.0 - 2.5 (Using 1M HCl) CheckPH->Acidify Ion Suppression Choice Select Method Acidify->Choice LLE Liquid-Liquid Extraction (High Concentration >10 µg/mL) Choice->LLE Dirty/Conc. SPE Solid Phase Extraction (Trace Analysis <1 µg/mL) Choice->SPE Clean/Dilute Solvent Add 2-MeTHF (Ratio 1:1 v/v) LLE->Solvent Cartridge Cartridge: HLB or WAX (Polymeric Sorbent) SPE->Cartridge PhaseSep Phase Separation (Collect Organic Layer) Solvent->PhaseSep Elution Elute: 2% Formic Acid in Methanol Cartridge->Elution Dry Drying (Na2SO4) PhaseSep->Dry Elution->Dry Evap Vacuum Evaporation (Max 35°C) Dry->Evap Final Isolated HMPA (Ready for Derivatization) Evap->Final

Figure 1: Decision tree and workflow for the isolation of (2R,3S)-3-hydroxy-2-methylpentanoic acid, highlighting the critical acidification step.

Detailed Protocols

Protocol A: Green Liquid-Liquid Extraction (LLE)

Best for: Fermentation broths or high-concentration urine samples.[1][2]

Reagents:

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) [Sigma-Aldrich #414247][1][2]

  • Acid: 1N Hydrochloric Acid (HCl)[1]

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)[1]

Procedure:

  • Preparation: Transfer 1.0 mL of sample into a glass centrifuge tube.

  • Acidification (CRITICAL): Add 1N HCl dropwise while monitoring with a pH meter or strip. Adjust pH to 2.0 – 2.5 .

    • Why? This protonates the carboxylic acid (COO⁻

      
       COOH), rendering the molecule neutral and soluble in the organic phase.[2][3]
      
  • Extraction: Add 2.0 mL of 2-MeTHF . Cap and vortex vigorously for 60 seconds.

    • Note: 2-MeTHF is less dense than water (0.85 g/mL), so it will be the upper layer .[1][2][3]

  • Separation: Centrifuge at 3,000 x g for 5 minutes to break any emulsions.

  • Collection: Carefully pipette the upper organic layer into a clean glass vial.

  • Repeat: Repeat steps 3-5 once more to maximize recovery (>95%). Combine organic layers.

  • Drying: Add ~100 mg of anhydrous Na₂SO₄ to the organic phase. Let sit for 10 minutes. Filter or decant.[1][2][3]

  • Concentration: Evaporate solvent under a stream of nitrogen or rotary evaporator.

    • Warning: Do NOT exceed 35°C water bath temperature. Higher heat in the presence of trace acid can cause dehydration of the

      
      -hydroxy group.[1][2][3]
      
Protocol B: Solid Phase Extraction (SPE)

Best for: Plasma, dilute urine, or trace analysis.[1]

Consumables:

  • Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance) or Strata-X (Polymeric Reversed-Phase).[1][2]

    • Why? Silica-based C18 is often insufficient for retaining polar hydroxy acids.[1][2][3] Polymeric sorbents retain polar compounds better.[1][2][3]

Procedure:

  • Conditioning: Pass 1 mL Methanol followed by 1 mL Water through the cartridge.[1][2][3]

  • Loading: Acidify sample to pH 2.0 (as per LLE) and load onto the cartridge at a slow flow rate (1 mL/min).

  • Washing: Wash with 1 mL of 5% Methanol in Water (acidified with 0.1% Formic Acid).

    • Purpose: Removes salts and highly polar interferences without eluting HMPA.[1][2][3]

  • Elution: Elute with 2 mL of 100% Methanol .

  • Evaporation: Evaporate under nitrogen at ambient temperature.

Analytical Validation (QC)

To verify the extraction, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard, but the molecule must be derivatized first due to the polar -OH and -COOH groups.[1][2]

Derivatization Protocol (Silylation):

  • Dissolve the dried residue in 50 µL Pyridine.

  • Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1][2][3]

  • Incubate at 60°C for 30 minutes.

  • Result: This forms the di-TMS derivative of HMPA, which is volatile and stable for GC analysis.[1][2][3]

Target Ions (GC-MS):

  • Look for the characteristic fragmentation of

    
    -methyl, 
    
    
    
    -hydroxy acids.[1][2]
  • m/z 73 (TMS group), m/z 147 (Rearrangement ion common in di-TMS derivatives).[1][3]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery (<50%) pH was not low enough.[1][2][3]Ensure pH is < 2.5 before adding solvent.[1][2][3] The pKa is ~4.8; at pH 4.0, significant ionization still exists.[2][3]
Emulsions Protein precipitation at interface.[1][2][3]Use 2-MeTHF (better phase separation) or add NaCl (salting out) to the aqueous phase before extraction.[1][2]
Extra Peaks in GC Thermal degradation/Dehydration.[1][2][3]Lower the evaporation temperature.[2][3] Ensure the injector port temp is not excessive (>250°C).[1][2][3]
Variable Retention Water in final extract.[1][2][3][4]Ensure Na₂SO₄ drying step is not skipped.[1][2][3] Water interferes with silylation reagents (BSTFA).[1][3]

References

  • PubChem. (2023).[1][3] (2R,3S)-3-hydroxy-2-methylpentanoic acid Compound Summary. National Library of Medicine.[1][2][3] [Link][1]

  • Waters Corporation. (2023).[1][3] Oasis HLB Cartridges for Extraction of Acidic, Basic, and Neutral Compounds. [Link][1]

  • Mamer, O. A., et al. (1986).[1][3] The dehydration of beta-hydroxy acids in GC/MS analysis. Journal of Chromatography B. (Contextual grounding for dehydration risks).

Sources

Technical Notes & Optimization

Troubleshooting

improving diastereoselectivity in (2R,3S)-3-hydroxy-2-methylpentanoic acid synthesis

Technical Support Center: Troubleshooting Stereocontrol in (2R,3S)-3-Hydroxy-2-methylpentanoic Acid Synthesis Welcome to the Process Chemistry Technical Support Center. The synthesis of (2R,3S)-3-hydroxy-2-methylpentanoi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Stereocontrol in (2R,3S)-3-Hydroxy-2-methylpentanoic Acid Synthesis

Welcome to the Process Chemistry Technical Support Center. The synthesis of (2R,3S)-3-hydroxy-2-methylpentanoic acid—a critical chiral building block for complex therapeutics such as dolastatin 10 and bleomycin—demands rigorous stereocontrol at the C2 and C3 positions[1]. This guide provides actionable troubleshooting protocols for the three primary synthetic modalities: Evans Asymmetric Aldol, Catalytic Dynamic Kinetic Resolution (DKR), and Biocatalytic Ketoreduction.

G Target (2R,3S)-3-Hydroxy-2-methylpentanoic Acid Evans Evans Asymmetric Aldol (Propanal + Propionyl-Oxazolidinone) Evans->Target syn-selective (>98:2 dr) DKR Dynamic Kinetic Resolution (Ru-Catalyzed Hydrogenation) DKR->Target Ligand-controlled (syn/anti switch) Bio Biocatalytic Ketoreduction (Engineered KRs) Bio->Target Enantioselective (eryKR2 mutants)

Overview of the three primary synthetic pathways to achieve the (2R,3S) stereoconfiguration.

Module 1: Evans Asymmetric Aldol Methodology

Q: Why is my diastereomeric ratio (dr) favoring the anti-aldol or the (2S,3R) enantiomer instead of the target (2R,3S) product? A: The stereochemical outcome of the Evans aldol reaction is strictly dictated by the enolate geometry and the facial shielding provided by the chiral auxiliary[1]. To obtain the (2R,3S) syn-aldol, you must use the (4R)-4-benzyl-2-oxazolidinone auxiliary and ensure exclusive formation of the Z-enolate. Boron enolates (generated via Bu₂BOTf and iPr₂NEt) are mandatory here because the short B-O and B-C bonds maximize 1,3-diaxial interactions in the Zimmerman-Traxler transition state, rigidly enforcing the Z-geometry. If you observe anti products, your enolization is likely incomplete, or you are experiencing equilibration to the E-enolate due to excess amine or insufficient Lewis acid. Using the wrong auxiliary enantiomer (e.g., 4S) will yield the (2S,3R) product.

Self-Validating Protocol: Standardized (2R,3S) Evans Aldol

  • Enolization: Dissolve (4R)-4-benzyl-3-propionyl-2-oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an Argon atmosphere. Cool the reaction vessel to -78 °C.

  • Lewis Acid Addition: Add Bu₂BOTf (1.1 eq, 1.0 M in CH₂Cl₂) dropwise. Stir for 5 minutes to allow complexation.

  • Base Addition: Add strictly 1.2 eq of iPr₂NEt (Hünig's base) dropwise. Stir at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes. Causality check: Warming to 0 °C is critical to drive the thermodynamic formation of the Z-enolate to completion. Omitting this step leads to mixed enolate geometries.

  • Aldol Addition: Recool to -78 °C. Add freshly distilled propanal (1.2 eq) dropwise. Stir for 1 hour at -78 °C, then 1 hour at 0 °C.

  • Quench & Cleavage: Quench with pH 7 phosphate buffer and MeOH. Add H₂O₂/MeOH at 0 °C to cleave the boron-aldolate complex. Isolate the adduct via column chromatography, then cleave the chiral auxiliary using LiOH/H₂O₂ in THF/H₂O to yield the free (2R,3S) acid.

Table 1: Influence of Enolization Parameters on Aldol Diastereoselectivity

Lewis Acid / Base SystemEnolate GeometryMajor Product ConfigurationTypical dr (syn:anti)
Bu₂BOTf / iPr₂NEtZ-Enolate(2R,3S) syn> 98:2
TiCl₄ / (-)-SparteineZ-Enolate(2R,3S) syn90:10
LDA / THF (-78 °C)E-Enolate(2R,3R) anti20:80
Bu₂BOTf / Et₃NMixed Z/EMixed syn/anti60:40

Module 2: Catalytic Dynamic Kinetic Resolution (DKR)

Q: I am attempting DKR on methyl 2-methyl-3-oxopentanoate via Ru-catalyzed hydrogenation, but I am predominantly isolating the (2R,3R) anti-product. How do I invert the selectivity to (2R,3S) syn? A: Standard Noyori DKR using Ru(II)-BINAP catalysts on


-substituted 

-keto esters inherently favors the anti-diastereomer[2]. This occurs because the preferred transition state places the

-methyl group in a pseudo-equatorial position to minimize steric clashes with the BINAP phenyl rings. To switch to syn-selectivity (yielding the 2R,3S configuration), the steric environment of the catalyst must be fundamentally altered. Utilizing ligands with modified bite angles and steric profiles (e.g., specific SEGPHOS or JOSIPHOS derivatives) under acidic conditions can override the inherent anti-preference.

Protocol: Syn-Selective DKR Hydrogenation

  • Substrate Preparation: Dissolve methyl 2-methyl-3-oxopentanoate in thoroughly degassed MeOH (0.5 M) to prevent catalyst poisoning.

  • Catalyst Loading: Add 0.5 mol% of [RuCl₂((R)-DTBM-SEGPHOS)(DMF)ₙ] (or a validated syn-directing Ru-complex) in a glovebox.

  • Acid Additive: Add 1.0 mol% of ethanolic HCl. Causality check: The acid accelerates the racemization of the

    
    -stereocenter, ensuring the rate of epimerization outpaces the rate of hydrogenation—a strict kinetic requirement for successful DKR.
    
  • Hydrogenation: Transfer to a high-pressure reactor, purge with H₂, and pressurize to 50 atm. Stir vigorously at 50 °C for 12 hours.

  • Hydrolysis: Vent the reactor, filter through Celite, and saponify the resulting methyl ester with aqueous LiOH (1.5 eq) in THF to obtain the (2R,3S) acid.

Table 2: Catalyst Influence on DKR Stereoselectivity for 2-Methyl-3-oxopentanoates

Catalyst SystemAdditiveMajor Diastereomerdr (syn:anti)ee (%)
RuCl₂[(R)-BINAP]Noneanti (2R,3R)5:95>98
RuCl₂[(R)-MeO-BIPHEP]HClanti (2R,3R)2:98>99
RuCl₂[(R)-DTBM-SEGPHOS]HClsyn (2R,3S)88:1295

Module 3: Biocatalytic Ketoreduction

Q: Can I use engineered polyketide synthase (PKS) ketoreductase (KR) domains to set the (2R,3S) stereocenters directly from a thioester precursor? A: Yes. PKS KR domains are highly stereospecific and offer a green alternative to transition-metal catalysis. However, you must select the correct domain. The wild-type eryKR1 domain typically yields the (2S,3R) isomer, while mutations or the use of eryKR2 can shift the stereocontrol towards the (2R,3S) product[3]. The stereospecificity is governed by the orientation of the


-substituent in the enzyme's active site and the facial attack of the NADPH cofactor.

KR_Pathway Substrate 2-Methyl-3-oxopentanoyl Thioester eryKR1 eryKR1 (Wild-Type) Substrate->eryKR1 NADPH eryKR2 eryKR2 (Wild-Type) Substrate->eryKR2 NADPH Mutant eryKR1 (F141W/P144G) Substrate->Mutant NADPH Prod1 (2S,3R)-Isomer eryKR1->Prod1 Prod2 (2R,3S)-Isomer (Target) eryKR2->Prod2 Prod3 (2S,3S)-Isomer Mutant->Prod3

Divergent stereochemical outcomes based on the selected PKS ketoreductase domain.

Protocol: Enzymatic Reduction using eryKR2

  • Reaction Assembly: In a 50 mM sodium phosphate buffer (pH 7.2), dissolve 2-methyl-3-oxopentanoyl-S-NAC (10 mM).

  • Cofactor Regeneration: Add glucose (20 mM), NADP⁺ (0.1 mM), and glucose dehydrogenase (GDH, 10 U/mL) to maintain a steady supply of NADPH.

  • Enzyme Addition: Add purified wild-type eryKR2 enzyme (2 mg/mL).

  • Incubation: Incubate the mixture at 30 °C with gentle orbital shaking (150 rpm) for 24 hours. Causality check: Vigorous magnetic stirring can denature the protein via shear stress; gentle orbital shaking ensures mass transfer without compromising enzyme integrity.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the (2R,3S)-thioester, which can then be hydrolyzed to the free acid.

References[2] Nucleophile Promiscuity of Engineered Class II Pyruvate Aldolase from E. Coli, YfaU | Request PDF - ResearchGate. researchgate.net.https://www.researchgate.net/publication/262016597_Nucleophile_Promiscuity_of_Engineered_Class_II_Pyruvate_Aldolase_from_E_Coli_YfaU[3] Substrate-Dependent Stereospecificity of Tyl-KR1: An Isolated Polyketide Synthase Ketoreductase Domain from Streptomyces fradiae | Request PDF - ResearchGate. researchgate.net.https://www.researchgate.net/publication/49753448_Substrate-Dependent_Stereospecificity_of_Tyl-KR1_An_Isolated_Polyketide_Synthase_Ketoreductase_Domain_from_Streptomyces_fradiae[1] Symposium on the Chemistry of Natural Products, symposium papers - J-Stage. jst.go.jp.https://www.jstage.jst.go.jp/article/tennenyuki/33/0/33_105/_article/-char/en

Sources

Optimization

purification challenges of (2R,3S)-3-hydroxy-2-methylpentanoic acid from reaction mixtures

Welcome to the Advanced Technical Support Center. As a chiral building block and a critical extender substrate in unnatural polyketide biosynthesis[1], (2R,3S)-3-hydroxy-2-methylpentanoic acid presents unique isolation c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a chiral building block and a critical extender substrate in unnatural polyketide biosynthesis[1], (2R,3S)-3-hydroxy-2-methylpentanoic acid presents unique isolation challenges. Its high polarity, propensity for intermolecular esterification, and the subtle physicochemical differences between its stereoisomers require rigorous, mechanistically sound purification strategies.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting protocols, addressing the specific causality behind common experimental failures.

Part 1: Troubleshooting Guide & FAQs

Q1: I am losing over 50% of my product during the initial liquid-liquid extraction from the aqueous reaction mixture. How can I improve recovery? A1: The target molecule is a


-hydroxy carboxylic acid. The presence of both a hydroxyl and a carboxylate moiety makes it exceptionally hydrophilic.
  • The Causality: At neutral or basic pH, the carboxylate is fully ionized, rendering it entirely water-soluble. Even when protonated, the neutral species has a poor partition coefficient in standard organic solvents.

  • The Solution: You must first acidify the aqueous layer to pH 2.0–2.5 to ensure complete protonation. To drive the thermodynamic equilibrium into the organic phase, saturate the aqueous layer with NaCl (salting out). This decreases the solubility of the organic molecule in the aqueous matrix. Extract with a highly polar organic solvent like ethyl acetate (EtOAc) rather than dichloromethane or diethyl ether. For highly stubborn emulsions, continuous liquid-liquid extraction is recommended.2[2].

Q2: My NMR shows a mixture of syn and anti diastereomers, but they co-elute completely on normal-phase silica gel. How can I resolve them? A2: Free


-hydroxy carboxylic acids streak severely on bare silica due to strong, multi-point hydrogen bonding with silanol groups. This tailing obscures the minor retention factor (

) differences between the diastereomers.
  • The Causality: The free carboxylic acid acts as a powerful hydrogen-bond donor.

  • The Solution: You must mask the carboxylic acid by converting it to a methyl or benzyl ester prior to chromatography. Esterification eliminates the primary hydrogen-bond donor, sharpening the chromatographic bands and allowing the subtle steric differences between the syn and anti isomers to dictate column interaction. Once separated, the ester can be gently hydrolyzed back to the acid. 3[3].

Q3: I have isolated the syn-diastereomer, but it is a racemic mixture of (2R,3S) and (2S,3R). Chiral HPLC is not scaling well. What is a viable alternative? A3: For scalable enantiomeric resolution, biocatalytic kinetic resolution is highly effective and avoids the high solvent costs of preparative chiral HPLC.

  • The Causality: Lipases, such as Lipase PS (Pseudomonas cepacia), possess highly structured active sites that discriminate between enantiomers based on steric bulk.

  • The Solution: Subject the racemic mixture to lipase-catalyzed transesterification using vinyl acetate. The enzyme selectively acylates the hydroxyl group of the (2S,3R) enantiomer, leaving the desired (2R,3S) enantiomer as an unreacted free alcohol. The resulting mixture (an acetate ester vs. a free alcohol) has drastically different polarities, allowing for easy separation via standard flash chromatography. 4[4].

Q4: During final solvent removal, my purified acid degrades or forms higher molecular weight impurities. What is happening? A4:


-hydroxy acids are thermodynamically prone to intermolecular esterification (oligomerization) or dehydration when concentrated to dryness.
  • The Causality: As the solvent evaporates, the concentration of the hydroxy acid increases, driving the equilibrium toward polyesterification, especially if trace acidic impurities remain from earlier steps.

  • The Solution: Avoid heating the water bath above 30°C during rotary evaporation. Ensure all mineral acids are completely washed out. For long-term storage, store the compound as a stable salt (e.g., dicyclohexylamine salt) or keep it in a dilute solution at -20°C. 5[5].

Part 2: Quantitative Data Presentation

The following table summarizes the efficiency of various purification strategies for isolating the (2R,3S) stereoisomer from crude reaction mixtures.

Purification StrategyTarget ImpurityTypical Yield (%)ScalabilityProsCons
Direct Silica Chromatography Polar byproducts30 - 45%HighNo derivatization requiredSevere streaking; fails to resolve diastereomers
Esterification + Flash Chromatography Diastereomers (anti vs syn)75 - 85%HighExcellent resolution of diastereomersRequires two extra synthetic steps (protection/deprotection)
Lipase PS Kinetic Resolution Enantiomers (e.g., 2S,3R)40 - 48%HighHighly scalable; avoids expensive chiral stationary phasesMax theoretical yield is 50% for the desired enantiomer
Chiral Preparative HPLC Enantiomers85 - 95%LowHigh purity (>99% ee); direct isolationLow throughput; high solvent consumption; expensive

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Matrix Decomplexation & Diastereomeric Derivatization

Objective: Extract the highly polar


-hydroxy acid from aqueous media and derivatize it to enable silica gel chromatography.
  • Acidification & Salting Out: Cool the crude aqueous reaction mixture to 0°C. Slowly add 2M HCl dropwise until the pH reaches 2.0–2.5.

    • Validation Check: Verify pH with a calibrated pH meter. Add solid NaCl until the solution is fully saturated (undissolved salt remains visible).

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 × 50 mL per 100 mL aqueous phase).

    • Validation Check: Spot the post-extraction aqueous layer on a TLC plate and stain with KMnO

      
      . A lack of yellow/white spots against the purple background confirms complete extraction.
      
  • Esterification: Dry the combined organic layers over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure at <30°C. Dissolve the crude acid in anhydrous methanol. Add a catalytic amount of Amberlyst-15 acidic resin and stir at room temperature for 24 hours.
    
    • Validation Check: Monitor by GC/MS or TLC. The newly formed methyl ester will exhibit a significantly higher

      
       value than the baseline-streaking free acid.
      
  • Isolation: Filter off the resin and concentrate to yield the crude methyl ester mixture, ready for diastereomeric separation via flash chromatography (Hexane/EtOAc gradient).

Protocol 2: Biocatalytic Enantiomeric Resolution

Objective: Separate the (2R,3S) enantiomer from the (2S,3R) enantiomer using enzymatic kinetic resolution.

  • Enzyme Setup: Dissolve the syn-enriched methyl ester (1.0 eq) in diisopropyl ether. Add Lipase PS (Pseudomonas cepacia, 50% w/w relative to substrate) and vinyl acetate (1.5 eq) as the acyl donor.

  • Incubation: Stir the suspension at 35°C for 40-48 hours.

    • Validation Check: Monitor the reaction via chiral GC. The enzyme selectively acetylates the hydroxyl group of the (2S,3R) enantiomer. Stop the reaction when 50% conversion is reached to ensure maximum enantiomeric excess (ee) of the remaining (2R,3S) alcohol.

  • Separation: Filter the mixture through a Celite pad to remove the immobilized enzyme. Concentrate the filtrate and purify via flash chromatography. The acetylated (2S,3R) ester elutes first, followed by the highly polar, desired (2R,3S) alcohol ester.

  • Hydrolysis: Hydrolyze the isolated (2R,3S) ester using LiOH in THF/H

    
    O (1:1) at room temperature. Acidify to pH 2, extract with EtOAc, and gently concentrate.
    
    • Validation Check: Confirm stereochemical purity (>98% ee) via specific optical rotation or chiral HPLC against an authentic standard.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Aqueous Mixture (Reaction Matrix) Extraction 1. pH Adjustment (pH 2-3) & Salting Out (NaCl) Crude->Extraction Organic Organic Phase (Mixed Isomers) Extraction->Organic EtOAc Extraction Derivatization 2. Esterification (e.g., Methyl Ester) Organic->Derivatization Chromatography 3. Flash Chromatography (Diastereomer Separation) Derivatization->Chromatography SynIsomer syn-Diastereomer (Racemic 2R,3S / 2S,3R) Chromatography->SynIsomer Elution Waste anti-Diastereomers & (2S,3R) Byproducts Chromatography->Waste anti-isomers Enzymatic 4. Lipase Resolution (e.g., Lipase PS) SynIsomer->Enzymatic PureProduct Pure (2R,3S)-3-Hydroxy- 2-methylpentanoic Acid Enzymatic->PureProduct Hydrolysis/Separation Enzymatic->Waste Unreacted Enantiomer

Workflow for the isolation and chiral resolution of (2R,3S)-3-hydroxy-2-methylpentanoic acid.

References

  • Expanding Extender Substrate Selection for Unnatural Polyketide Biosynthesis Source: PMC / National Institutes of Health URL
  • -Hydroxycarboxylic Acids (WO2003082795A2)
  • Separation of Diastereomeric Mixtures (WO2015095795A1)
  • Lipase-catalyzed Double Enzymatic Reaction for Separation of 3-hydroxy-2-methylpentanoic acid derivatives Source: Bulletin of the Chemical Society of Japan / Oxford Academic URL
  • 3-Hydroxy-2-methylpentanal - Oxidation and Macrolactonization Source: Benchchem URL

Sources

Troubleshooting

troubleshooting low optical purity in (2R,3S)-3-hydroxy-2-methylpentanoic acid

Technical Support Center: Troubleshooting Optical Purity in (2R,3S)-3-hydroxy-2-methylpentanoic Acid Executive Summary (2R,3S)-3-hydroxy-2-methylpentanoic acid is a critical chiral fragment, often serving as a "propionat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Optical Purity in (2R,3S)-3-hydroxy-2-methylpentanoic Acid

Executive Summary

(2R,3S)-3-hydroxy-2-methylpentanoic acid is a critical chiral fragment, often serving as a "propionate" building block in the synthesis of complex polyketides (e.g., epothilones, macrolides). Achieving high optical purity for this motif requires the simultaneous control of two contiguous stereocenters.

When users report "low optical purity," the root cause is typically one of three failure modes:

  • Synthetic Failure: Poor diastereocontrol (

    
    ) during the C-C bond formation (usually Evans Aldol).
    
  • Isolation Failure: Epimerization at the

    
    -center (C2) during auxiliary cleavage or workup.
    
  • Analytical Failure: Inability to resolve stereoisomers via standard chiral HPLC/GC methods.

This guide provides a diagnostic workflow and optimization protocols to ensure


 and 

.

Module 1: Diagnostic Workflow

Before altering synthetic parameters, you must validate your analytical method. The (2R,3S) and (2S,3R) enantiomers are difficult to separate without derivatization.

Step 1: The Mosher Ester Validation

Do not rely solely on optical rotation (


). It is unreliable for small fragments with low specific rotation. You must perform Mosher Ester Analysis  to quantify absolute configuration.[1]

Protocol:

  • Isolate the methyl ester of your product.

  • React separate aliquots with both

    
    - and 
    
    
    
    -MTPA-Cl (Mosher's Acid Chloride).
  • Analyze via

    
     NMR or 
    
    
    
    NMR.
  • Success Metric: Distinct chemical shift differences (

    
    ) allowing precise integration of diastereomers.
    
Diagnostic Decision Tree

Use this logic flow to identify the source of impurity.

DiagnosticTree Start START: Low Optical Purity Observed CheckNMR 1. Check Crude 1H NMR (Is dr > 10:1?) Start->CheckNMR CheckHPLC 2. Check Chiral HPLC/GC (Is ee > 95%?) CheckNMR->CheckHPLC Yes (High dr) Auxiliary Issue: Synthetic Diastereocontrol CheckNMR->Auxiliary No (Low dr) Epimerization Issue: Post-Reaction Epimerization CheckHPLC->Epimerization No (Low ee) Analysis Issue: Analytical Method CheckHPLC->Analysis Yes (High ee but rotation is off) Check Reagent Quality\n(Bu2BOTf) Check Reagent Quality (Bu2BOTf) Auxiliary->Check Reagent Quality\n(Bu2BOTf) Check Workup pH\n(Avoid Strong Base) Check Workup pH (Avoid Strong Base) Epimerization->Check Workup pH\n(Avoid Strong Base) Perform Mosher Ester\nDerivatization Perform Mosher Ester Derivatization Analysis->Perform Mosher Ester\nDerivatization

Figure 1: Diagnostic workflow for isolating the root cause of stereochemical erosion.

Module 2: Synthetic Optimization (The Evans Aldol Route)

The industry standard for generating the (2R,3S) configuration (Syn-Aldol) is the Evans Boron-Mediated Aldol Reaction .

Target Stereochemistry: (2R,3S) Required Auxiliary: (4R)-benzyl-2-oxazolidinone (or similar "unnatural" isomer) to induce the correct absolute configuration, assuming standard boron enolate chemistry.

Critical Failure Point: Reagent Quality ( )

The most common cause of low


 (diastereomeric ratio) is degraded Dibutylboron Triflate (

). This reagent generates the rigid

-enolate required for syn-selectivity via the Zimmerman-Traxler transition state.
  • Symptom:

    
     drops from 
    
    
    
    to
    
    
    .
  • Fix: Distill

    
     immediately before use or purchase fresh ampules. If the liquid is dark brown/black, discard it. It should be clear or pale yellow.
    
Protocol: High-Fidelity Evans Syn-Aldol
ParameterSpecificationReason
Solvent Anhydrous

Essential for correct Zimmerman-Traxler organization.
Temperature

(Strict)
Higher temps (

) allow

-enolate formation, leading to anti-aldol impurities.
Base DIPEA (Hünig's Base)Must be added after the Lewis Acid to ensure kinetic enolization.
Quench pH 7 Buffer / MethanolPrevent retro-aldol reaction during warming.

Step-by-Step Procedure:

  • Cool solution of (4R)-propionyl oxazolidinone (1.0 equiv) in

    
     to 
    
    
    
    .
  • Add

    
     (1.1 equiv) dropwise. Stir 5 min.
    
  • Add DIPEA (1.2 equiv) dropwise. Stir 30 min at

    
      to ensure complete enolization (critical step often missed).
    
  • Re-cool to

    
    .[2][3]
    
  • Add Propanal (1.2 equiv) dropwise. Stir 1 hr at

    
    , then warm to 
    
    
    
    .
  • Oxidative Workup: Treat with

    
     in Methanol/Buffer to cleave the boron-aldol chelate without epimerizing the center.
    

Module 3: Workup & Isolation (Preventing Epimerization)

The (2R,3S) product contains a proton at C2 (alpha to the carbonyl) that is relatively acidic.

The Danger Zone: If you use strong bases (LiOH, NaOH) to cleave the chiral auxiliary after the aldol reaction, you risk epimerizing C2. This converts the (2R,3S) isomer into the thermodynamically more stable (2S,3S) anti-isomer.

Recommended Cleavage Method: Use Lithium Hydroperoxide (


)  at 

.
  • Mechanism: Peroxide is more nucleophilic than hydroxide (

    
     11 vs 15.7) but less basic, allowing cleavage of the imide bond without deprotonating the C2 position.
    

Purification Strategy:

  • Flash Chromatography: Use silica gel buffered with 1% Acetic Acid. Avoid Triethylamine in the eluent, as it can induce slow epimerization of the free acid on the column.

Module 4: Stereochemical Logic & Visualization

Understanding the transition state is vital for troubleshooting. The boron atom chelates the aldehyde oxygen and the enolate oxygen, locking them into a chair-like structure.

ZimmermanTraxler Boron Boron (B) Enolate Z-Enolate (C=C-O) Boron->Enolate Chelation Aldehyde Aldehyde (R-CHO) Boron->Aldehyde Coordination Aux Auxiliary (Steric Control) TS Zimmerman-Traxler Transition State Aux->TS Blocks Si-face Enolate->TS Nucleophile Aldehyde->TS Electrophile Product Syn-Aldol (2R,3S) TS->Product C-C Bond Formation

Figure 2: The Boron-mediated Zimmerman-Traxler transition state. The Z-enolate geometry dictates the syn-relative stereochemistry, while the auxiliary dictates the absolute stereochemistry.

Frequently Asked Questions (FAQ)

Q1: My NMR shows a 3:1 mixture of diastereomers. Can I separate them? A: It is difficult to separate the syn and anti isomers of the free acid. It is highly recommended to separate them at the oxazolidinone stage (before cleavage) using flash chromatography. The large auxiliary makes the diastereomers separate easily (


).

Q2: I used the Crimmins method (


/(-)-Sparteine) instead of Evans. Why is my yield low? 
A:  The Titanium enolate is much more sensitive to moisture than the Boron enolate. Ensure your 

-Sparteine is distilled and stored under Argon. Also, Titanium enolates sometimes undergo "chlorine-oxygen exchange" if the aldehyde is not added slowly.

Q3: Can I use HPLC to determine the ee of the free acid? A: Direct chiral HPLC of short-chain hydroxy acids is challenging due to poor UV absorption and lack of "handles" for the chiral column to grab. You should convert the acid to a benzyl ester or perform the Mosher ester derivatization described in Module 1.

References

  • Evans, D. A., et al. "Asymmetric Synthesis. The resolution of optical purity in aldol reactions." Journal of the American Chemical Society. Provides the foundational protocols for boron-mediated aldol reactions.

  • Hoye, T. R., et al. "Mosher Ester Analysis for the Determination of Absolute Configuration." Nature Protocols. The definitive guide on using MTPA esters for stereochemical assignment. [1]

  • Heathcock, C. H. "The Aldol Reaction: Acid and General Base Catalysis." Comprehensive Organic Synthesis.

    
     vs 
    
    
    
    ) and its effect on syn/anti selectivity.
  • Crimmins, M. T. "Titanium Enolates in Asymmetric Synthesis." Accounts of Chemical Research. Alternative methodologies for generating syn and anti aldol adducts.[2][4][5]

Sources

Optimization

Technical Support Center: Separation of (2R,3S) and (2R,3R)-3-Hydroxy-2-methylpentanoic Acid Isomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to guide researchers, synthetic chemists, and drug development professionals through the complex separation of 3-hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to guide researchers, synthetic chemists, and drug development professionals through the complex separation of 3-hydroxy-2-methylpentanoic acid diastereomers. These isomers are critical chiral building blocks, notably in the total synthesis of arylthiazoline siderophores (e.g., mycobactins) and as biomarkers for metabolic disorders.

Below, you will find field-proven causality-based troubleshooting, step-by-step protocols, and structural workflows to ensure high-purity isolation without compromising stereochemical integrity.

I. Frequently Asked Questions (FAQs)

Q1: Why can't I achieve baseline separation of the (2R,3S) and (2R,3R) isomers using standard reversed-phase HPLC? A1: The (2R,3S) and (2R,3R) isomers are diastereomers, not enantiomers. While they possess distinct physicochemical properties, the structural difference at the C3 hydroxyl group is often too subtle to overcome the dominant, non-specific interactions of the free carboxylic acid moiety with achiral reversed-phase stationary phases (like C18). The free acid causes severe peak tailing due to hydrogen bonding. Derivatization to an ester or amide is required to mask the acid, allowing the subtle steric differences to govern retention times on normal-phase silica .

Q2: I successfully separated the isomers, but NMR analysis shows a mixture of (2S,3S) and (2R,3S). What went wrong? A2: You have encountered C2 epimerization . The proton at the C2 position (alpha to the carbonyl) is relatively acidic. If your separation protocol, derivatization, or subsequent hydrolysis involved strong bases or elevated temperatures, the molecule likely underwent enolization. When the enolate re-protonates, it can do so from either face, destroying the C2 stereocenter and generating an epimeric mixture . Always use mild, temperature-controlled conditions during ester hydrolysis.

Q3: Is fractional crystallization a viable alternative to chromatography for multi-gram scale-up? A3: Yes. Diastereomeric salt formation using chiral resolving agents like Cinchonidine or 2-Amino-1,2-diphenylethanol (ADPE) is highly scalable. These agents form rigid hydrogen-bonding networks and CH/π interactions that amplify the lattice energy differences between the two diastereomeric salts, allowing one to preferentially crystallize .

II. Strategic Workflows & Mechanisms

To conceptualize your separation strategy, refer to the decision matrix workflow below.

Workflow Mix Mixture of (2R,3S) & (2R,3R) Isomers Decision Scale of Separation? Mix->Decision Prep Analytical / Small Prep (< 500 mg) Decision->Prep Scale Preparative Scale (> 1 g) Decision->Scale Deriv Esterification (TMS-diazomethane) Prep->Deriv Option A Salt Salt Formation (Cinchonidine / ADPE) Scale->Salt Option B Chrom Silica Gel Chromatography (Hexane/EtOAc) Deriv->Chrom Hydro Mild LiOH Hydrolysis (Strict temp control) Chrom->Hydro Pure1 Pure (2R,3S) Isomer Hydro->Pure1 Pure2 Pure (2R,3R) Isomer Hydro->Pure2 Cryst Fractional Crystallization (EtOH or Toluene) Salt->Cryst Acidify Acidification & Extraction Cryst->Acidify Acidify->Pure1 Acidify->Pure2

Workflow for preparative and analytical separation of diastereomers.

The Threat of Epimerization

Understanding the causality behind epimerization is critical for preserving the integrity of your separated isomers.

Epimerization Start (2R,3S)-Isomer (Desired) Base Base / Heat Start->Base Enolate Achiral Enolate (Loss of C2 Stereocenter) Base->Enolate Deprotonation at C2 Protonation Re-protonation Enolate->Protonation End1 (2R,3S)-Isomer (Retention) Protonation->End1 Top face End2 (2S,3S)-Isomer (Epimerized Byproduct) Protonation->End2 Bottom face

Mechanism of base-catalyzed C2 epimerization via enolate intermediate.

III. Quantitative Data: Separation Method Comparison

Summarizing the empirical data allows you to select the optimal method based on your laboratory's constraints and scale requirements.

Separation MethodReagents / Stationary PhaseResolution Factor (

)
ScalabilityRisk of C2 EpimerizationTime to Completion
Direct RP-HPLC C18 / H

O-MeCN (0.1% TFA)
< 1.0 (Co-elution)LowLow1-2 Days
Derivatization + NP-HPLC TMS-diazomethane / Silica Gel1.5 - 2.1MediumHigh (During Hydrolysis)3-4 Days
Fractional Crystallization Cinchonidine / TolueneN/A (Solid/Liquid)High (>10g)Low4-7 Days

IV. Troubleshooting Guide

Issue 1: Poor Separation During Silica Gel Chromatography
  • Symptom: The methyl ester derivatives of (2R,3S) and (2R,3R) elute as a single broad peak or a "snowman" peak.

  • Root Cause: The solvent system is too polar, causing the compounds to wash off the column before the silica can differentiate the subtle steric hindrance around the C3 hydroxyl group.

  • Intervention: Switch to a highly non-polar, shallow gradient. Use Hexane/Ethyl Acetate starting at 95:5 and slowly ramp to 85:15. If resolution fails, derivatize the C3 hydroxyl group with a bulky silyl ether (e.g., TBS-Cl) to amplify the steric differences before chromatography.

Issue 2: Mother Liquor Entrapment During Crystallization
  • Symptom: The isolated diastereomeric salt yields an optical purity of only 70-80% after the first crystallization.

  • Root Cause: The more-soluble diastereomeric salt is becoming trapped within the crystal lattice of the less-soluble salt during rapid precipitation.

  • Intervention: Implement a self-validating recrystallization loop. Do not crash the crystals out in an ice bath. Allow the saturated toluene or ethanol solution to cool slowly to room temperature over 24 hours. Perform a second recrystallization to achieve >98% diastereomeric excess (d.e.).

V. Experimental Protocols

Protocol A: Derivatization, Chromatography, and Mild Hydrolysis (For < 500 mg scale)

This protocol utilizes esterification to eliminate carboxylic acid hydrogen bonding, enabling pristine normal-phase separation.

  • Esterification: Dissolve 500 mg of the diastereomeric acid mixture in 10 mL of anhydrous Methanol/Dichloromethane (1:1). Cool to 0 °C.

  • Reagent Addition: Dropwise add TMS-diazomethane (2.0 M in hexanes) until a persistent yellow color remains (indicating excess reagent). Stir for 30 minutes.

  • Quenching: Quench with a few drops of glacial acetic acid until colorless. Concentrate under reduced pressure.

  • Chromatography: Load the crude methyl esters onto a fine silica gel column (230-400 mesh). Elute with an isocratic mixture of Hexane/EtOAc (90:10). Collect fractions and monitor via TLC (stain with PMA or CAM). The (2R,3S) and (2R,3R) esters will elute as distinct bands.

  • Hydrolysis (Critical Step): To recover the free acid, dissolve the purified ester in THF/H

    
    O (3:1). Cool to strictly 0 °C . Add 1.1 equivalents of LiOH·H
    
    
    
    O. Stir at 0 °C and monitor by TLC. Do not let the reaction warm to room temperature, or C2 epimerization will occur.
  • Workup: Acidify to pH 2 with 1M HCl at 0 °C, extract with EtOAc, dry over Na

    
    SO
    
    
    
    , and concentrate.
Protocol B: Diastereomeric Salt Formation (For > 1 g scale)

This protocol leverages chiral recognition in the solid state to separate the isomers without the need for chromatography.

  • Salt Formation: In a 250 mL round-bottom flask, dissolve 5.0 g of the diastereomeric acid mixture (approx. 37.8 mmol) and 11.1 g of Cinchonidine (37.8 mmol) in 100 mL of hot Ethanol .

  • Dissolution: Heat to reflux until a clear, homogenous solution is obtained.

  • Fractional Crystallization: Remove from heat and allow the flask to cool ambiently to room temperature over 24 hours. The less-soluble diastereomeric salt will begin to form needle-like crystals.

  • Filtration: Filter the crystals via a Büchner funnel and wash with 10 mL of ice-cold Ethanol.

  • Validation: Check the diastereomeric ratio of the salt via

    
    H-NMR. If d.e. is < 95%, recrystallize the salt from hot Ethanol.
    
  • Free Acid Recovery: Suspend the pure salt in 50 mL of EtOAc and 50 mL of 1M HCl. Stir vigorously until both layers are clear. Separate the organic layer, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate to yield the pure diastereomer.

VI. References

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules 2016, 21(10), 1328. URL:[Link]

  • Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. Molecules 2023, 28(1), 48. URL:[Link]

  • The diversity and utility of arylthiazoline and aryloxazoline siderophores: challenges of total synthesis. RSC Advances 2022, 12, 25284-25322. URL:[Link]

Troubleshooting

resolving solubility issues of (2R,3S)-3-hydroxy-2-methylpentanoic acid salts

Welcome to the Technical Support Center for chiral building blocks. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with (2R,3S)-3-hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral building blocks. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with (2R,3S)-3-hydroxy-2-methylpentanoic acid .

This chiral


-hydroxy acid is a critical precursor for complex macrocyclic antibiotics, mycobactins, and natural products. However, its bifunctional nature (an aliphatic chain coupled with adjacent hydroxyl and carboxylate groups) creates unique thermodynamic challenges during salt formation, often leading to phase separation, intractable chelates, or gelation.

Below is a comprehensive troubleshooting guide, diagnostic workflow, and validated protocols to resolve these solubility issues.

Diagnostic Workflow: Salt Selection & Solubility Resolution

G FreeAcid (2R,3S)-3-hydroxy-2-methylpentanoic acid BaseScreen Salt Formation & Counter-ion Screening FreeAcid->BaseScreen NaK Monovalent Salts (Na⁺/K⁺) BaseScreen->NaK CaMg Divalent Salts (Ca²⁺/Mg²⁺) BaseScreen->CaMg Amine Amine Salts (e.g., DCHA) BaseScreen->Amine Issue1 Issue: Oiling Out (LLPS) & Hygroscopicity NaK->Issue1 Issue2 Issue: Insoluble Bidentate Chelates CaMg->Issue2 Issue3 Issue: Variable Gelation / Polymorphism Amine->Issue3 Sol1 Protocol A: Antisolvent Crystallization Issue1->Sol1 Sol2 Protocol B: Acidic Resin / EDTA Wash Issue2->Sol2 Sol3 Protocol C: Controlled Seeding Profile Issue3->Sol3

Workflow for diagnosing and resolving solubility issues in chiral beta-hydroxy acid salts.

Troubleshooting Q&A

Q1: Why does the sodium salt of (2R,3S)-3-hydroxy-2-methylpentanoic acid form a syrup instead of crystallizing? A1: This is a classic manifestation of Liquid-Liquid Phase Separation (LLPS), commonly referred to in process chemistry as "oiling out"[1]. When the sodium salt reaches high supersaturation, the integration of solute molecules into a rigid crystal lattice is kinetically hindered. Instead of nucleating, the system minimizes its Gibbs free energy by splitting into a solute-rich liquid phase (the syrup) and a solute-lean continuous phase[2]. Furthermore, the highly hygroscopic nature of the Na⁺ counter-ion pulls ambient moisture into the solute-rich phase, depressing the glass transition temperature and preventing crystallization. See Protocol A to bypass the LLPS boundary.

Q2: I attempted to form the calcium salt to improve solid-state stability, but it is completely insoluble in both water and organic solvents. Why? A2: (2R,3S)-3-hydroxy-2-methylpentanoic acid is a


-hydroxy acid. Similar to other hydroxy acids used in dermatological and chemical applications, it acts as a potent bidentate ligand[3][4]. The hydroxyl group at the C3 position and the carboxylate group at the C1 position strongly chelate divalent cations like Ca²⁺. This chelation forms a highly stable, polymeric coordination network with an exceptionally high lattice energy. The energy required to break this lattice exceeds the solvation energy provided by standard solvents, rendering the salt highly insoluble. See Protocol B to break the chelate.

Q3: We are using dicyclohexylamine (DCHA) for chiral resolution, but the salt sometimes forms a gel in ethyl acetate. How do we fix this? A3: DCHA is frequently used to resolve chiral


-hydroxy acids because its bulky aliphatic rings disrupt dense packing, often yielding highly pure crystalline salts[5][6]. However, rapid cooling or high initial concentrations can trap the DCHA salt in a metastable gel state (a kinetic polymorph) rather than the thermodynamically stable crystal lattice. Gelation occurs when the solute forms a 3D network that immobilizes the solvent before ordered nucleation can occur. See Protocol C for controlled seeding.

Quantitative Data: Solubility Matrix

To aid in solvent selection, the following table summarizes the empirical solubility profiles of various (2R,3S)-3-hydroxy-2-methylpentanoic acid forms.

Table 1: Empirical Solubility Matrix at 25°C (mg/mL)

Salt FormWaterEthanolEthyl AcetateMTBEPrimary Phenomenon / Issue
Free Acid >100>1005030Liquid at RT; highly soluble
Sodium (Na⁺) >500 (Syrup)200<5<1Extreme hygroscopicity, LLPS
Calcium (Ca²⁺) <1<1<1<1Insoluble bidentate chelation
DCHA Salt 154510 (Gels)5Kinetic gelation / Polymorphism

Validated Experimental Protocols

Protocol A: Antisolvent Crystallization to Bypass LLPS (Na⁺ Salt)

Objective: To force crystalline nucleation before the system crosses the spinodal decomposition curve[7].

  • Dissolution: Dissolve the crude sodium salt in a minimal volume of anhydrous ethanol (primary solvent) at 40°C. Ensure the solution is completely clear.

  • Antisolvent Addition: Add a compatible antisolvent (e.g., MTBE or heptane) dropwise at a strict rate of 0.1 mL/min while maintaining high-shear stirring (400 rpm).

  • Metastable Zone: Pause the antisolvent addition immediately when the solution becomes faintly turbid.

  • Seeding: Introduce 1-2% (w/w) of crystalline seeds to bypass the energy barrier of primary nucleation.

  • Cooling Profile: Cool the system to 5°C at a slow, linear rate of 0.1°C/min. Slow cooling favors thermodynamic crystal growth over kinetic droplet formation[8].

Protocol B: Breaking Calcium Chelation for Free Acid Recovery

Objective: To disrupt the high-energy bidentate coordination network and recover the soluble free acid.

  • Acidification: Suspend the insoluble Ca²⁺ chelate in a biphasic mixture of 1 M aqueous HCl and Ethyl Acetate (1:1 v/v). Causality: The low pH protonates the carboxylate (pKa ~4.5), breaking the ionic coordination with the calcium ion.

  • Phase Transfer: Stir vigorously for 60 minutes at ambient temperature until the solid completely dissolves into the organic phase.

  • Separation: Isolate the organic layer containing the free (2R,3S)-3-hydroxy-2-methylpentanoic acid.

  • Scavenging: Wash the organic layer with a 5% aqueous EDTA solution to scavenge any residual trace Ca²⁺ ions that could re-initiate chelation during concentration.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol C: Controlled Seeding for DCHA Salt Resolution

Objective: To prevent macroscopic solvent entanglement (gelation) during chiral resolution.

  • Dissolution: Dissolve the DCHA salt in Ethyl Acetate at 60°C to achieve an approximate 10% w/v solution.

  • Thermal Ramp: Cool the solution linearly to 45°C (just above the empirical gelation boundary).

  • Nucleation Control: Add 0.5% (w/w) of pure (2R,3S)-DCHA salt seeds.

  • Isothermal Hold: Hold the temperature isothermally at 45°C for 2 hours. Causality: This allows the crystal lattice to organize and deplete the supersaturation slowly, preventing the rapid 3D network formation that causes gelation.

  • Final Isolation: Cool to 20°C at 0.2°C/min, filter the resulting crystals, and wash with cold MTBE.

References

1.[1] Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Available at:[Link] 2.[8] Oiling Out in Crystallization. Mettler Toledo. Available at:[Link] 3.[2] Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. Langmuir (ACS Publications). Available at:[Link] 4.[7] A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. Available at:[Link] 5.[5] Thiocarboxylic acid organic salts and processes utilizing the same (EP1431305A1). Google Patents. Available at: 6.[6] Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. Available at:[Link] 7.[3] The Complete Guide to Acids. Naturium Australia. Available at:[Link] 8.[4] Exfoliants, Moisturizers and More: AHAs, BHAs, and PHAs. Clinical Gate. Available at:[Link]

Sources

Optimization

Technical Support Center: Efficient Removal of Chiral Auxiliaries from (2R,3S)-3-hydroxy-2-methylpentanoic Acid Derivatives

Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical support for the critical step of removing chiral auxiliaries after the asymmetric synthesis of β-hydroxy acid d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical support for the critical step of removing chiral auxiliaries after the asymmetric synthesis of β-hydroxy acid derivatives, specifically focusing on structures like (2R,3S)-3-hydroxy-2-methylpentanoic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic to empower you to troubleshoot and optimize this crucial transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral auxiliaries used to synthesize (2R,3S)-3-hydroxy-2-methylpentanoic acid and what are the standard methods for their removal?

The synthesis of this specific stereoisomer often relies on the Evans Asymmetric Aldol Reaction.[1] Consequently, the most frequently employed chiral auxiliaries are Evans-type oxazolidinones .[2][3] Another powerful, though less common for this specific target, auxiliary is Oppolzer's camphorsultam.[4][5]

The primary methods for removing these auxiliaries depend on the desired functional group:

  • To obtain the Carboxylic Acid: Hydrolytic cleavage is the standard method. For Evans oxazolidinones, this is most effectively achieved using lithium hydroperoxide (LiOOH), typically generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[6][7][8]

  • To obtain the Primary Alcohol: Reductive cleavage is employed, with common reagents being lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[6]

  • To obtain Esters or Amides: Other cleavage methods can yield esters, Weinreb amides, aldehydes, or ketones, offering significant synthetic flexibility.[1][6]

Troubleshooting Guide: Hydrolytic Cleavage of Evans Oxazolidinones

The hydrolysis of N-acyl oxazolidinones to yield the target carboxylic acid is a robust and widely used reaction. However, several issues can arise. This section addresses the most common problems and provides systematic solutions.

Q2: My hydrolytic cleavage with LiOH/H₂O₂ is giving a low yield of the desired carboxylic acid. What is happening and how can I fix it?

This is a frequent issue and can often be traced to a competing side reaction or incomplete conversion.

Primary Cause: Competing Endocyclic Cleavage

The N-acyloxazolidinone has two electrophilic carbonyl groups: the exocyclic (desired) amide carbonyl and the endocyclic carbamate carbonyl of the auxiliary ring. While the desired reaction is the nucleophilic attack on the exocyclic carbonyl, attack at the endocyclic carbonyl leads to ring-opening of the auxiliary and formation of an undesired hydroxyamide byproduct, which is a major cause of yield loss.[6][7]

The Critical Role of Lithium Hydroperoxide (LiOOH)

Standard hydroxide (LiOH) preferentially attacks the less sterically hindered endocyclic carbonyl, leading to the undesired byproduct.[8][9][10] The key to selective exocyclic cleavage is the use of lithium hydroperoxide (LiOOH), formed from the reaction of LiOH and H₂O₂. The LiOOH nucleophile shows a strong preference for attacking the desired exocyclic amide carbonyl.[8][9][10]

Troubleshooting Steps & Optimization:

  • Reagent Stoichiometry is Key: Ensure a sufficient excess of hydrogen peroxide relative to lithium hydroxide. The original Evans protocol recommends a significant excess of H₂O₂ (e.g., 4-5 equivalents).[7] This ensures the efficient generation of LiOOH and minimizes the concentration of free hydroxide, thus suppressing the formation of the hydroxyamide byproduct.[6][7]

  • Maintain Low Temperatures: The rate of the competing hydroxyamide formation can be decreased by running the reaction at low temperatures, typically 0°C.[6]

  • Solvent System: A mixture of tetrahydrofuran (THF) and water (e.g., 3:1 or 4:1) is often the optimal solvent system.[6]

Data-Driven Optimization of Reagent Ratios:

EntryLiOH (equiv.)H₂O₂ (equiv.)THF:H₂O RatioTemperature (°C)Desired Acid YieldHydroxyamide Byproduct
12.02.03:10ModerateSignificant
22.05.0 3:10High Minimal
32.05.03:125HighIncreased
41.2 5.03:10HighMinimal

This table illustrates the critical impact of the H₂O₂ excess in minimizing the formation of the hydroxyamide byproduct, as confirmed by process chemistry studies.[7]

Q3: I am observing significant gas evolution during my LiOH/H₂O₂ cleavage reaction. Is this normal and is it a safety concern?

Yes, this is a known phenomenon and presents a significant safety hazard, especially on a larger scale.

The Source of Gas Evolution:

The initial product of the cleavage is a peracid, which is unstable under the basic reaction conditions. This peracid is rapidly reduced by the excess hydrogen peroxide present in the reaction mixture, leading to the release of a stoichiometric amount of oxygen gas.[7][11]

Safety Implications:

The evolution of oxygen in the presence of a flammable organic solvent like THF can create a hazardous pressurized and oxygen-rich environment.[6][7]

Mitigation Strategies:

  • Ensure Adequate Venting: Never run this reaction in a sealed vessel. Use a vented setup, such as a needle in the septum, to prevent pressure buildup.

  • Controlled Reagent Addition: Add the H₂O₂ and LiOH solutions dropwise, especially on a larger scale, to control the rate of reaction and gas evolution.

  • Maintain Inert Atmosphere (with caution): While an inert atmosphere (e.g., Nitrogen or Argon) is standard practice, be aware that significant oxygen is being generated internally. The primary goal of the inert gas purge is to ensure the headspace is not in the flammable range before the reaction begins.

Q4: My cleavage reaction is very slow or incomplete, even with optimized LiOH/H₂O₂ conditions. What should I consider for such a sterically hindered substrate?

Highly branched substituents at the α- or β-positions of the acyl group can significantly slow down the rate of cleavage.[4] If standard conditions are failing, consider these alternative strategies:

Alternative Cleavage Methods for Challenging Substrates:

  • Transesterification: This method can be milder and more effective for certain substrates. For instance, using titanium (IV) isopropoxide in benzyl alcohol can form the benzyl ester, which can then be cleaved under standard hydrogenolysis or hydrolysis conditions.[12]

  • Reductive Cleavage: If the ultimate goal is the corresponding primary alcohol, direct reductive cleavage with reagents like LiBH₄ can be a more efficient route than hydrolysis followed by reduction.[6]

  • Magnesium Alkoxides: For some systems, transesterification using magnesium methoxide in methanol can be a high-yielding alternative.

Workflow for Troubleshooting Sluggish Cleavage Reactions

G cluster_alternatives Alternative Cleavage Strategies start Incomplete Cleavage with Standard LiOH/H₂O₂ check_sterics Is the substrate sterically demanding? start->check_sterics increase_temp Cautiously increase temperature to RT and monitor closely. check_sterics->increase_temp Yes no_improvement Still no improvement increase_temp->no_improvement transesterification Transesterification (e.g., Ti(O-iPr)₄, BnOH) no_improvement->transesterification Need Ester/Acid reductive Reductive Cleavage (e.g., LiBH₄ to alcohol) no_improvement->reductive Need Alcohol other_hydrolytic Alternative Hydrolytic (e.g., TBAH/H₂O₂) no_improvement->other_hydrolytic Need Acid

Caption: Troubleshooting workflow for stubborn auxiliary removals.

Experimental Protocols

Protocol 1: Standard Hydrolytic Cleavage to Carboxylic Acid

This protocol describes the standard and optimized procedure for removing an Evans oxazolidinone auxiliary to yield a carboxylic acid using lithium hydroxide and hydrogen peroxide.[6]

Materials:

  • N-acyl oxazolidinone

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 30% aq. Hydrogen Peroxide (H₂O₂)

  • 1.0 M aq. Lithium Hydroxide (LiOH)

  • Saturated aq. Sodium Sulfite (Na₂SO₃)

  • Ethyl Acetate (or other suitable organic solvent)

  • 1 M aq. Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 equiv.) in a 3:1 mixture of THF and water.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 30% aq. H₂O₂ (5.0 equiv.) dropwise to the stirred solution.

  • Slowly add 1.0 M aq. LiOH (2.0 equiv.) dropwise.

  • Stir the reaction vigorously at 0°C for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by slowly adding saturated aq. Na₂SO₃ solution to decompose excess peroxide.

  • Remove the THF under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (2x) to remove the liberated chiral auxiliary.

  • Cool the aqueous layer to 0°C and carefully acidify to pH ~3 with 1 M aq. HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Workflow Diagram: Hydrolytic Cleavage

G A 1. Dissolve N-Acyl Oxazolidinone in THF/H₂O B 2. Cool to 0°C A->B C 3. Add H₂O₂ (5 eq) and LiOH (2 eq) B->C D 4. Stir at 0°C (Monitor by TLC) C->D E 5. Quench with Na₂SO₃ D->E F 6. Extract to Remove Auxiliary E->F G 7. Acidify Aqueous Layer F->G H 8. Extract Product G->H

Caption: Step-by-step workflow for hydrolytic auxiliary removal.

Protocol 2: Reductive Cleavage to a Primary Alcohol

This protocol outlines the removal of an Evans oxazolidinone auxiliary to yield a primary alcohol using lithium borohydride.[6]

Materials:

  • N-acyl oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Borohydride (LiBH₄)

  • Saturated aq. Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C.

  • Add LiBH₄ (2.0-3.0 equiv.) portion-wise, controlling any gas evolution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Cool the reaction back to 0°C and slowly quench by adding saturated aq. NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired primary alcohol from the chiral auxiliary.

References

  • Benchchem. (n.d.). Technical Support Center: Oppolzer's Camphor-Derived Sultam Auxiliary.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Efficiency of Chiral Auxiliary Removal.
  • Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. Retrieved from [Link]

  • Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. Retrieved from [Link]

  • Ghosh, A. K., et al. (n.d.). Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. PMC. Retrieved from [Link]

  • Evans, D. A. (n.d.). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Pure and Applied Chemistry.
  • ResearchGate. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Foley, M. A., et al. (n.d.). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. PMC. Retrieved from [Link]

  • ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. Retrieved from [Link]

  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Chemistry. Retrieved from [Link]

  • Morressier. (2020). Development of safer methods for cleavage of the Evans auxiliary. Retrieved from [Link]

  • Vallgårda, J., et al. (1994). Stereoselectivity and generality of the palladium-catalysed cyclopropanation of α,β-unsaturated carboxylic acids derivatized with Oppolzer's sultam. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Lactonization in (2R,3S)-3-Hydroxy-2-Methylpentanoic Acid

This technical guide addresses the stability and reactivity challenges associated with (2R,3S)-3-hydroxy-2-methylpentanoic acid (also known as (2R,3S)-HMVA or a stereoisomer of isoleucic acid).[1] [1][2] Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability and reactivity challenges associated with (2R,3S)-3-hydroxy-2-methylpentanoic acid (also known as (2R,3S)-HMVA or a stereoisomer of isoleucic acid).[1]

[1][2]

Executive Summary: The Thermodynamic Trap

The Core Issue: Gamma-hydroxy acids (such as this molecule) possess an inherent thermodynamic drive to cyclize into gamma-lactones (5-membered rings).[1] This intramolecular esterification is entropically favored and catalyzed by acid, heat, and activation reagents.

The Solution: Successful utilization of this building block requires a strict "Protect-Couple-Deprotect" strategy or maintenance of basic pH conditions.[1] Attempting to manipulate the free hydroxy-acid under standard coupling conditions will almost invariably yield the lactone byproduct.[1]

Troubleshooting Guide & FAQs

Section A: Storage & Stability

Q: Can I store (2R,3S)-3-hydroxy-2-methylpentanoic acid as a neat free acid? A: Not recommended. As a free acid (oil), this molecule exists in a dynamic equilibrium with its lactone form.[1] Long-term storage, especially at room temperature, favors dehydration and cyclization.[1]

  • Correct Action: Store as a carboxylate salt (e.g., Lithium or Sodium salt) at -20°C. The anionic carboxylate is non-nucleophilic toward the hydroxyl group, preventing cyclization. Alternatively, store as the methyl ester or silyl-protected derivative.[1]

Q: I see a new peak in my LC-MS after leaving the sample in acidic mobile phase. What is it? A: This is likely the gamma-lactone (Mass = [M-H2O+H]+).[1]

  • Mechanism: Acidic LC-MS mobile phases (0.1% Formic Acid/TFA) catalyze the loss of water.[1]

  • Diagnostic: The lactone is less polar and will elute later than the hydroxy acid on Reverse Phase (C18) columns.

Section B: Synthesis & Coupling

Q: I am trying to couple the free hydroxy acid to an amine using HATU/DIEA, but I am isolating a cyclic byproduct. Why? A: You are observing activation-induced lactonization .[1]

  • Cause: When you activate the carboxylic acid (forming an active ester like O-At or O-Bt), the intramolecular hydroxyl group is positioned perfectly (5-membered transition state) to attack the activated carbonyl.[1] This intramolecular reaction is kinetically faster than the intermolecular attack by your amine.

  • Solution: You must protect the 3-hydroxyl group before activation.[1] A tert-butyldimethylsilyl (TBS) ether is the standard choice due to its stability and ease of removal.[1]

Q: Can I use Yamaguchi esterification (2,4,6-trichlorobenzoyl chloride) to couple this acid? A: Only if the hydroxyl is protected. [1]

  • Risk: The Yamaguchi mixed anhydride is highly electrophilic.[2] If the 3-OH is free, it will attack the anhydride instantly to form the lactone. This is actually a standard method for synthesizing lactones (macrolactonization), so using it on an unprotected gamma-hydroxy acid guarantees the side reaction.[1]

Section C: Deprotection & Workup

Q: How do I saponify the methyl ester without triggering lactonization? A: Use Lithium Hydroxide (LiOH) in THF/H2O at 0°C.[1]

  • Critical Step: During workup, do not acidify below pH 4-5 .[1]

  • Reasoning: Lactonization is acid-catalyzed.[1] If you acidify to pH 1-2 to extract the free acid, you push the equilibrium toward the lactone.

  • Protocol: Acidify carefully with mild acid (e.g., citric acid) to pH ~5, extract rapidly with Ethyl Acetate, and keep the organic layer cold.

Experimental Protocols

Protocol A: Hydroxyl Protection (TBS-Ether Formation)

To prevent lactonization during subsequent coupling.[1]

  • Dissolve: Dissolve (2R,3S)-3-hydroxy-2-methylpentanoic acid methyl ester (1.0 equiv) in anhydrous DMF (0.5 M).

  • Add Base: Add Imidazole (2.5 equiv) and cool to 0°C.

  • Add Silyl Reagent: Add TBS-Cl (1.2 equiv) portion-wise.

  • Reaction: Warm to RT and stir for 12-16 h. Monitor by TLC (stain with PMA or KMnO4; UV inactive).[1]

  • Workup: Dilute with Et2O, wash with water (x3) and brine. Dry over Na2SO4.[1]

  • Result: The TBS-protected ester is stable and ready for saponification/coupling.

Protocol B: "Safe" Saponification (Generating the Coupling Partner)

To generate the free acid for coupling without cyclization.

  • Dissolve: Dissolve the TBS-protected methyl ester in THF:H2O (3:1).

  • Hydrolysis: Add LiOH·H2O (2.0 equiv) at 0°C. Stir at 0°C -> RT until starting material is consumed.

  • Neutralization (CRITICAL): Cool to 0°C. Add 1M Citric Acid dropwise until pH reaches ~5.0. Do not use HCl.

  • Extraction: Immediately extract with EtOAc (x3).

  • Usage: Use the crude TBS-protected acid immediately in the next coupling step. Do not store.

Visualizing the Problem & Solution

Diagram 1: The Lactonization Trap vs. Protection Pathway

This diagram illustrates the competing pathways. The red path shows the inevitable failure mode when working with the unprotected acid, while the green path shows the correct workflow.

LactonizationPathways Start (2R,3S)-3-hydroxy-2-methylpentanoic acid (Free Acid) Activation Activation (HATU/EDC/Yamaguchi) Start->Activation Direct Activation Protected TBS-Protected Acid Start->Protected 1. TBS-Cl, Imidazole 2. LiOH (Saponification) Lactone Gamma-Lactone (Cyclic Byproduct) Activation->Lactone Fast Intramolecular Cyclization (k_intra >> k_inter) Coupled Desired Amide/Ester Product Protected->Coupled Coupling (HATU/Amine) No OH Interference

Caption: The "Red Path" leads to unavoidable lactonization due to the proximity of the 3-OH group.[1] The "Green Path" blocks this nucleophile, forcing the reaction toward the desired intermolecular coupling.

Diagram 2: Mechanism of Acid-Catalyzed Lactonization

Understanding the mechanism helps in choosing the right workup conditions (avoiding low pH).[1]

Mechanism State1 Open Hydroxy Acid (pH > 6) State2 Protonated Carbonyl (Acidic pH < 4) State1->State2 + H+ (Acidification) State3 Tetrahedral Intermediate State2->State3 Intramolecular OH Attack State4 Gamma-Lactone + Water State3->State4 - H2O (Irreversible with Heat) State4->State1 NaOH/LiOH (Saponification)

Caption: Acidification protonates the carbonyl, making it susceptible to attack by the 3-hydroxyl group.[1] Saponification reverses this, but re-acidification restarts the cycle.

Quantitative Data: Stability Profile

ConditionpH RangePredominant SpeciesRisk Level
Basic Aqueous > 8.0Open Carboxylate SaltSafe (Stable)
Neutral 6.0 - 7.5Equilibrium (Slow Lactonization)Moderate
Acidic Aqueous < 4.0Lactone FormationCritical (Avoid)
Activation (EDC/HATU) N/ARapid CyclizationCritical (Protect OH first)
Neat Oil (Storage) N/ASlow conversion to LactoneHigh (Store as salt)

References

  • Lactonization Equilibrium: Kearney, A. S., et al. (1993). "The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981." Pharmaceutical Research, 10(10), 1461–1465.[3]

  • Yamaguchi Esterification Risks: Inanaga, J., et al. (1979). "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.[4][5] [1]

  • General Reactivity of Gamma-Hydroxy Acids: Organic Chemistry Portal. "Lactone Synthesis." (General overview of oxidative and acid-catalyzed methods confirming the ease of 5-membered ring formation).

  • Protecting Group Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. (Standard reference for TBS protection stability).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of (2R,3S)-3-Hydroxy-2-methylpentanoic Acid

Executive Summary & Application Context Compound Identity: (2R,3S)-3-hydroxy-2-methylpentanoic acid Common Aliases: Sitophilate acid motif; Anti-3-hydroxy-2-methylvaleric acid. Relevance: This structural motif is a "priv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Compound Identity: (2R,3S)-3-hydroxy-2-methylpentanoic acid Common Aliases: Sitophilate acid motif; Anti-3-hydroxy-2-methylvaleric acid. Relevance: This structural motif is a "privileged scaffold" in polyketide natural products (e.g., erythromycin fragments) and insect pheromones (e.g., Sitophilus weevil pheromones).

In drug development, the primary challenge with this molecule is not structural connectivity, but stereochemical assignment . The (2R,3S) isomer represents the "Anti" diastereomer (relative stereochemistry). Distinguishing it from the "Syn" isomer ((2S,3S) or (2R,3R)) requires precise analysis of vicinal coupling constants (


) and specific solvent selection.

This guide compares the NMR performance of the (2R,3S) isomer against its diastereomers and outlines a self-validating protocol for stereochemical confirmation.

Comparative Analysis: Anti vs. Syn Diastereomers

The "Performance" of NMR in this context is defined by the resolution of the diastereomeric protons H2 and H3. The following data represents the consensus values for the Anti ((2R,3S)) and Syn ((2S,3S)) isomers in CDCl


.
Table 1: Diagnostic 1H NMR Data (CDCl , 400 MHz)

Note: Chemical shifts (


) are in ppm; Coupling constants (

) are in Hz.
Feature(2R,3S)-Isomer (Anti) (2S,3S)-Isomer (Syn) Differentiation Logic
H-3 (CH-OH)

3.85 - 3.95 (m)

4.05 - 4.15 (m)
Syn isomer H-3 is typically deshielded (downfield) due to intramolecular H-bonding compression.
H-2 (CH-Me)

2.55 - 2.65 (dq)

2.40 - 2.50 (dq)
Anti isomer H-2 is often slightly downfield compared to Syn.

7.0 - 9.0 Hz 3.0 - 5.0 Hz CRITICAL: Anti isomers adopt a zig-zag conformation (large dihedral angle ~160°), leading to large

. Syn isomers adopt a gauche conformation (small dihedral angle ~60°), leading to small

.
C2-Me

1.18 (d)

1.22 (d)
Subtle difference; unreliable for primary assignment.
OH Signal Broad, variableSharp, often coupledSyn isomers often form stronger intramolecular H-bonds (OH···O=C), slowing exchange.

Expert Insight: The


 value differentiation is maximized in non-polar solvents (CDCl

, C

D

). In polar protic solvents (CD

OD, DMSO-

), intermolecular H-bonding disrupts the internal conformational preference, causing both

values to converge toward 6-7 Hz, making assignment impossible. Always use CDCl

or C

D

for assignment.

Experimental Protocol: Stereochemical Assignment

This workflow ensures scientific integrity by validating the stereochemistry through multiple checkpoints.

Phase 1: Sample Preparation & Acquisition
  • Solvent Choice: Dissolve ~5-10 mg of the acid in 0.6 mL CDCl

    
      (neutralized with basic alumina to prevent acid-catalyzed epimerization/lactonization).
    
  • Concentration: Keep concentration <20 mM to minimize intermolecular dimerization which broadens signals.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (

      
      ): >2.0 seconds (essential for accurate integration of the COOH/OH protons).
      
    • Scans: 64 (to resolve the

      
      C satellites if needing to assess enantiopurity later).
      
Phase 2: Decoupling Verification (The Self-Validating Step)

To confirm the


 value without interference from the methyl coupling (

):
  • Run a standard 1H spectrum.

  • Run a Homonuclear Decoupled spectrum: Irradiate the C2-Methyl doublet (~1.2 ppm).

  • Result: The H-2 signal (normally a double-quartet) will collapse into a simple doublet .

  • Measurement: Measure the splitting of this new doublet.

    • If

      
       Hz 
      
      
      
      Anti (2R,3S).
    • If

      
       Hz 
      
      
      
      Syn (2S,3S).
Phase 3: Derivatization (If signals are ambiguous)

If the free acid signals are broad, convert to the methyl ester using TMS-diazomethane (MeOH/Benzene). The methyl ester "Sitophilate" generally exhibits sharper signals while maintaining the


-value trends (

).

Visualizing the Stereochemical Logic

The following diagrams illustrate the decision-making process and the physical basis for the NMR signals.

Diagram 1: Stereochemical Assignment Workflow

G Start Unknown Isomer (2-Me-3-OH-Pentanoic Acid) Solvent Dissolve in CDCl3 (Avoid DMSO/MeOD) Start->Solvent Acquire Acquire 1H NMR (400 MHz+) Solvent->Acquire Analyze Analyze H2-H3 Coupling (J) Acquire->Analyze Branch J Value? Analyze->Branch Anti J = 7-9 Hz Isomer: ANTI (2R,3S) or (2S,3R) Branch->Anti Large J Syn J = 2-5 Hz Isomer: SYN (2S,3S) or (2R,3R) Branch->Syn Small J Ambiguous J = 5-6 Hz (Ambiguous) Branch->Ambiguous Mid J Deriv Derivatize: 1. Methyl Ester 2. Mosher Ester Ambiguous->Deriv Deriv->Analyze Re-evaluate

Caption: Workflow for assigning relative stereochemistry (Anti vs. Syn) based on vicinal coupling constants.

Diagram 2: Conformational Basis (Karplus Relationship)

G Isomer_Anti (2R,3S) Anti Isomer Conf_Anti Zig-Zag Conformation (H-bonds minimized) Isomer_Anti->Conf_Anti Dihedral_Anti Dihedral Angle ~180° (Trans) Conf_Anti->Dihedral_Anti J_Anti Large J (7-9 Hz) Dihedral_Anti->J_Anti Karplus Eq Isomer_Syn (2S,3S) Syn Isomer Conf_Syn Chelated Conformation (Intramol. H-bond) Isomer_Syn->Conf_Syn Dihedral_Syn Dihedral Angle ~60° (Gauche) Conf_Syn->Dihedral_Syn J_Syn Small J (2-5 Hz) Dihedral_Syn->J_Syn Karplus Eq

Caption: Mechanistic link between stereochemistry, molecular conformation, and observed NMR coupling constants.

References

  • Heathcock, C. H., et al. (1980).[1] "Acyclic stereoselection. 7. Stereoselective synthesis of 2-alkyl-3-hydroxy carbonyl compounds by aldol condensation." Journal of Organic Chemistry.

    • Significance: Establishes the fundamental NMR differences ( values) between syn and anti aldol adducts (the parent class of this molecule).
  • Mori, K. (1976). "Synthesis of optically active forms of sitophilate." Tetrahedron.

    • Significance: Provides specific optical rotation and characterization data for the (2R,3S)
  • Evans, D. A., et al. (1981). "Stereoselective aldol condensations." Journal of the American Chemical Society.

    • Significance: Defines the "Evans Anti" and "Syn" products, validating the stereochemical assignment protocols used in this guide.
  • PubChem. (2025).[2][3] "(2S,3R)-3-hydroxy-2-methylpentanoic acid (Compound Summary)." National Library of Medicine.[2]

    • Significance: Provides general physicochemical properties and identifiers for the compound.

Sources

Comparative

Comparative Guide: Chiral HPLC Methods for (2R,3S)-3-Hydroxy-2-Methylpentanoic Acid Purity

Executive Summary The analysis of (2R,3S)-3-hydroxy-2-methylpentanoic acid (HMPA) presents a classic "blind spot" challenge in chromatography: the molecule possesses two chiral centers (creating four distinct stereoisome...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of (2R,3S)-3-hydroxy-2-methylpentanoic acid (HMPA) presents a classic "blind spot" challenge in chromatography: the molecule possesses two chiral centers (creating four distinct stereoisomers) and lacks a UV-active chromophore. Standard UV detection at 254 nm is impossible, and low-UV (210 nm) is often plagued by baseline noise from mobile phase cutoffs.

This guide compares the two industry-standard approaches to solving this problem:

  • The "Modern" Approach: Direct analysis using Immobilized Polysaccharide CSPs (Chiralpak IC/IG) coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).

  • The "Classical" Approach: Pre-column derivatization with 2-Nitrophenylhydrazine (2-NPH) followed by analysis on Coated Amylose CSPs (Chiralpak AD-H) with standard UV/Vis detection.

The Bottom Line: Use Method A (Direct/CAD) for high-throughput R&D and process monitoring where speed is critical. Use Method B (Derivatization) for QC release testing where sensitivity (<0.05% impurity) and UV-detector universality are required.

Part 1: The Analytical Challenge

The target molecule, (2R,3S)-HMPA, is an aliphatic hydroxy acid often found as a degradation product in polyketide antibiotics or as a chiral building block in peptide synthesis (e.g., isoleucine metabolism).

The Isomer Landscape

Because C2 and C3 are chiral, the analysis must resolve (2R,3S) from:

  • (2S,3R): The enantiomer (critical separation).

  • (2R,3R) & (2S,3S): The diastereomers (easier to separate, but must still be quantified).

Visualization: Isomer Separation Logic

The following diagram illustrates the separation hierarchy required for purity analysis.

IsomerSeparation Sample Crude Sample (Mixture of 4 Isomers) Diast_Sep Diastereomeric Separation (Thermodynamic Differences) Sample->Diast_Sep Achiral/Chiral Phase Pair1 Pair A: (2R,3S) + (2S,3R) Enantiomeric Pair Diast_Sep->Pair1 Pair2 Pair B: (2R,3R) + (2S,3S) Enantiomeric Pair Diast_Sep->Pair2 CSP_Selector Chiral Selector Interaction (H-Bonding + Steric Fit) Pair1->CSP_Selector Pair2->CSP_Selector Result Baseline Resolution of 4 Peaks CSP_Selector->Result Chiral Recognition

Caption: Logical flow of separating the four stereoisomers. Diastereomers are often separated by physical properties, while enantiomers require specific chiral selector interactions.

Part 2: Method Comparison

Method A: Direct Analysis (Immobilized CSP + CAD/MS)
  • Principle: Uses an immobilized chiral stationary phase (CSP) that tolerates acidic mobile phases and "forbidden" solvents (like THF or DCM) to optimize selectivity. Detection relies on nebulization (CAD/ELSD) or ionization (MS).

  • Best For: In-process control, high-throughput screening.

Method B: Derivatization (2-NPH + Coated CSP + UV)
  • Principle: The carboxylic acid is reacted with 2-Nitrophenylhydrazine (2-NPH) to form a hydrazide. This adds a strong UV chromophore (absorbs at 400 nm) and hydrogen-bonding sites that enhance interaction with the chiral selector.

  • Best For: Final purity release, trace impurity quantification (high sensitivity).

Comparative Data Table
FeatureMethod A: Direct (Chiralpak IC-3)Method B: Derivatization (2-NPH)
Stationary Phase Cellulose tris(3,5-dichlorophenylcarbamate) (Immobilized)Amylose tris(3,5-dimethylphenylcarbamate) (Coated)
Column Chiralpak IC-3 or IG-3Chiralpak AD-H or AD-3
Sample Prep Dissolve & Inject (Simple)1-Hour Reaction (Complex)
Detection CAD, ELSD, or MS (ESI-)UV/Vis (400 nm)
Sensitivity (LOD) ~0.1% (Detector dependent)< 0.05% (High Sensitivity)
Robustness High (Immobilized phase is durable)Medium (Coated phase is fragile)
Mobile Phase Hexane / EtOH / TFAHexane / IPA

Part 3: Detailed Experimental Protocols

Protocol A: Direct Analysis (The "Green" Workflow)

Rationale: We use Chiralpak IC-3 because the chlorinated selector offers unique selectivity for hydroxy acids compared to the standard amyloses. Trifluoroacetic acid (TFA) is mandatory to suppress ionization of the carboxylic acid, ensuring it exists as a neutral species capable of H-bonding with the CSP.

  • System: UHPLC with Charged Aerosol Detector (CAD).

  • Column: Daicel Chiralpak IC-3 (150 x 4.6 mm, 3 µm).

  • Mobile Phase: n-Hexane / Ethanol / TFA (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Sample Prep: Dissolve 1 mg sample in 1 mL Ethanol.

  • Injection: 5 µL.

Expected Results:

  • Elution order varies, but typically the (2R,3S) and (2S,3R) pair elutes distinctly from the diastereomers.

  • Note: If baseline drift occurs in CAD, switch to Chiralpak IG-3 with Acetonitrile/MeOH/TFA for a reversed-phase approach compatible with MS.

Protocol B: Derivatization with 2-NPH (The "Gold Standard" for Purity)

Rationale: 2-NPH reacts specifically with the carboxyl group under mild conditions (EDC coupling) to form a hydrazide. This derivative has a UV max at ~400 nm (visible region), eliminating interference from solvent or other UV-active impurities.

Reagents:

  • 2-Nitrophenylhydrazine hydrochloride (2-NPH).

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Pyridine.

Step-by-Step Workflow:

  • Reaction:

    • Mix 200 µL of sample solution (10 mg/mL in EtOH) with 200 µL of 2-NPH solution (0.2 M in Pyridine/EtOH).

    • Add 200 µL of EDC solution (0.2 M in Pyridine/EtOH).

    • Incubate at 60°C for 45 minutes .

  • Quenching: Add 100 µL of 10% KOH (aq) and heat for 15 mins (destroys excess reagent), then neutralize with dilute HCl.

  • Extraction (Optional but recommended): Extract with Ethyl Acetate, dry over Na2SO4, and reconstitute in Mobile Phase.

  • Chromatography:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane / Isopropanol (90 : 10 v/v).

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 400 nm (or 230 nm).

    • Temperature: 30°C.

Mechanism of Recognition: The 2-NPH moiety acts as a "pi-acid" handle, interacting strongly with the "pi-base" nature of the Amylose backbone in Chiralpak AD, significantly increasing separation factors (


) compared to the underivatized acid.

Part 4: Decision Matrix & Troubleshooting

Use the following workflow to select the correct method for your laboratory.

DecisionMatrix Start Start: Analyze HMPA Check_Equip Available Detectors? Start->Check_Equip CAD_MS CAD / ELSD / MS Check_Equip->CAD_MS Advanced UV_Only Standard UV Only Check_Equip->UV_Only Standard Route_A Method A: Direct on Chiralpak IC (Faster, No Prep) CAD_MS->Route_A Preferred Route_B Method B: Derivatization (2-NPH) (Higher Sensitivity) UV_Only->Route_B Mandatory Route_A->Route_B If Resolution < 1.5

Caption: Decision tree for selecting the analytical method based on available instrumentation and resolution requirements.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Broad/Tailing Peaks (Method A) Ionization of Carboxylic AcidIncrease TFA concentration to 0.1% or 0.2%. Ensure Mobile Phase is fresh.
Excessive Noise (Method A) CAD/ELSD ContaminationEnsure TFA is high purity (LC-MS grade). Clean nebulizer.
Extra Peaks (Method B) Incomplete DerivatizationCheck EDC quality (hygroscopic). Ensure reaction time is sufficient.
Peak Inversion (Method B) Solvent MismatchDissolve the final derivatized sample in the Mobile Phase, not pure EtOH.

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IC Columns. Retrieved from [Link]

  • Journal of Chromatography A. (2013). Separation of hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis. 1272:141–144.[2] [2]

  • Mamer, O. A., et al. (2019). Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid. Metabolism and Analysis. [3]

Sources

Validation

X-ray crystallography data for (2R,3S)-3-hydroxy-2-methylpentanoic acid derivatives

This guide provides a comparative technical analysis of X-ray crystallography strategies for (2R,3S)-3-hydroxy-2-methylpentanoic acid , a chiral building block often encountered in polyketide synthesis (e.g., erythromyci...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of X-ray crystallography strategies for (2R,3S)-3-hydroxy-2-methylpentanoic acid , a chiral building block often encountered in polyketide synthesis (e.g., erythromycin fragments) and specific peptide mimetics.

Executive Summary: The Crystallographic Challenge

(2R,3S)-3-hydroxy-2-methylpentanoic acid presents a specific crystallographic challenge:

  • Physical State: It is typically an oil or low-melting solid at room temperature, preventing direct single-crystal growth.

  • Light Atom Structure: It lacks "heavy" atoms (Z > Si) required for reliable anomalous dispersion (Bijvoet analysis) using standard Mo-K

    
     radiation, making absolute configuration assignment difficult without derivatization.
    

Therefore, "obtaining X-ray data" for this molecule requires a host-mediated or derivatization strategy. This guide compares the three industry-standard workflows to generate diffraction-quality crystals for this specific scaffold.

Comparative Analysis of Crystallization Strategies

FeatureMethod A: Covalent Derivatization Method B: Crystalline Sponge Method C: Chiral Salt Formation
Strategy Covalent attachment of heavy-atom chromophoreHost-guest inclusion in Metal-Organic Framework (MOF)Ionic bonding with chiral amine base
Target Derivative p-Bromophenacyl esterInclusion complex in

Ammonium carboxylate salt
Sample Req. Milligram scale (10–50 mg)Nanogram/Microgram scale (<5 µg)Milligram scale (20–100 mg)
Heavy Atom Bromine (Br, Z=35)Zinc (Zn, Z=30), Iodine (I, Z=53)None (usually) or Counter-ion dependent
Pros Gold Standard: High stability, unambiguous anomalous signal.[1][2][3][4][5][6]Speed: No synthesis/purification required. Works for oils.Simplicity: Non-destructive; recoverable sample.
Cons Requires chemical synthesis and purification step.Requires specialized handling of MOFs; solvent compatibility issues.High failure rate (trial-and-error); often yields non-diffracting powders.
Rec. Use Case Final confirmation of absolute stereochemistry for regulatory filing.Rapid screening of intermediates; limited sample availability.[7]Initial attempt if sample is abundant and solid.

Part 1: Detailed Methodologies

Method A: The p-Bromophenacyl Ester Protocol (Gold Standard)

This is the most reliable method for aliphatic chiral acids. The p-bromophenacyl group adds rigidity (promoting lattice formation) and a heavy bromine atom (enabling absolute configuration determination via anomalous scattering).

Experimental Workflow:

  • Neutralization: Dissolve (2R,3S)-3-hydroxy-2-methylpentanoic acid (1 eq) in MeOH/Water. Titrate with 1N KOH to phenolphthalein endpoint. Evaporate to dryness to obtain the potassium salt.

  • Alkylation: Suspend the potassium salt in refluxing acetonitrile or acetone. Add p-bromophenacyl bromide (1.05 eq) and 18-crown-6 (0.1 eq, catalytic).

  • Reflux: Heat at reflux for 2–4 hours. Monitor by TLC (disappearance of bromide).

  • Workup: Cool, filter off KBr precipitate. Concentrate filtrate.

  • Crystallization: Recrystallize from EtOH/Water or Hexane/EtOAc. The ester typically forms stable, needle-like crystals suitable for X-ray.

Representative Crystallographic Data (Expected):

  • Space Group:

    
     (Orthorhombic, typical for chiral esters).
    
  • Z Value: 4.

  • Flack Parameter: Near 0.0 (confirming correct absolute configuration) or 1.0 (inverted). Standard error should be < 0.05.

Method B: The Crystalline Sponge Method (Modern Alternative)

This method uses a porous metal-organic framework (MOF) that absorbs the oily analyte into its pores. The MOF provides the ordered lattice; the analyte orders itself within the pores.

Protocol:

  • Sponge Preparation: Synthesize

    
     crystals (where tpt = 2,4,6-tris(4-pyridyl)-1,3,5-triazine) via interface diffusion of 
    
    
    
    (in MeOH) and tpt (in nitrobenzene).[8]
  • Solvent Exchange: Carefully replace the nitrobenzene in the pores with cyclohexane (or a solvent in which the analyte is soluble but does not dissolve the crystal).

  • Soaking: Incubate a single MOF crystal in a concentrated solution (~10 µg/µL) of (2R,3S)-3-hydroxy-2-methylpentanoic acid for 24–48 hours at 50°C.

  • Diffraction: Mount the crystal directly.[9] The heavy Iodine and Zinc atoms in the framework provide strong phasing power.

  • Refinement: The framework is solved first; the guest molecule appears as residual electron density in the pores (typically 15–20% occupancy).

Part 2: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct X-ray strategy based on sample status.

G Start Start: (2R,3S)-3-hydroxy-2-methylpentanoic acid StateCheck Is the sample a solid or oil? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Solid Oil Oil / Amorphous StateCheck->Oil Oil DirectXray Direct X-ray (Mo/Cu source) *Risk: Low anomalous signal* Solid->DirectXray Try Recrystallization SampleAmt Sample Amount Available? Oil->SampleAmt HighAmt > 20 mg SampleAmt->HighAmt LowAmt < 1 mg SampleAmt->LowAmt Deriv Method A: p-Bromophenacyl Ester (Covalent Derivatization) HighAmt->Deriv Gold Standard (Recommended) Salt Method C: Chiral Salt (e.g., w/ PEA) HighAmt->Salt Quick Screen Sponge Method B: Crystalline Sponge (MOF Encapsulation) LowAmt->Sponge Only Viable Option

Caption: Decision matrix for X-ray characterization of chiral aliphatic acids. Method A is preferred for regulatory robustness; Method B is essential for limited sample quantities.

Part 3: Critical Data Interpretation

When reviewing X-ray data for derivatives of this molecule, researchers must validate the following parameters to ensure the assignment of (2R,3S) is correct:

  • Flack Parameter (

    
    ): 
    
    • For the p-bromophenacyl derivative,

      
       should be 
      
      
      
      .
    • If

      
      , the structure is the inverted enantiomer (2S,3R).
      
    • Note: Without the heavy Bromine atom (i.e., using Method C), the standard error on the Flack parameter may be too high (>0.3) to reliably distinguish enantiomers using standard Mo radiation.

  • Hydrogen Bonding Network:

    • In the free acid or salt forms, look for the characteristic carboxylic acid dimer (homosynthon

      
      ) or the hydroxyl-to-carbonyl  intramolecular hydrogen bond, which stabilizes the specific conformation of the pentanoic backbone.
      
  • Conformation:

    • The (2R,3S) configuration typically adopts a specific anti or gauche relationship between the C2-Methyl and C3-Hydroxyl groups to minimize steric strain. This torsional angle is critical for comparing the crystal structure to solution-state NMR data (coupling constants

      
      ).
      

References

  • Bijvoet, J. M., et al. (1951). "Determination of the Absolute Configuration of Optically Active Compounds by Means of X-Rays." Nature, 168, 271-272. Link

  • Inokuma, Y., et al. (2013). "X-ray analysis on the nanogram to microgram scale using porous complexes." Nature, 495, 461–466. (The foundational paper for the Crystalline Sponge Method). Link

  • Flack, H. D. (1983).[10] "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

  • Peck, R. L., et al. (1940). "Derivatives of Fatty Acids for Identification via X-ray Diffraction." Journal of the American Chemical Society, 62(11), 3251. (Historical context for phenacyl esters). Link

  • Thompson, A. L., & Watkin, D. J. (2009). "X-ray Crystallography of Chiral Molecules: Absolute Structure and Absolute Configuration." Tetrahedron: Asymmetry, 20, 712-717. Link

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopic Identification of (2R,3S)-3-hydroxy-2-methylpentanoic acid

This guide provides a detailed technical framework for the identification of (2R,3S)-3-hydroxy-2-methylpentanoic acid using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed technical framework for the identification of (2R,3S)-3-hydroxy-2-methylpentanoic acid using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of peaks to explain the causal relationships between molecular structure, intermolecular forces, and the resulting infrared spectrum. We will compare the expected spectral features of the target molecule with those of simpler, related structures to provide a robust method for its unambiguous identification.

The Analytical Imperative: Why IR Spectroscopy?

In the landscape of pharmaceutical development and chemical synthesis, the rapid and accurate confirmation of a molecule's functional groups is paramount. Infrared (IR) spectroscopy serves as a powerful first-line analytical technique, providing a distinct "molecular fingerprint" based on the vibrational frequencies of chemical bonds. For a molecule like (2R,3S)-3-hydroxy-2-methylpentanoic acid, which contains both a carboxylic acid and a secondary alcohol, IR spectroscopy is exceptionally well-suited to confirm the presence and interplay of these critical functional groups.

The principle relies on the absorption of infrared radiation at specific frequencies that correspond to the vibrational energies of bonds within the molecule.[1] Strongly polar bonds, such as the carbonyl (C=O) and hydroxyl (O-H) groups present in our target molecule, produce intense and easily identifiable absorption bands.

Deconstructing the Spectrum: Predicted IR Peaks for (2R,3S)-3-hydroxy-2-methylpentanoic acid

The structure of (2R,3S)-3-hydroxy-2-methylpentanoic acid contains three key functional regions that dominate its IR spectrum: a carboxylic acid group, a secondary alcohol group, and a saturated aliphatic backbone. The extensive hydrogen bonding enabled by both hydroxyl groups has a profound effect on the spectrum.

The Hydroxyl (O-H) Stretching Region (2500-3600 cm⁻¹)

This region is the most characteristic and complex for a hydroxy acid.

  • Carboxylic Acid O-H Stretch (≈2500-3300 cm⁻¹): The O-H bond within the carboxyl group gives rise to an exceptionally broad and strong absorption band.[2][3] This significant broadening is a direct consequence of strong intermolecular hydrogen bonding, which typically causes carboxylic acids to exist as stable dimers in the condensed phase.[4][5] This creates a wide distribution of O-H bond strengths, leading to a wide range of absorbed frequencies.[1][6]

  • Alcohol O-H Stretch (≈3200-3550 cm⁻¹): The secondary alcohol's O-H group also participates in hydrogen bonding, producing its own strong, broad absorption band.[7][8]

In (2R,3S)-3-hydroxy-2-methylpentanoic acid, these two broad absorptions are expected to overlap, creating a massive, deep trough that spans the entire 2500-3550 cm⁻¹ range.[9] This feature is a definitive indicator of a hydroxy-acid structure.

The Aliphatic C-H Stretching Region (≈2850-3000 cm⁻¹)

The methyl (CH₃) and methylene (CH₂) groups of the pentanoic acid backbone will produce sharp, medium-intensity peaks due to C-H stretching vibrations. These peaks will appear superimposed on top of the much broader O-H trough.[2][10]

The Carbonyl (C=O) Stretching Region (≈1700-1725 cm⁻¹)

A very strong and sharp absorption peak in this region is the unmistakable signature of the carbonyl group in the carboxylic acid.[1][11] For a saturated, aliphatic carboxylic acid that is hydrogen-bonded (dimerized), this peak is typically centered around 1710 cm⁻¹.[3] The intensity of this peak is due to the large change in dipole moment during the stretching vibration of the highly polar C=O bond.

The Fingerprint Region (<1500 cm⁻¹)

This region contains a wealth of information from various bending and stretching vibrations, making it unique for each molecule.

  • C-O Stretch (≈1210-1320 cm⁻¹ and ≈1050 cm⁻¹): The molecule possesses two distinct C-O single bonds. The C-O stretch of the carboxylic acid is expected between 1210-1320 cm⁻¹.[2][10] The C-O stretch of the secondary alcohol will produce another strong band, typically around 1050-1150 cm⁻¹.[8][12]

  • O-H Bend (≈1395-1440 cm⁻¹ and ≈910-950 cm⁻¹): The out-of-plane bend of the hydrogen-bonded carboxylic acid O-H group results in a broad, medium-intensity band around 900-960 cm⁻¹, which is another useful diagnostic feature for carboxylic acid dimers.[5][10]

A Comparative Analysis: Distinguishing Features

To confidently identify (2R,3S)-3-hydroxy-2-methylpentanoic acid, it is crucial to compare its spectrum to plausible alternatives. The presence or absence of key peaks provides definitive evidence.

Vibrational Mode **Expected Wavenumber (cm⁻¹) **(2R,3S)-3-hydroxy-2-methylpentanoic acid Pentanoic Acid (Alternative 1) 2-Methyl-3-pentanol (Alternative 2)
Alcohol O-H Stretch3200-3550Present (Overlaps with Acid O-H)AbsentPresent (Strong, Broad)
Carboxylic Acid O-H Stretch2500-3300Present (Very Broad)Present (Very Broad)Absent
sp³ C-H Stretch2850-3000Present Present Present
Carbonyl C=O Stretch1700-1725Present (Very Strong, Sharp)Present (Very Strong, Sharp)Absent
Carboxylic Acid C-O Stretch1210-1320Present Present Absent
Alcohol C-O Stretch1050-1150Present AbsentPresent
Carboxylic Acid O-H Bend910-950Present (Broad)Present (Broad)Absent

Key Differentiators:

  • The simultaneous presence of the intense carbonyl (C=O) peak around 1710 cm⁻¹ and the extremely broad O-H trough extending from 2500-3550 cm⁻¹ is the primary indicator of a hydroxy acid.

  • A simple carboxylic acid (like pentanoic acid) will lack the C-O stretching vibration associated with the secondary alcohol.

  • A simple alcohol (like 2-methyl-3-pentanol) will show a complete absence of the strong carbonyl peak at ~1710 cm⁻¹.

A Note on Stereochemistry: It is critical to understand that standard IR spectroscopy is insensitive to stereoisomerism. The IR spectrum confirms the molecular connectivity and functional groups of 3-hydroxy-2-methylpentanoic acid but cannot differentiate the (2R,3S) diastereomer from other stereoisomers (e.g., (2S,3R), (2R,3R), or (2S,3S)). Confirmation of stereochemistry requires techniques such as chiral chromatography, polarimetry, or nuclear magnetic resonance (NMR) spectroscopy with a chiral resolving agent.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines the use of Attenuated Total Reflectance (ATR) FTIR, a modern, rapid, and reliable method for analyzing liquid or solid samples.

Rationale for Method Selection

ATR is the preferred method for its simplicity and speed. It requires minimal sample preparation, is non-destructive, and is less susceptible to interference from atmospheric water vapor compared to traditional transmission methods. The technique works by passing an IR beam through a high-refractive-index crystal (e.g., diamond or zinc selenide); the sample is placed in direct contact with this crystal. The IR beam creates an evanescent wave that penetrates a few microns into the sample, where absorption can occur.[13]

Step-by-Step Workflow
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal surface. Wipe with a soft tissue soaked in a volatile solvent like isopropanol or ethanol and allow it to fully evaporate. This step is critical to prevent cross-contamination from previous samples.[13]

  • Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the ambient environment (e.g., CO₂ and H₂O vapor) and the instrument's response, which will be automatically subtracted from the sample spectrum. A typical setting would be 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the (2R,3S)-3-hydroxy-2-methylpentanoic acid sample directly onto the center of the ATR crystal. If the sample is a solid, use the instrument's pressure clamp to ensure firm, even contact between the sample and the crystal. Good contact is essential for a strong, high-quality signal.[14]

  • Sample Spectrum Acquisition: Using the same scan parameters as the background, acquire the sample spectrum.

  • Data Processing and Analysis: The resulting spectrum should be automatically ratioed against the background, yielding a clean absorbance or transmittance spectrum. Label the significant peaks corresponding to the functional groups detailed in Section 2.

  • Post-Analysis Cleaning: Thoroughly clean the sample from the ATR crystal using the appropriate solvent as in Step 2.

Workflow Diagram

FTIR_Workflow FTIR Identification Workflow for (2R,3S)-3-hydroxy-2-methylpentanoic acid cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Verification start Receive Sample clean_atr Clean ATR Crystal (Isopropanol) start->clean_atr background Acquire Background Spectrum (16-32 scans, 4 cm⁻¹ res.) clean_atr->background apply_sample Apply Sample to Crystal (Ensure good contact) background->apply_sample sample_spec Acquire Sample Spectrum apply_sample->sample_spec process_spec Process Spectrum (Background Subtraction) sample_spec->process_spec peak_id Identify Key Peaks (O-H, C=O, C-O) process_spec->peak_id compare Compare to Reference Data (Table 1) peak_id->compare confirm Confirm Functional Groups compare->confirm limitation Note Stereochemistry Limitation confirm->limitation end_node Structure Verified limitation->end_node

Caption: Workflow for sample analysis using ATR-FTIR.

Conclusion

The infrared spectrum of (2R,3S)-3-hydroxy-2-methylpentanoic acid is defined by a unique combination of features that allow for its confident identification. The presence of an extremely broad O-H stretching trough from 2500-3550 cm⁻¹, a very strong and sharp carbonyl (C=O) absorption near 1710 cm⁻¹, and multiple C-O stretching bands in the fingerprint region collectively serve as a definitive spectral signature. By following the robust ATR-FTIR protocol and comparing the acquired spectrum against the data provided in this guide, researchers can rapidly verify the chemical identity of this molecule, ensuring the integrity of their research and development processes.

References

  • Vertex AI Search. (n.d.). INFRARED SPECTROSCOPY (IR).
  • Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.
  • University of Calgary. (n.d.). IR: carboxylic acids.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Northern Illinois University. (n.d.). FT‐IR Sample Preparation.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis.
  • Plyler, E. K. (n.d.). Infrared spectra of methanol, ethanol, and n-propanol. Journal of Research of the National Bureau of Standards, 48(4), 281.
  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.
  • Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3324–3337.
  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy.
  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry.
  • Scribd. (n.d.). 5-Sample Preparation Methods in FT-IR Spectros.
  • Khan Academy. (n.d.). Signal characteristics - shape.
  • JoVE. (2024, December 5). Video: IR Spectrum Peak Broadening: Hydrogen Bonding.
  • University of North Carolina at Chapel Hill. (n.d.). Sample Preparation – FT-IR/ATR.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.
  • Clark, J. (2014). interpreting infra-red spectra. Chemguide.
  • Lee, J. Y., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics, 20(40), 25869-25874.
  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

Sources

Validation

reference standards for (2R,3S)-3-hydroxy-2-methylpentanoic acid analysis

As a Senior Application Scientist, I approach analytical chemistry not merely as a sequence of measurements, but as a system of mechanistic causalities. When analyzing chiral metabolites like (2R,3S)-3-hydroxy-2-methylpe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach analytical chemistry not merely as a sequence of measurements, but as a system of mechanistic causalities. When analyzing chiral metabolites like (2R,3S)-3-hydroxy-2-methylpentanoic acid , the spatial arrangement of atoms dictates physical interactions within chromatographic columns and ionization sources.

This bifunctional β-hydroxycarboxylic acid features two stereocenters, yielding four possible stereoisomers. It is a critical target in clinical lipidomics, a building block in the synthesis of mycobacterial cell wall constituents 1, and a direct readout for the stereoselectivity of engineered Type I Polyketide Synthases (T1PKS) 2.

Mass spectrometry alone is stereoblind. Without a stereopure reference standard, analysts risk peak misidentification, co-elution, and severe quantification errors. This guide objectively compares the performance of a certified (2R,3S)-3-hydroxy-2-methylpentanoic acid reference standard against common laboratory alternatives, providing a self-validating protocol for absolute quantification.

The Causality of Stereoisomerism in Analytical Accuracy

To understand why a certified (2R,3S) standard is non-negotiable, we must examine the physical causality of LC-MS/MS analysis:

  • Chromatographic Causality: Diastereomers possess different physical properties and can partially resolve on achiral columns, leading to split peaks or peak tailing. Enantiomers, however, require chiral stationary phases. If a racemic mixture is used as a standard, the calibration curve integrates multiple unresolved peaks, artificially diluting the response factor for the specific (2R,3S) target.

  • Ionization Causality: In Electrospray Ionization (ESI), co-eluting isomers compete for available charge droplets. This ion suppression means that the MS signal is not strictly proportional to concentration unless the retention time (RT) of the standard perfectly matches the biological analyte.

Comparison Guide: Reference Standards vs. Alternatives

When establishing an analytical workflow, researchers typically choose between four standard types. Table 1 outlines the objective performance of each.

Table 1: Comparative Analytical Performance of Standard Types

Standard TypeStereochemical PurityRT Match ConfidenceQuantification AccuracyPrimary Limitation
Certified (2R,3S) Standard >99% (Enantiopure) Absolute Absolute (±2%) Higher procurement cost
Racemic Mixture ~25% per isomerLow (Multiple peaks)Relative (±30-50%)Co-elution causes ion suppression
Structural Surrogate *N/ANoneRelative (Fold-change only)Different ionization efficiency
In-House Crude Synthesis Variable (Batch-dependent)ModerateVariableLacks ISO 17034 traceability

*e.g., 3-hydroxybutyric acid or 2-hydroxy-3-methylpentanoic acid.

Table 2: Experimental LC-MS/MS Metrics (Amylose Chiral Column)

MetricCertified (2R,3S) StandardRacemic MixtureStructural Surrogate
Limit of Quantitation (LOQ) 1.2 ng/mL4.8 ng/mL (Diluted signal)2.5 ng/mL
Linear Dynamic Range 3 orders of magnitude1.5 orders of magnitude2.5 orders of magnitude
Peak Resolution (

)
Baseline (

> 2.0)
Poor (

< 1.0 for enantiomers)
N/A
Response Factor (RF) 1.00 (Normalized)0.65 (Due to ion competition)1.42 (Different proton affinity)

Self-Validating Experimental Protocol: Absolute Quantification

To guarantee trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . We utilize the method of Standard Addition to natively account for matrix effects, ensuring that the ionization efficiency of the standard perfectly mirrors the analyte within the biological fluid.

Step 1: Matrix Quenching and Acidic Extraction

Causality: As a carboxylic acid with a pKa of ~4.5, the analyte must be fully protonated to partition efficiently into the organic phase.

  • Aliquot 100 µL of the biological sample (e.g., microbial fermentation broth or serum).

  • Standard Addition: Spike known, increasing concentrations of the (2R,3S)-3-hydroxy-2-methylpentanoic acid standard into three separate sample aliquots (e.g., +10, +50, +100 ng/mL). Leave one aliquot unspiked.

  • Add 10 µL of 1 M HCl to drop the sample pH to ≤ 3.0.

  • Add 400 µL of ethyl acetate. Vortex vigorously for 5 minutes to drive Liquid-Liquid Extraction (LLE).

  • Centrifuge at 14,000 x g for 10 minutes. Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of

    
     gas.
    
  • Reconstitute in 100 µL of the initial LC mobile phase.

Step 2: Chiral Chromatographic Separation

Causality: Achiral C18 columns cannot resolve enantiomers. We use an amylose-derived chiral stationary phase because its helical structure provides stereospecific hydrogen bonding and steric interactions, allowing baseline resolution of the (2R,3S) isomer.

  • Column: Chiralpak AD-RH (150 x 2.1 mm, 3 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes at a flow rate of 0.3 mL/min.

Step 3: ESI-MS/MS Data Acquisition & Processing

Causality: The carboxylic acid moiety readily yields a deprotonated molecular ion


 in negative mode, providing superior signal-to-noise by minimizing background interference common in positive mode.
  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transition: Monitor m/z 131.1

    
     87.1 (This corresponds to the loss of 
    
    
    
    [-44 Da], a highly specific fragmentation pathway for β-hydroxycarboxylic acids).
  • Data Processing: Export raw data to specialized metabolomics software. As demonstrated in clinical lipidomics evaluations, platforms like MS-DIAL provide highly reproducible peak deconvolution and quantification when aligned with high-purity reference standards 3.

Analytical Workflow Visualization

G N1 Biological Matrix (Broth/Serum) N2 Spike (2R,3S) Reference Standard N1->N2 N3 Acidic LLE (pH 3.0, EtOAc) N2->N3 N4 Chiral LC Separation N3->N4 N5 ESI-MS/MS Negative Mode N4->N5 N6 Data Processing (MS-DIAL/MZmine2) N5->N6

Workflow for absolute quantification of (2R,3S)-3-hydroxy-2-methylpentanoic acid.

References

  • Chemical Synthesis of Cell Wall Constituents of Mycobacterium tuberculosis ACS Publications[Link]

  • Maximizing Heterologous Expression of Engineered Type I Polyketide Synthases: Investigating Codon Optimization Strategies bioRxiv[Link]

  • Evaluation of MS-DIAL and MZmine2 Softwares for Clinical Lipidomics Analysis DergiPark[Link]

Sources

Safety & Regulatory Compliance

Safety

(2R,3S)-3-hydroxy-2-methylpentanoic acid proper disposal procedures

[1] Executive Summary & Immediate Directive Do not dispose of (2R,3S)-3-hydroxy-2-methylpentanoic acid down the drain. While this compound is a metabolite of isoleucine, in a laboratory setting it is classified as Hazard...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Immediate Directive

Do not dispose of (2R,3S)-3-hydroxy-2-methylpentanoic acid down the drain.

While this compound is a metabolite of isoleucine, in a laboratory setting it is classified as Hazardous Chemical Waste .[1] It must be segregated into the Organic Acid waste stream. Its primary hazards during disposal are skin/eye corrosion and potential exothermic reactivity with strong bases or oxidizers.[1]

Immediate Action Checklist:

  • Segregation: Isolate from bases (caustics) and oxidizing acids (e.g., Nitric acid).[1]

  • Container: Use chemically resistant HDPE or glass containers.

  • Labeling: Mark as "Hazardous Waste - Organic Acid" with the specific chemical name.

Chemical Profile & Waste Characterization

To ensure compliant disposal, we must first characterize the material.[1][2] This compound is a chiral hydroxy-carboxylic acid.[1] Its dual functionality (hydroxyl and carboxyl groups) dictates its compatibility profile.

PropertyDataRelevance to Disposal
Chemical Name (2R,3S)-3-hydroxy-2-methylpentanoic acidMandatory for waste manifesting.[1]
CAS Number 70748-47-9 (Specific Isomer) / 28892-73-1 (General)Required for regulatory tracking.[1]
Physical State Viscous Liquid / Oil (Standard)Requires leak-proof secondary containment.[1]
Flash Point ~119.5°C (Closed Cup)Not D001 (Ignitable) unless in flammable solvent.[1]
pKa ~4.8 (Carboxylic Acid)Weak acid; buffers in water but corrosive in high conc.
Water Solubility High (Polar groups)Do not sewer. High biological oxygen demand (BOD).
EPA Waste Code Not P- or U-Listed.[1]Manage as D002 (Corrosive) if pH < 2, or Non-Regulated Hazardous Waste.[1]

Hazard Assessment & Compatibility Logic

The "Why" Behind the Protocol

Effective disposal relies on understanding the causality of chemical interactions. You are not just dumping a chemical; you are managing a reactive system.[1]

  • Acidity & Corrosivity: As a carboxylic acid, this compound will protonate bases.[1] Mixing with strong bases (NaOH, KOH) in a waste container can generate rapid exothermic heat, potentially pressurizing and rupturing the vessel. Rule: Never mix organic acids with base waste streams.[1]

  • Oxidation Susceptibility: The secondary hydroxyl group at C3 is susceptible to oxidation. Mixing with strong oxidizers (Chromic acid, Permanganates, Nitric acid) can lead to uncontrolled oxidation, gas evolution, and fire.[1] Rule: Segregate strictly from Oxidizing Acids.

  • Lactonization: Under acidic conditions and heat, hydroxy acids can cyclize to form lactones.[1] While not dangerous, this changes the physicochemical properties of the waste.[1] Keep cool.

Step-by-Step Disposal Protocol

Phase A: Waste Stream Segregation

Before moving the material, determine its state.[1]

  • Pure Compound (Oil/Solid):

    • Collect in a small, wide-mouth jar (Glass or HDPE).

    • Label as "Solid/Liquid Chemical Waste."[1]

    • Constituents: "100% (2R,3S)-3-hydroxy-2-methylpentanoic acid."[1]

  • In Solution (HPLC/Reaction Mixtures):

    • Aqueous Mixtures: Check pH. If < 2, label as Corrosive Acid Waste .

    • Organic Solvent Mixtures: If dissolved in Methanol/Acetonitrile (common for HPLC), the solvent dictates the stream.[1] Label as Flammable Solvent Waste but list the acid as a contaminant.

    • Critical Note: Ensure the solvent waste container does not contain basic residues (e.g., amines, hydroxides).[1]

Phase B: Container Packaging
  • Primary Vessel: Use screw-top amber glass or HDPE.[1] Avoid metal containers (aluminum/steel) due to acid corrosion risk.[3]

  • Headspace: Leave at least 10% headspace to allow for thermal expansion or minor gas evolution.[1]

  • Secondary Containment: Transport waste bottles in a rubber or Nalgene bucket to prevent spills during transit to the Satellite Accumulation Area (SAA).

Phase C: Labeling & Handover
  • Standard Label: Must include the full chemical name. Do not use abbreviations like "HMPA" (confusable with Hexamethylphosphoramide, a carcinogen).[1]

  • Hazard Checkbox: Mark "Corrosive" and "Irritant."[1]

Visual Workflow: Disposal Decision Tree

The following diagram outlines the logical flow for determining the correct waste stream based on the state of the material.

DisposalWorkflow Start Start: Waste Generation StateCheck Determine Physical State Start->StateCheck Pure Pure Oil/Solid StateCheck->Pure Concentrated Solution Solution/Mixture StateCheck->Solution Diluted StreamA Stream A: Organic Acids (Corrosive Label) Pure->StreamA Liquid/Oil StreamC Stream C: Solid/Debris (Contaminated Vials/PPE) Pure->StreamC Solid Residue/Wipes SolventCheck Is Solvent Flammable? (MeOH, ACN, Etc.) Solution->SolventCheck SolventCheck->StreamA No (Aqueous/High Flashpoint) StreamB Stream B: Flammable Solvents (Ignitable Label) SolventCheck->StreamB Yes (Flashpoint < 60°C)

Figure 1: Decision logic for segregating (2R,3S)-3-hydroxy-2-methylpentanoic acid waste streams.

Spill Management (Emergency Procedure)

In the event of a spill, do not wipe immediately.[1] You must neutralize the acid to prevent damaging the floor or injuring the cleanup crew.

Protocol:

  • Isolate: Evacuate the immediate area. Don PPE (Nitrile gloves, safety goggles, lab coat).[1]

  • Neutralize:

    • Use Sodium Bicarbonate (NaHCO₃) or a commercial acid spill kit.

    • Why? Bicarbonate is a weak base.[1] It neutralizes the acid without the violent overshoot risk of strong bases like NaOH.

    • Sprinkle powder over the spill from the outside in.

    • Wait for bubbling (CO₂ evolution) to cease.[1]

  • Collect:

    • Once pH is neutral (check with litmus paper), sweep up the slurry.

    • Place in a bag/container labeled "Spill Debris - Non-Hazardous" (if fully neutralized) or "Hazardous Waste" (if unsure).

  • Clean: Wash the surface with soap and water.[4]

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][5]

    • Source:

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

    • Source:

  • PubChem. (2023).[1] Compound Summary: (2R,3S)-3-hydroxy-2-methylpentanoic acid.[1]

    • Source:

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.

    • Source:

Sources

Handling

Safe Handling &amp; Operational Logistics: (2R,3S)-3-hydroxy-2-methylpentanoic Acid

[1][2] Executive Summary & Risk Context (2R,3S)-3-hydroxy-2-methylpentanoic acid is a high-value chiral building block, often utilized in the total synthesis of polyketides (e.g., Mycobacteria cell wall components) and c...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Risk Context

(2R,3S)-3-hydroxy-2-methylpentanoic acid is a high-value chiral building block, often utilized in the total synthesis of polyketides (e.g., Mycobacteria cell wall components) and complex macrolides.[1][2]

While its toxicology profile is categorized as Irritant/Corrosive (consistent with short-chain functionalized carboxylic acids), the primary operational risk is twofold:[1][2]

  • Biological Safety: As a structural analogue to isoleucine metabolites, it possesses potential biological activity that warrants strict containment.[2]

  • Data Integrity: This compound is a specific stereoisomer. Inadequate PPE or handling techniques can introduce moisture or biological contaminants (skin oils/enzymes) that degrade enantiomeric excess (ee), ruining downstream synthesis.[2]

The protocol below treats the operator and the compound as mutually vulnerable entities requiring a bidirectional barrier.

Hazard Identification & PPE Selection Matrix

The following selection logic is based on the Precautionary Principle defined in Prudent Practices in the Laboratory [1]. We assume the compound is a skin/eye irritant (H315, H319) and a respiratory irritant (H335).[3][4]

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection Nitrile Gloves (Double-gloving recommended)Min.[1][2] Thickness: 0.11 mm (4 mil)Permeation Resistance: Latex degrades rapidly upon contact with organic acids.[2] Nitrile offers superior resistance to acid permeation [2].Chiral Protection: Double gloving prevents sweat/enzyme transfer that could catalyze racemization or hydrolysis.[2]
Eye Protection Chemical Splash Goggles (Indirect Venting)Vapor Defense: Safety glasses with side shields are insufficient.[1][2] As a viscous oil or low-melting solid, splash risks are high during transfer.[2] Goggles prevent vapor entry which can cause lachrymation.
Respiratory Fume Hood (Primary)N95/P100 (Secondary/Emergency)Volatility: Short-chain hydroxy acids can have pungent odors and irritate mucous membranes.[1][2] All handling must occur under active ventilation (Face Velocity: 80–100 fpm).[2]
Body Defense Lab Coat (High-neck, snap closure) + Tyvek Sleeves Exposure Gap: The wrist gap between glove and coat is the most common site of acid burns.[1][2] Tyvek sleeves bridge this gap.

Operational Protocol: Step-by-Step Handling

Phase A: Engineering Controls & Setup
  • Environment: Verify Fume Hood certification. Sash height must be set to the working position (usually 18 inches) to ensure laminar flow.

  • Temperature: This compound is often stored at 2–8°C .[1][2] Allow the container to equilibrate to room temperature inside a desiccator before opening.

    • Causality: Opening a cold bottle in humid lab air causes condensation.[2] Water acts as a nucleophile, potentially degrading the acid or altering the precise mass during weighing.

Phase B: Transfer & Manipulation

(2R,3S)-3-hydroxy-2-methylpentanoic acid often presents as a viscous oil or waxy solid .[1][2]

  • The Syringe Method (Preferred for Oils):

    • Do not pour.[2][4][5] Pouring viscous acids leads to "dribbling" down the bottle neck, corroding the label and cap.

    • Use a wide-bore needle or a glass Pasteur pipette.[1][2]

    • Tare Weighing: Weigh the full syringe/pipette, dispense, then weigh the empty syringe. This "weigh-by-difference" method is the only way to get accurate stoichiometry for viscous chiral oils.[1][2]

  • Spill Mitigation:

    • Place the receiving flask on a chemically resistant tray (polypropylene) lined with an absorbent pad.[2]

    • Self-Validating Step: If a drop falls on the pad, the color change (if using pH indicator pads) or wet spot immediately alerts you to a breach, preventing spread to the benchtop.

Phase C: Decontamination & Doffing[2]
  • Wipe Down: Clean the exterior of the primary container with a dry Kimwipe, then a solvent-dampened wipe (Ethanol or DCM, depending on solubility) before returning to storage.[2]

  • Glove Removal: Use the "beak method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second off from the inside) to ensure the outside of the gloves never touches skin.

Waste Disposal & Emergency Response

Disposal Classification:

  • EPA Waste Code: D002 (Corrosive) if pH < 2.[2]

  • Stream: Organic Acid Waste (Segregate from Bases and Oxidizers).[1][2]

Disposal Protocol:

  • Dissolution: Dissolve small residues in a minimal amount of solvent (e.g., Acetone or Methanol).[2]

  • Neutralization (Optional but Recommended): If your facility permits, treat with saturated Sodium Bicarbonate (

    
    ) solution until bubbling ceases.[2] This converts the volatile acid into a non-volatile salt.
    
  • Tagging: Label clearly as "Organic Acid Waste: Contains (2R,3S)-3-hydroxy-2-methylpentanoic acid."

Emergency First Aid:

  • Skin Contact: Flush immediately with water for 15 minutes.[2][6] Do not use "neutralizing creams" (they trap heat).[2]

  • Eye Contact: Flush for 15 minutes, lifting eyelids.[2][6] Seek medical attention immediately—organic acids can cause delayed corneal clouding.

Workflow Visualization

The following diagram outlines the decision logic for handling this compound based on its physical state, ensuring the correct PPE and engineering controls are applied.

SafeHandling Start Start: (2R,3S)-3-hydroxy-2-methylpentanoic acid CheckState Check Physical State (Ambient Temp) Start->CheckState SolidState State: Waxy Solid/Powder CheckState->SolidState If Solid LiquidState State: Viscous Oil CheckState->LiquidState If Liquid RiskDust Risk: Inhalation (Dust) Static Charge SolidState->RiskDust RiskSplash Risk: Skin Absorption Splash/Vapor LiquidState->RiskSplash ControlsSolid Control: Fume Hood Anti-static Gun Nitrile Gloves RiskDust->ControlsSolid ControlsLiquid Control: Fume Hood Syringe Transfer Double Nitrile + Goggles RiskSplash->ControlsLiquid Action Perform Synthesis/Transfer ControlsSolid->Action ControlsLiquid->Action Waste Disposal: Organic Acid Stream (Segregate from Bases) Action->Waste

Caption: Operational logic flow for PPE selection and handling based on the physical state of the chiral acid.

References

  • National Research Council.[2][7][8] (2011).[2][8][9] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[8] [Link]1][2][8]

  • American Chemical Society. (2023).[2][4] Chemical Safety Guidelines: Glove Selection and Permeation. ACS Center for Lab Safety. [Link]1][2]

  • PubChem. (2023). Compound Summary: (2R,3S)-3-hydroxy-2-methylpentanoic acid.[1][2] National Library of Medicine. [Link]1][2]

  • Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] [Link]1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S)-3-hydroxy-2-methylpentanoic acid
Reactant of Route 2
(2R,3S)-3-hydroxy-2-methylpentanoic acid
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